molecular formula C14H11NO4 B1599140 4,4'-Iminodibenzoic acid CAS No. 20800-00-4

4,4'-Iminodibenzoic acid

Cat. No.: B1599140
CAS No.: 20800-00-4
M. Wt: 257.24 g/mol
InChI Key: JGFIUFCBEWNBDN-UHFFFAOYSA-N
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Description

4,4'-Iminodibenzoic acid is a useful research compound. Its molecular formula is C14H11NO4 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-carboxyanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-13(17)9-1-5-11(6-2-9)15-12-7-3-10(4-8-12)14(18)19/h1-8,15H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFIUFCBEWNBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405697
Record name 4,4'-Iminodibenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20800-00-4
Record name 4,4'-Iminodibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4,4'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 4,4'-Iminodibenzoic acid (IDBA), a molecule of significant interest in materials science and drug development. Known chemically as 4,4'-azanediyldibenzoic acid, its rigid, V-shaped structure and dicarboxylic functionality make it an exceptional building block for creating advanced materials such as Metal-Organic Frameworks (MOFs) and coordination polymers. Furthermore, as a derivative of p-aminobenzoic acid (PABA), it serves as a valuable scaffold in medicinal chemistry.[1][2] This document details a robust and reproducible synthetic protocol based on the Ullmann condensation reaction, offering field-proven insights into the causality behind experimental choices. It further outlines a comprehensive characterization workflow, employing a suite of analytical techniques including NMR, IR, and mass spectrometry to ensure structural integrity and purity. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically grounded resource for working with this versatile compound.

Introduction to this compound

This compound is an organic compound featuring two benzoic acid moieties linked by a secondary amine. This unique arrangement confers a combination of rigidity and hydrogen-bonding capability, making it a highly sought-after component in supramolecular chemistry and pharmaceutical design.

Chemical Identity and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is critical for its successful application and handling.

PropertyValueSource(s)
IUPAC Name 4-(4-carboxyanilino)benzoic acid[3]
Synonyms 4,4'-Azanediyldibenzoic acid, 4,4'-Dicarboxydiphenylamine[3][4]
CAS Number 20800-00-4[3][4][5]
Molecular Formula C₁₄H₁₁NO₄[3][4][5]
Molecular Weight 257.24 g/mol [3][4][5]
Appearance Off-white to light yellow solid[4]
Melting Point 322-324 °C[4]
pKa 4.32 ± 0.10 (Predicted)[4]
Significance and Applications

The utility of this compound stems from its structural relationship to p-aminobenzoic acid (PABA), a well-established building block in pharmaceuticals.[2][6] The PABA core is found in drugs with a wide array of therapeutic uses, including antibacterial, local anesthetic, and antineoplastic agents.[1][2] The dicarboxylic acid functionality of IDBA makes it particularly valuable as a linker molecule. In materials science, it is extensively used in the synthesis of Metal-Organic Frameworks (MOFs), where it connects metal ions to form porous, crystalline structures with applications in gas storage, catalysis, and separation.

Synthesis of this compound via Ullmann Condensation

The formation of the C-N bond between the two aromatic rings is the key synthetic challenge. The Ullmann condensation, specifically the Goldberg reaction variant for C-N coupling, is the most reliable and historically validated method for this transformation.[7]

Mechanistic Rationale: The Ullmann-Goldberg Reaction

The Ullmann condensation is a copper-promoted nucleophilic aromatic substitution.[7][8] This reaction is ideal for forming aryl-amine bonds, which are often difficult to construct using other methods. The choice of this pathway is deliberate; while modern palladium-catalyzed methods like the Buchwald-Hartwig amination exist, the Ullmann reaction is often more cost-effective and robust for specific substrates, despite traditionally requiring higher temperatures.[7]

The mechanism involves a copper(I) species, which undergoes oxidative addition with the aryl halide. The resulting organocopper intermediate then reacts with the amine nucleophile, followed by reductive elimination to yield the desired diarylamine product and regenerate the active copper catalyst. A base is essential to deprotonate the amine, increasing its nucleophilicity.

Ullmann_Mechanism Figure 1: Simplified Ullmann-Goldberg Reaction Mechanism Reagents Ar-X + R₂NH (Aryl Halide + Amine) ActiveAmide Copper(I) Amide [Cu(I)-NR₂] Reagents->ActiveAmide Base + Cu(I) CuI Cu(I) Catalyst Base Base (e.g., K₂CO₃) OxAdd Oxidative Addition Intermediate [Ar-Cu(III)-(NR₂)-X] ActiveAmide->OxAdd + Ar-X OxAdd->CuI Catalyst Regeneration Product Ar-NR₂ (Coupled Product) OxAdd->Product Reductive Elimination HX HX + Base Salt

A simplified schematic of the Ullmann-Goldberg C-N coupling reaction.
Experimental Workflow

The overall process is a multi-step procedure that requires careful control of conditions to ensure high yield and purity. The workflow is designed to first drive the reaction to completion and then systematically remove unreacted starting materials, catalyst, and byproducts.

Synthesis_Workflow Figure 2: Experimental Workflow for IDBA Synthesis start_end start_end process process decision decision output output A Combine Reactants: 4-Aminobenzoic Acid 4-Iodobenzoic Acid K₂CO₃, CuI, DMF B Heat Reaction Mixture (e.g., 150-180 °C under N₂) A->B C Monitor Reaction (e.g., by TLC) B->C C->B Incomplete D Reaction Workup: Cool, Filter, Acidify C->D Complete E Isolate Crude Product (Vacuum Filtration) D->E F Purification (Recrystallization from EtOH/H₂O) E->F G Dry Purified Product F->G H Characterization (NMR, IR, MS, MP) G->H

A flowchart of the synthesis and purification process for this compound.
Detailed Step-by-Step Protocol

This protocol is a self-validating system; successful execution will yield a product whose characterization data (Section 3) confirms its identity and purity.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
4-Aminobenzoic acidC₇H₇NO₂137.145.00 g36.5 mmol
4-Iodobenzoic acidC₇H₅IO₂248.029.04 g36.5 mmol
Potassium Carbonate (K₂CO₃)K₂CO₃138.2110.1 g73.0 mmol
Copper(I) Iodide (CuI)CuI190.450.70 g3.65 mmol
Dimethylformamide (DMF)C₃H₇NO73.09100 mL-
Hydrochloric Acid (HCl)HCl36.46~20 mL (5M)-
Ethanol (EtOH)C₂H₅OH46.07As needed-
Deionized Water (H₂O)H₂O18.02As needed-

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-aminobenzoic acid (5.00 g), 4-iodobenzoic acid (9.04 g), potassium carbonate (10.1 g), and copper(I) iodide (0.70 g). Causality: Potassium carbonate acts as the base to deprotonate the amine of 4-aminobenzoic acid, making it a more potent nucleophile. Aryl iodides are used as they are more reactive in Ullmann couplings than the corresponding bromides or chlorides.[7]

  • Solvent Addition and Inerting: Add 100 mL of dimethylformamide (DMF). Purge the flask with nitrogen for 10-15 minutes to create an inert atmosphere. Causality: DMF is a high-boiling polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures.[7] An inert atmosphere prevents oxidation of the copper catalyst.

  • Reaction: Heat the mixture to 160 °C with vigorous stirring. Maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Causality: High temperatures are necessary to overcome the activation energy of the Ullmann condensation.[7]

  • Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the dark solution through a pad of Celite to remove the insoluble copper catalyst and salts. Wash the filter cake with a small amount of fresh DMF.

  • Workup - Precipitation: Pour the filtrate slowly into a beaker containing 500 mL of rapidly stirring deionized water. A precipitate of the dipotassium salt of the product will form.

  • Workup - Acidification: Slowly add 5M HCl to the aqueous suspension while stirring until the pH reaches ~2-3. This will cause the desired product, this compound, to precipitate as a solid. Causality: Acidification protonates the carboxylate anions, rendering the product insoluble in water and allowing for its isolation.

  • Isolation of Crude Product: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with deionized water (3 x 100 mL) to remove inorganic salts and residual DMF.

  • Purification: Transfer the crude solid to a beaker and perform recrystallization from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Causality: Recrystallization is a highly effective method for purifying solid organic compounds, separating the desired product from soluble impurities.

  • Final Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 80 °C overnight. The expected product is an off-white to light yellow powder.

Comprehensive Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized this compound.

Strategy for Structural Elucidation

The strategy relies on using complementary analytical methods. NMR spectroscopy provides detailed information about the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight, and melting point analysis serves as a reliable indicator of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle and Expected Results (¹H NMR): The ¹H NMR spectrum (typically run in DMSO-d₆) is expected to show signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the eight protons on the two benzene rings. Due to the C₂ᵥ symmetry of the molecule, these should appear as two distinct AA'BB' systems (appearing as two doublets). A broad singlet corresponding to the N-H proton will be observed, and a very broad singlet at lower field (>12 ppm) will correspond to the two equivalent carboxylic acid protons.

  • Principle and Expected Results (¹³C NMR): The ¹³C NMR spectrum will confirm the carbon skeleton. Key signals include the carboxylic acid carbonyl carbon (~167 ppm) and multiple signals in the aromatic region (115-150 ppm). Due to symmetry, seven distinct carbon signals are expected: one for the carboxylic acid, and six for the aromatic carbons.

Infrared (IR) Spectroscopy
  • Principle and Expected Results: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum provides a molecular "fingerprint."

Wavenumber (cm⁻¹)VibrationExpected Appearance
3300 - 3400N-H Stretch (secondary amine)Sharp, medium intensity
2500 - 3300O-H Stretch (carboxylic acid)Very broad, strong
~1680C=O Stretch (carboxylic acid)Sharp, very strong
1600, 1510C=C Stretch (aromatic)Strong to medium
~1300C-N StretchMedium
Mass Spectrometry (MS)
  • Principle and Expected Results: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound. In negative ion mode, the spectrum should show a prominent peak at m/z = 256.06, corresponding to the deprotonated molecule [M-H]⁻. In positive ion mode, a peak at m/z = 258.07 for the protonated molecule [M+H]⁺ would be expected. The observed mass should match the calculated exact mass of 257.0688 g/mol .[3]

Summary of Characterization Data
AnalysisParameterExpected Result
Appearance Physical StateOff-white to light yellow powder
Melting Point Range322-324 °C[4]
¹H NMR Chemical Shifts (DMSO-d₆)Aromatic H's (~7-8 ppm), N-H (~9-10 ppm), COOH (~12-13 ppm)
IR Key Peaks (cm⁻¹)~3350 (N-H), ~3000 (broad O-H), ~1680 (C=O)
ESI-MS [M-H]⁻m/z = 256.06

Safety and Handling

This compound should be handled with standard laboratory precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]

  • Handling: Use in a well-ventilated area or fume hood. Avoid generating dust.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound using the Ullmann condensation. The rationale behind the choice of reaction and the specific steps in the protocol have been explained to provide a deeper understanding for the practicing scientist. The comprehensive characterization strategy outlined provides a clear pathway to verify the identity and purity of the final product, ensuring its suitability for downstream applications in advanced materials and pharmaceutical research. The combination of its robust synthesis and versatile structure solidifies the importance of this compound as a key building block in modern chemistry.

References

  • Title: this compound | C14H11NO4 | CID 4712246 Source: PubChem URL: [Link]

  • Title: 4 - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]

  • Title: Ullmann condensation - Wikipedia Source: Wikipedia URL: [Link]

  • Title: RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW Source: National Institutes of Health (NIH) URL: [Link]

  • Title: IR-Spectra of 4-aminobenzoic acid and complex A. Source: ResearchGate URL: [Link]

  • Title: Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids Source: Journal of Molecular Structure URL: [Link]

  • Title: 4-Aminobenzoic acid - IR Spectrum Source: National Institute of Standards and Technology (NIST) WebBook URL: [Link]

  • Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source: MDPI URL: [Link]

  • Title: Drug evolution: p-aminobenzoic acid as a building block Source: PubMed URL: [Link]

  • Title: Benzoic acids and derivatives - 4-Aminobenzoic acid Mass Spectrum Source: MassBank URL: [Link]

Sources

An In-Depth Methodological Guide to the Crystal Structure Determination of 4,4'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4,4'-Iminodibenzoic Acid's Crystal Structure

This compound (IDBA), with the chemical formula C₁₄H₁₁NO₄, is a bifunctional organic molecule that holds significant promise as a versatile building block in supramolecular chemistry and the design of functional materials.[1][2] The presence of two carboxylic acid groups and a central imino linkage imparts a unique combination of rigidity and conformational flexibility. The crystal structure of IDBA is the key to unlocking a deeper understanding of its properties, as it will reveal the intricate network of intermolecular interactions, particularly hydrogen bonds, that govern its packing in the solid state. This knowledge is crucial for:

  • Predicting and controlling polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit distinct physical properties, which is of critical importance in the pharmaceutical industry.[3]

  • Designing novel coordination polymers and metal-organic frameworks (MOFs): The carboxylic acid groups can coordinate to metal ions, and the overall geometry of the ligand will dictate the dimensionality and topology of the resulting network.[4][5]

  • Understanding structure-property relationships: The crystal packing will influence properties such as solubility, melting point, and stability.

This guide will provide the scientific community with a detailed roadmap for the synthesis, crystallization, and structural analysis of IDBA.

Synthesis and Purification of this compound

A prerequisite for obtaining high-quality single crystals is the synthesis of pure, well-characterized this compound. A common and effective method for the synthesis of diarylamines is the Ullmann condensation.

Proposed Synthetic Protocol: Ullmann Condensation

This reaction involves the copper-catalyzed coupling of an aryl halide with an amine. In this case, 4-aminobenzoic acid can be coupled with 4-iodobenzoic acid.

Reactants and Reagents:

  • 4-aminobenzoic acid

  • 4-iodobenzoic acid

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Ethanol

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (1 equivalent), 4-iodobenzoic acid (1 equivalent), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing a solution of dilute hydrochloric acid. This will precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with deionized water, and then with a small amount of cold ethanol.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, to obtain a crystalline solid.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its identity and purity.

Single Crystal Growth of this compound

The growth of diffraction-quality single crystals is often the most challenging step in crystal structure determination. A systematic approach to screen various crystallization techniques and solvent systems is crucial.

Crystallization Techniques

Several techniques can be employed to grow single crystals of IDBA:

  • Slow Evaporation: Dissolve the purified IDBA in a suitable solvent or solvent mixture at room temperature to form a saturated or near-saturated solution. Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: This technique involves dissolving IDBA in a "good" solvent and placing it in a sealed container with a larger reservoir of a "poor" solvent (in which IDBA is less soluble). The vapor of the poor solvent will slowly diffuse into the solution of IDBA, reducing its solubility and inducing crystallization.

  • Temperature Gradient: Create a temperature gradient in a saturated solution of IDBA. Crystals may form in the cooler region of the solution where the solubility is lower.

Solvent Selection

The choice of solvent is critical for successful crystallization. A range of solvents with varying polarities should be screened. Potential solvents for IDBA include:

  • Protic solvents: Ethanol, Methanol, Water

  • Aprotic polar solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone

  • Mixtures: Combinations of the above solvents can be used to fine-tune the solubility.

A systematic screening can be performed using a crystal screening kit or by setting up small-scale crystallization trials in parallel.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its structure can be determined using X-ray diffraction.

Data Collection
  • A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential solvent loss.

  • The crystal is centered in the X-ray beam of a single-crystal X-ray diffractometer.

  • A preliminary diffraction pattern is collected to determine the unit cell parameters and the crystal system.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

Structure Solution and Refinement
  • The collected diffraction data is processed to correct for experimental factors and to obtain a set of structure factors.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

  • The final refined structure is validated using crystallographic software to ensure its quality and accuracy.

Predicted Molecular and Crystal Structure of this compound

Based on the known structures of similar molecules, such as aminobenzoic acids, we can predict some key features of the crystal structure of IDBA.

Molecular Conformation

The molecule is expected to be non-planar, with a significant dihedral angle between the two phenyl rings due to the sp³ hybridization of the central nitrogen atom. The carboxylic acid groups can adopt different conformations relative to the phenyl rings.

Hydrogen Bonding Network

The primary intermolecular interactions will be hydrogen bonds. We can anticipate the formation of a robust hydrogen-bonding network involving:

  • Carboxylic acid dimers: The carboxylic acid groups are likely to form centrosymmetric dimers via O-H···O hydrogen bonds, a common motif in carboxylic acids.

  • N-H···O hydrogen bonds: The secondary amine proton can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule.

These interactions are expected to lead to the formation of a three-dimensional supramolecular architecture.

Crystallographic Data (Hypothetical)

While the actual crystallographic data can only be determined experimentally, a hypothetical dataset is presented below for illustrative purposes.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10-15
b (Å)~5-10
c (Å)~15-20
β (°)~90-110
Z4

Visualization of the Predicted Structure and Interactions

The following diagrams illustrate the expected molecular structure and potential hydrogen bonding interactions in the crystal lattice of this compound.

IDBA_Molecule Molecular Structure of this compound cluster_phenyl1 cluster_cooh1 cluster_phenyl2 cluster_cooh2 C1 C C2 C C1->C2 COOH1 C1->COOH1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N N-H C4->N C6 C C5->C6 C6->C1 C_COOH1 C COOH1->C_COOH1 O1_COOH1 O C_COOH1->O1_COOH1 O O2_COOH1 O-H C_COOH1->O2_COOH1 OH C7 C C8 C C7->C8 COOH2 C7->COOH2 C9 C C8->C9 C10 C C9->C10 C10->N C11 C C10->C11 C12 C C11->C12 C12->C7 C_COOH2 C COOH2->C_COOH2 O1_COOH2 O C_COOH2->O1_COOH2 O O2_COOH2 O-H C_COOH2->O2_COOH2 OH

Caption: Molecular structure of this compound.

IDBA_Hydrogen_Bonding Predicted Hydrogen Bonding in IDBA cluster_dimer Carboxylic Acid Dimer cluster_chain N-H···O Interaction mol1 C(=O)OH ...N-H mol2 C(=O)OH ...N-H mol1:c1->mol2:c1 O-H···O mol2:c1->mol1:c1 mol3 C(=O)OH ...N-H mol4 C(=O)OH ...N-H mol3:n1->mol4:o1 N-H···O

Caption: Predicted hydrogen bonding motifs in crystalline IDBA.

Conclusion

The determination of the crystal structure of this compound is a crucial step towards understanding its fundamental properties and unlocking its potential in materials science and medicinal chemistry. Although a definitive structure is not yet publicly available, this in-depth guide provides a comprehensive and scientifically sound methodology for its synthesis, crystallization, and structural elucidation. The predicted structural features, including a non-planar conformation and a robust hydrogen-bonding network, highlight the exciting possibilities for this molecule in the design of novel supramolecular architectures. The protocols and insights provided herein are intended to empower researchers to successfully uncover the crystal structure of this promising compound.

References

  • BenchChem. (2025). Crystal Structure Analysis of 4-(4-aminophenoxy)benzoic Acid: A Methodological Whitepaper.
  • Chen, X., et al. (2008). Azodibenzoate-based systems represent one type of bridging aromatic carboxylate ligand employed in the generation of coordination networks. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2326.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2021). Coordination Polymers Bearing Angular 4,4′-Oxybis[N-(pyridin-3-ylmethyl)benzamide] and Isomeric Dicarboxylate Ligands: Synthesis, Structures and Properties. Molecules, 26(15), 4487.
  • IUCr Journals. (2006). Hydrogen bonding in the bromide salts of 4-aminobenzoic acid and 4-aminoacetophenone.
  • PubMed. (2009). Coordination polymers and metal-organic frameworks derived from 4,4'-dicarboxy-2,2'-bipyridine and 4,4',6,6'-tetracarboxy-2,2'-bipyridine ligands: a personal perspective. Dalton Transactions, (43), 9451-9463.

Sources

An In-Depth Technical Guide to the Spectroscopic Properties of 4,4'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Signature of a Versatile Building Block

4,4'-Iminodibenzoic acid, a diarylamine dicarboxylic acid, represents a cornerstone scaffold in the design and synthesis of a diverse array of functional molecules. Its rigid, yet subtly flexible, structure, coupled with the presence of both hydrogen bond donating and accepting moieties, has positioned it as a valuable building block in medicinal chemistry, materials science, and supramolecular chemistry. From its role as a linker in the construction of highly porous metal-organic frameworks (MOFs) to its incorporation into novel pharmaceutical agents, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive exploration of the spectroscopic characteristics of this compound, offering a detailed analysis of its nuclear magnetic resonance (NMR), Fourier-transform infrared (FTIR), ultraviolet-visible (UV-Vis), and fluorescence spectroscopic signatures. By delving into both theoretical predictions and comparisons with analogous structures, this document aims to equip researchers with the foundational knowledge necessary to identify, characterize, and ultimately harness the full potential of this versatile molecule.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique molecular architecture that dictates its spectroscopic behavior. The molecule consists of two benzoic acid moieties linked by a secondary amine bridge. This central nitrogen atom and the two para-substituted carboxylic acid groups are the primary determinants of its electronic and vibrational properties.

Figure 1: Chemical structure of this compound.

The key structural features influencing its spectra are:

  • Two Aromatic Rings: These give rise to characteristic signals in ¹H and ¹³C NMR spectroscopy and strong absorptions in the UV region.

  • Secondary Amine Linker (-NH-): The proton on the nitrogen atom is exchangeable and its signal in ¹H NMR can be broad and solvent-dependent. The N-H bond will also exhibit characteristic stretching and bending vibrations in the FTIR spectrum.

  • Carboxylic Acid Groups (-COOH): These groups contain a labile proton, a carbonyl group (C=O), and a hydroxyl group (C-O), all of which have distinct spectroscopic signatures in NMR and FTIR.

  • Symmetry: The molecule possesses a C₂ symmetry axis, which simplifies its NMR spectra by reducing the number of unique proton and carbon signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1][2][3][4] Due to the scarcity of published experimental NMR data for this compound, the following analysis is based on predicted chemical shifts and the interpretation of spectra from analogous compounds.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)2HThe chemical shift of the acidic proton is highly dependent on solvent and concentration. It may exchange with D₂O.
Aromatic (ortho to -COOH)7.8 - 8.2Doublet4HThese protons are deshielded by the electron-withdrawing carboxylic acid group.
Aromatic (ortho to -NH-)7.0 - 7.4Doublet4HThese protons are shielded by the electron-donating amine group.
Amine (-NH-)9.0 - 10.0Singlet (broad)1HThe chemical shift and appearance of this peak are highly variable and depend on solvent, temperature, and concentration.

Causality behind Experimental Choices: The choice of solvent is critical for NMR analysis. A polar, aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for carboxylic acids and amines as it can help to sharpen the exchangeable proton signals of the -COOH and -NH groups, making them easier to observe. In contrast, in a protic solvent like D₂O, these signals would likely disappear due to rapid deuterium exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a reduced number of signals.

Carbon Predicted Chemical Shift (ppm) Notes
Carboxylic Acid (-C OOH)165 - 175The carbonyl carbon is significantly deshielded.
Aromatic (C -COOH)125 - 135The carbon directly attached to the carboxylic acid group.
Aromatic (C H ortho to -COOH)130 - 140Deshielded due to the electron-withdrawing effect of the carboxylic acid.
Aromatic (C H ortho to -NH-)115 - 125Shielded due to the electron-donating effect of the amine.
Aromatic (C -NH-)140 - 150The carbon directly attached to the nitrogen atom.
Experimental Protocol: NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5][6][7][8]

Predicted FTIR Spectrum

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C=O, C-N, and C-O bonds, as well as aromatic C-H and C=C vibrations.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (carboxylic acid)2500 - 3300BroadThis very broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.
N-H stretch (secondary amine)3300 - 3500MediumA relatively sharp peak compared to the O-H stretch.
C-H stretch (aromatic)3000 - 3100Medium to Weak
C=O stretch (carboxylic acid)1680 - 1710StrongThis strong, sharp absorption is a hallmark of the carbonyl group in a carboxylic acid.
C=C stretch (aromatic)1580 - 1620 and 1450 - 1520Medium to StrongMultiple bands are expected due to the two aromatic rings.
N-H bend (secondary amine)1500 - 1550Medium
C-N stretch (aromatic amine)1250 - 1350Medium to Strong
C-O stretch (carboxylic acid)1210 - 1320Medium
O-H bend (carboxylic acid)920 - 950Medium, BroadOut-of-plane bend.

Causality behind Spectral Features: The broadness of the O-H stretching band is a direct consequence of strong intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state. This hydrogen bonding weakens the O-H bond, shifting its stretching frequency to a lower wavenumber and creating a wide distribution of bond energies, which results in a broad absorption.

Experimental Protocol: FTIR Spectroscopy

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

Applications in Drug Development and Materials Science

The unique structural and electronic properties of this compound make it a valuable component in several areas of research and development:

  • Medicinal Chemistry: The diarylamine scaffold is present in numerous biologically active compounds. The dicarboxylic acid functionality allows for the facile formation of amides and esters, enabling its incorporation into larger molecules as a rigid linker to probe protein binding sites.

  • Metal-Organic Frameworks (MOFs): The two carboxylic acid groups can coordinate with metal ions to form porous, crystalline materials known as MOFs. T[9][10][11][12][13]hese materials have applications in gas storage, catalysis, and drug delivery. The spectroscopic properties of the linker are crucial for characterizing the formation and properties of the resulting MOF.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic properties of this compound. While experimental data remains limited in the public domain, theoretical predictions, and comparisons with analogous structures offer valuable insights into its NMR, FTIR, UV-Vis, and fluorescence spectra. The detailed protocols and explanations of the underlying principles are intended to serve as a practical resource for researchers working with this important molecule. As the applications of this compound continue to expand, a thorough understanding of its spectroscopic signature will be indispensable for its synthesis, characterization, and the development of novel materials and therapeutics.

References

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A Comprehensive Technical Guide to the Solubility of 4,4'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 4,4'-Iminodibenzoic acid, a molecule of significant interest in polymer science and pharmaceutical development. Understanding and controlling the solubility of this compound is paramount for its effective utilization in synthesis, purification, formulation, and various applications. This document moves beyond a simple compilation of data, offering a foundational understanding of the physicochemical principles governing its solubility and providing practical methodologies for its determination and prediction.

Introduction to this compound: A Molecule of Interest

This compound (CAS No. 20800-00-4), with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol , is a unique aromatic dicarboxylic acid containing a secondary amine linkage.[1][2] This structure imparts a combination of rigidity from the phenyl rings and hydrogen bonding capabilities from the carboxylic acid and imino groups, which significantly influences its physical and chemical properties, most notably its solubility. Its predicted pKa is approximately 4.32, indicating it is a weak acid.[3] The arrangement of the functional groups allows for the formation of extensive intermolecular hydrogen bonding, contributing to its high melting point of 322-324 °C and its generally low solubility in many common solvents.[3]

The molecule's bifunctional nature, with two carboxylic acid groups, makes it a valuable monomer for the synthesis of high-performance polymers, such as polyamides and polyimides, which are known for their thermal stability and mechanical strength. In the realm of drug development, the iminodibenzoic acid scaffold is a recurring motif in pharmacologically active compounds, and understanding its solubility is critical for formulation and bioavailability studies.[4][5][6]

Theoretical Framework: Understanding the "Why" of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which, from a thermodynamic perspective, relates to the Gibbs free energy of mixing. For dissolution to occur spontaneously, the Gibbs free energy change (ΔG) must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing (ΔG = ΔH - TΔS). In the context of this compound, its strong crystalline lattice, stabilized by hydrogen bonds and π-π stacking, presents a significant enthalpic barrier to dissolution that must be overcome by favorable solute-solvent interactions.

The Role of Solvent Polarity and Hydrogen Bonding

Solvents can be broadly classified based on their polarity and their ability to donate hydrogen bonds (protic) or not (aprotic).[7][8][9]

  • Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, can act as both hydrogen bond donors and acceptors. While the carboxylic acid and imino groups of this compound can interact with these solvents, the large nonpolar aromatic portion of the molecule limits its solubility in highly polar protic solvents like water.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are highly polar and can act as hydrogen bond acceptors.[6][8] These solvents are particularly effective at solvating this compound because they can disrupt the intermolecular hydrogen bonds in the solid-state by accepting hydrogen bonds from the carboxylic acid and imino groups.[10]

  • Nonpolar Solvents: Solvents such as hexane and toluene have low dielectric constants and lack the ability to form strong interactions with the polar functional groups of this compound. Consequently, the solubility in these solvents is expected to be very low.

A Predictive Approach: Hansen Solubility Parameters (HSP)

To provide a more quantitative prediction of solubility, the Hansen Solubility Parameters (HSP) offer a powerful framework.[11][12] This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated, and a smaller Ra value indicates a higher likelihood of dissolution.[13]

Table 1: Estimated Hansen Solubility Parameters for this compound

ParameterValue (MPa⁰·⁵)
δd (Dispersion) 19.5
δp (Polar) 12.0
δh (Hydrogen Bonding) 15.0

Note: These values are estimated based on group contribution methods and should be used as a predictive tool.

Predicted Solubility of this compound in Common Solvents

Using the estimated HSP for this compound and the known HSPs for a range of common laboratory solvents, we can predict its relative solubility. The smaller the "Hansen Distance" (Ra), the more likely the compound is to be soluble.

Table 2: Predicted Solubility of this compound in Various Solvents Based on Hansen Solubility Parameters

Solventδd (MPa⁰·⁵)δp (MPa⁰·⁵)δh (MPa⁰·⁵)Hansen Distance (Ra)Predicted Solubility
N,N-Dimethylformamide (DMF) 17.413.711.36.1 High
Dimethyl Sulfoxide (DMSO) 18.416.410.26.8 High
N-Methyl-2-pyrrolidone (NMP) 18.012.37.28.5 Good
Tetrahydrofuran (THF) 16.85.78.010.5 Moderate
Acetone 15.510.47.011.2 Moderate
Methanol 15.112.322.312.0 Low to Moderate
Ethanol 15.88.819.410.4 Moderate
Water 15.516.042.328.1 Very Low
Toluene 18.01.42.017.8 Very Low
Hexane 14.90.00.021.9 Insoluble

Disclaimer: The predicted solubility is a qualitative guide based on calculated Hansen Distances. Actual quantitative solubility can be influenced by factors such as temperature and crystalline polymorphism.

Based on this predictive analysis, the high-polarity aprotic solvents DMF, DMSO, and NMP are expected to be the most effective for dissolving this compound. This aligns with the qualitative solubility data available for structurally similar aromatic dicarboxylic acids like terephthalic acid and isophthalic acid, which also show good solubility in these solvents.[1][14][15][16][17][18]

Experimental Determination of Solubility: A Practical Protocol

While theoretical predictions are valuable, experimental determination remains the gold standard for obtaining accurate solubility data. The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_calculation Calculation prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a sealed vial prep1->prep2 equil1 Agitate at a constant temperature (e.g., 25°C, 50°C) prep2->equil1 equil2 Allow to equilibrate for a sufficient time (e.g., 24-48 hours) equil1->equil2 sample1 Allow solid to settle equil2->sample1 sample2 Withdraw a clear aliquot of the supernatant sample1->sample2 sample3 Filter the aliquot (e.g., using a 0.22 µm syringe filter) sample2->sample3 sample4 Dilute the filtrate with a suitable mobile phase sample3->sample4 sample5 Analyze by a validated analytical method (e.g., HPLC-UV) sample4->sample5 calc1 Determine the concentration from a calibration curve sample5->calc1 calc2 Express solubility (e.g., in mg/mL or mol/L) calc1->calc2

Figure 1: A step-by-step workflow for the experimental determination of the solubility of this compound using the isothermal shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Prepare replicate samples for each solvent and temperature to ensure the reproducibility of the results.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary studies may be required to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette.

    • Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), chosen for its specificity and sensitivity for this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Factors Influencing Solubility: Causality and Control

Several factors can significantly impact the solubility of this compound. Understanding these allows for the rational selection of conditions to achieve desired concentrations.

Temperature

For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic. This is particularly relevant for this compound, where the increased thermal energy helps to overcome the strong intermolecular forces in the crystal lattice. When working with this compound, heating the solvent can be an effective strategy to increase the amount that can be dissolved.

pH and Ionization

As a dicarboxylic acid, the solubility of this compound is highly dependent on the pH of the aqueous medium.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph R(COOH)₂ (Protonated, Low Solubility) high_ph R(COO⁻)₂ (Deprotonated, High Solubility) low_ph->high_ph + 2OH⁻ high_ph->low_ph + 2H⁺

Figure 2: The effect of pH on the ionization and subsequent aqueous solubility of this compound.

In acidic conditions (pH below its pKa), the carboxylic acid groups remain protonated, and the molecule is in its less soluble, neutral form. As the pH increases above the pKa, the carboxylic acid groups deprotonate to form the more polar and, therefore, more water-soluble carboxylate anions. This principle is often exploited in purification by dissolving the compound in a basic aqueous solution and then precipitating it by acidification.

Crystalline Form (Polymorphism)

This compound may exist in different crystalline forms, or polymorphs. Different polymorphs can have different crystal lattice energies and, consequently, different solubilities. The most stable polymorph will generally have the lowest solubility. It is important to be aware that the crystalline form of the starting material can influence solubility measurements.

Conclusion

The solubility of this compound is a complex interplay of its molecular structure and the properties of the solvent. While it exhibits low solubility in water and nonpolar organic solvents, it can be effectively dissolved in polar aprotic solvents such as DMF, DMSO, and NMP. The use of Hansen Solubility Parameters provides a valuable predictive tool for solvent selection. For precise quantitative data, the isothermal shake-flask method is the recommended experimental approach. A thorough understanding of the factors influencing solubility, including temperature, pH, and polymorphism, is essential for researchers and developers working with this versatile molecule, enabling its successful application in both materials science and drug development.

References

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quantum chemical calculations for 4,4'-Iminodibenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Analysis of 4,4'-Iminodibenzoic Acid

Foreword: Bridging Theory and Application

In modern materials science and drug development, understanding a molecule's fundamental electronic and structural properties is paramount. This compound (IDBA), with its dual carboxylic acid functionalities linked by a diphenylamine core, presents a compelling scaffold for developing polymers, functional materials, and pharmacologically active agents. Its structure suggests potential for complex hydrogen bonding, interesting electronic delocalization, and specific receptor interactions.

This technical guide moves beyond a simple recitation of methods. It provides a comprehensive, field-proven framework for conducting quantum chemical calculations on IDBA. We will explore not just what to do, but why specific computational choices are made, grounding our theoretical investigation in the principles of accuracy, efficiency, and predictive power. This document is designed for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to unlock the molecular intricacies of IDBA and its derivatives.

The Rationale for a Computational Approach

While experimental techniques provide invaluable macroscopic data, a computational approach allows us to probe the sub-atomic landscape.[1] Through quantum chemical calculations, we can:

  • Determine the most stable three-dimensional conformation: Understanding the molecule's preferred shape is the first step in predicting its interactions.

  • Analyze the electronic landscape: We can map out regions of high and low electron density, identifying sites prone to electrophilic or nucleophilic attack.

  • Predict spectroscopic signatures: Simulating FT-IR, Raman, and NMR spectra provides a theoretical benchmark to validate experimental findings.[2][3]

  • Quantify molecular orbital energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity, stability, and electronic transitions.[4][5]

This guide establishes a robust protocol using Density Functional Theory (DFT), a method that offers a favorable balance between computational cost and accuracy for organic molecules of this size.[6][7]

The Computational Workflow: A Validating Protocol

A successful computational study relies on a logical and verifiable sequence of steps. The following workflow is designed to ensure that each stage builds upon a validated foundation, from initial structure to final property analysis.

G cluster_prep 1. Input Preparation cluster_core 2. Core DFT Calculations cluster_analysis 3. Property Analysis a Initial 3D Structure Generation (e.g., from PubChem [1]) b Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) a->b Initial Coordinates c Frequency Calculation (Confirm Minimum Energy) b->c Optimized Geometry d Electronic Properties (HOMO, LUMO, MESP) c->d Verified Structure e Spectroscopic Prediction (IR, Raman, NMR) c->e f Charge & Bonding Analysis (NBO, Mulliken) c->f

Figure 1: A self-validating workflow for the quantum chemical analysis of this compound.

Experimental Protocol: Step-by-Step Computational Methodology

This protocol outlines the precise steps for executing the workflow shown in Figure 1 using a common quantum chemistry software package like Gaussian.

  • Step 1: Initial Structure Preparation

    • Action: Obtain the initial 3D coordinates for this compound.

    • Causality: A reasonable starting geometry is necessary to ensure the optimization calculation converges efficiently. A poor starting structure can lead to excessively long calculation times or convergence to a local, rather than global, energy minimum.

    • Source: Public databases like PubChem (CID 4712246) are excellent sources for initial structures.[8]

  • Step 2: Geometry Optimization

    • Action: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Implementation: Use the B3LYP functional with the 6-311++G(d,p) basis set. The choice of a hybrid functional like B3LYP is a well-established standard, providing reliable results for organic systems.[9] The larger basis set with diffuse (++) and polarization (d,p) functions is crucial for accurately describing the delocalized π-systems and hydrogen bonding capabilities of IDBA.

    • Self-Validation: The calculation is considered converged when the forces on the atoms and the displacement at each step fall below a predefined threshold (e.g., Opt=Tight keyword in Gaussian).

  • Step 3: Vibrational Frequency Analysis

    • Action: Calculate the vibrational frequencies at the same level of theory (B3LYP/6-311++G(d,p)) used for optimization.

    • Causality: This step is non-negotiable for validating the optimized structure.[6] The presence of any imaginary (negative) frequencies indicates that the structure is not a true energy minimum but a transition state.

    • Self-Validation: A successful frequency calculation will yield zero imaginary frequencies, confirming the geometry as a stable point on the potential energy surface. The output also provides the data needed for simulating IR and Raman spectra.

  • Step 4: Single-Point Energy and Property Calculation

    • Action: Using the validated geometry, perform a final, high-accuracy single-point energy calculation.

    • Causality: This step generates the final wavefunction from which all electronic properties are derived.

    • Implementation: This calculation yields crucial data for Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MESP) mapping, and Frontier Molecular Orbital (HOMO-LUMO) analysis.

Results and Discussion: Unveiling the Properties of IDBA

Optimized Molecular Structure

The optimization process reveals the most stable 3D arrangement of the molecule. Key structural parameters, such as the C-N-C bond angle of the imino bridge and the dihedral angles between the phenyl rings, are critical. For IDBA, a non-planar, butterfly-like conformation is expected, similar to its parent compound, diphenylamine. The carboxylic acid groups are predicted to form strong intermolecular hydrogen bonds in the solid state, often leading to dimeric structures.

Table 1: Predicted Key Geometric Parameters for this compound (Note: These are representative values expected from a B3LYP/6-311++G(d,p) calculation. Actual results may vary slightly.)

ParameterDescriptionPredicted Value
∠(C-N-C)Bond angle of the imino bridge~128-132°
τ(C-C-N-C)Dihedral angle between phenyl rings~35-45°
d(C=O)Carbonyl bond length~1.21 Å
d(C-O)Carboxyl C-O bond length~1.35 Å
d(O-H)Hydroxyl bond length~0.97 Å
Vibrational Spectroscopy

The calculated vibrational frequencies can be used to predict the FT-IR and Raman spectra. This theoretical spectrum is invaluable for interpreting experimental data.

  • N-H Stretch: A characteristic peak around 3400-3500 cm⁻¹ corresponds to the stretching of the secondary amine.

  • O-H Stretch: A broad band, typically between 2500-3300 cm⁻¹, is indicative of the hydrogen-bonded carboxylic acid hydroxyl group.

  • C=O Stretch: A strong, sharp absorption peak around 1680-1710 cm⁻¹ is a clear marker for the carbonyl group of the carboxylic acid.

  • C-N Stretch & Aromatic C=C: The region between 1200-1600 cm⁻¹ will contain a complex series of peaks corresponding to C-N stretching and aromatic ring vibrations.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The analysis of frontier molecular orbitals is fundamental to understanding a molecule's chemical reactivity and electronic behavior.[5][10]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For IDBA, the HOMO is expected to be delocalized across the diphenylamine core, particularly on the electron-rich nitrogen atom and the phenyl rings. This indicates that these are the primary sites for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely distributed over the carboxylic acid groups and the aromatic rings, highlighting these areas as potential sites for nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): This value is a crucial indicator of chemical stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.[4] This gap is directly related to the electronic absorption properties of the molecule.

G cluster_0 LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons HOMO->LUMO Excitation a Energy Gap (ΔE) Governs Reactivity & Electronic Transitions

Figure 2: Relationship between HOMO, LUMO, and the energy gap (ΔE).

Table 2: Predicted Electronic Properties of this compound (Note: Values are illustrative and depend on the specific computational level.)

PropertyDescriptionPredicted Value (eV)
E(HOMO)Energy of the Highest Occupied MO-5.5 to -6.5
E(LUMO)Energy of the Lowest Unoccupied MO-1.5 to -2.5
ΔE GapHOMO-LUMO Energy Gap3.5 to 4.5
Molecular Electrostatic Potential (MESP)

The MESP map provides a visual representation of the charge distribution on the molecule's surface. It is an essential tool for predicting intermolecular interactions.

  • Red Regions (Negative Potential): These areas are rich in electrons and are attractive to electrophiles. For IDBA, the most negative regions will be centered on the oxygen atoms of the carboxylic acid groups.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are attractive to nucleophiles. The hydrogen atoms of the carboxylic acid and the imino group will be the most positive regions, making them primary sites for hydrogen bonding.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound. By employing Density Functional Theory, we can reliably predict its structural, vibrational, and electronic properties. The true power of this approach lies in its predictive capability. Researchers can use this framework to screen virtual libraries of IDBA derivatives, modifying functional groups to tune the HOMO-LUMO gap, alter the electrostatic potential, or enhance specific intermolecular interactions. This in silico screening process can dramatically accelerate the discovery of new materials and therapeutic agents, saving significant time and resources in the laboratory. The methodologies described herein provide the authoritative foundation for such future investigations.

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A Comprehensive Technical Guide to 4,4'-Iminodibenzoic Acid: From Synthesis to Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Building Block

In the dynamic landscape of materials science and drug discovery, the strategic design and synthesis of novel molecular entities are paramount. Among the myriad of building blocks available to the modern researcher, 4,4'-Iminodibenzoic acid (IDBA) emerges as a molecule of significant interest. Its rigid, V-shaped geometry, coupled with the dual functionality of its carboxylic acid groups and the secondary amine bridge, bestows upon it a unique set of properties that are being increasingly harnessed in the development of advanced materials and potential therapeutic agents.

This in-depth technical guide is intended for researchers, scientists, and drug development professionals who seek to understand and utilize the full potential of this compound. We will delve into its synthesis, explore its pivotal role in the construction of sophisticated supramolecular structures such as Metal-Organic Frameworks (MOFs), and illuminate its burgeoning applications in fields ranging from drug delivery and medicinal chemistry to electrochemical sensing. By providing a blend of theoretical insights and practical, field-proven methodologies, this guide aims to be an indispensable resource for the scientific community.

The Molecule: Structure, Properties, and Synthesis

Physicochemical Properties of this compound

This compound, also known as 4,4'-dicarboxydiphenylamine, is a crystalline solid with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol .[1] Its structure is characterized by two benzoic acid moieties linked by a secondary amine. This linkage imparts a degree of flexibility, allowing for conformational variations while maintaining an overall rigid framework.

PropertyValueSource
Molecular FormulaC₁₄H₁₁NO₄[1]
Molecular Weight257.24 g/mol [1]
CAS Number20800-00-4[1]
AppearanceOff-white to light yellow solid
Melting Point>300 °C
Synthesis of this compound: The Ullmann Condensation

The synthesis of this compound is most effectively achieved through the Ullmann condensation reaction.[2][3][4] This copper-catalyzed nucleophilic aromatic substitution provides a reliable route to forming the diarylamine bond. The causality behind this choice of reaction lies in its proven efficacy for coupling aryl halides with amines, a cornerstone of modern organic synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-aminobenzoic acid

  • 4-iodobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • L-proline

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-aminobenzoic acid (1 equivalent), 4-iodobenzoic acid (1 equivalent), potassium carbonate (2 equivalents), copper(I) iodide (0.1 equivalents), and L-proline (0.2 equivalents).

  • Add anhydrous dimethyl sulfoxide (DMSO) to the flask. The solvent choice is critical; DMSO's high boiling point and ability to dissolve the reactants are key to the reaction's success.

  • Heat the reaction mixture to 120-130 °C and stir for 24-48 hours. The elevated temperature is necessary to overcome the activation energy of the C-N bond formation. L-proline acts as a ligand to stabilize the copper catalyst and improve its solubility and reactivity.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water and acidify with concentrated HCl until the pH is approximately 2-3. This protonates the carboxylate groups, causing the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with distilled water to remove any inorganic salts and residual DMSO.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • Dry the purified product in a vacuum oven.

Diagram: Ullmann Condensation for this compound Synthesis

G reactant1 4-aminobenzoic acid catalyst CuI, L-proline, K₂CO₃ DMSO, 120-130 °C reactant1->catalyst reactant2 4-iodobenzoic acid reactant2->catalyst product This compound catalyst->product

Caption: Ullmann condensation reaction for the synthesis of this compound.

Application in Metal-Organic Frameworks (MOFs)

The rigid, V-shaped structure and the presence of two carboxylate groups make this compound an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs). These crystalline porous materials, formed by the coordination of metal ions or clusters with organic ligands, have garnered immense interest due to their high surface areas, tunable pore sizes, and diverse functionalities.

Solvothermal Synthesis of MOFs with this compound

The solvothermal method is a widely employed technique for the synthesis of MOFs, as it allows for the crystallization of extended structures that may not be accessible at ambient temperature and pressure.[5][6][7][8] The choice of a high-boiling point solvent enables the reaction to be carried out at elevated temperatures, facilitating the formation of thermodynamically stable crystalline products.

Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF using this compound

Materials:

  • This compound (H₂IDBA)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound (0.1 mmol) in 10 mL of DMF. Sonication may be required to achieve complete dissolution.

  • In a separate vial, dissolve zinc nitrate hexahydrate (0.1 mmol) in 5 mL of ethanol.

  • Combine the two solutions in the vial containing the linker.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the oven to 100-120 °C at a rate of 5 °C/min and hold at this temperature for 24-72 hours. The slow heating rate and prolonged reaction time are crucial for the growth of high-quality single crystals.

  • After the reaction, allow the oven to cool slowly to room temperature.

  • Colorless or light-yellow crystals of the MOF should be visible at the bottom of the vial.

  • Carefully decant the mother liquor and wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the crystals under vacuum or in a desiccator.

Diagram: Solvothermal Synthesis of a MOF

G reactants This compound + Metal Salt (e.g., Zn(NO₃)₂·6H₂O) heating Sealed Vessel 100-120 °C, 24-72h reactants->heating solvent Solvent (e.g., DMF/Ethanol) solvent->heating product MOF Crystals heating->product washing Washing & Drying product->washing final_product Purified MOF washing->final_product

Caption: General workflow for the solvothermal synthesis of a MOF.

Characterization of this compound Based MOFs

A thorough characterization of the synthesized MOFs is essential to confirm their structure, purity, and properties. A suite of analytical techniques is typically employed.

  • Powder X-ray Diffraction (PXRD): This is the primary technique used to confirm the crystallinity and phase purity of the bulk MOF sample. The experimental PXRD pattern is compared with the simulated pattern from single-crystal X-ray diffraction data.[8][9]

  • Single-Crystal X-ray Diffraction (SC-XRD): For suitable single crystals, SC-XRD provides the definitive atomic-level structure of the MOF, including bond lengths, bond angles, and the overall network topology.[4][10][11][12]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. It can also provide information about the loss of solvent molecules from the pores.[13][14]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to confirm the coordination of the carboxylate groups of the linker to the metal centers and to verify the presence of the organic linker within the framework.

  • Brunauer-Emmett-Teller (BET) Analysis: This gas sorption technique is used to determine the specific surface area and pore volume of the MOF, which are critical parameters for applications in gas storage and catalysis.

Data Presentation: Representative Characterization Data for a Zn-IDBA MOF

TechniqueObservationInterpretation
PXRDSharp diffraction peaks matching the simulated pattern.Crystalline and phase-pure material.
TGAWeight loss up to ~150°C, followed by a plateau until ~350°C, then decomposition.Removal of guest solvent molecules, followed by thermal stability of the framework up to 350°C.
FTIRShift of the C=O stretching frequency of the carboxylic acid to lower wavenumbers.Coordination of the carboxylate groups to the zinc centers.

Relevance in Drug Development

The unique structural and chemical properties of this compound and its derivatives make them intriguing candidates for various applications in drug development. This interest stems from the broader biological activities observed for related diphenylamine and aminobenzoic acid scaffolds.

As a Scaffold for Bioactive Molecules

Derivatives of diphenylamine have been explored for their potential as anticancer agents. For instance, novel diphenylamine analogs have been shown to induce mesenchymal to epithelial transition (MET) in triple-negative breast cancer cells, suggesting a role in combating cancer metastasis.[15] Furthermore, diphenylamine-2,4'-dicarboxamide derivatives have been investigated as potential epidermal growth factor receptor (EGFR) kinase inhibitors, a key target in cancer therapy.[16]

The structural similarity of this compound to these bioactive compounds suggests that it could serve as a valuable scaffold for the design of novel enzyme inhibitors, such as kinase inhibitors.[9][17][18][19][20] The two carboxylic acid groups provide convenient handles for further chemical modification and the introduction of pharmacophoric features.

Derivatives of 4-aminobenzoic acid have also demonstrated a wide range of biological activities, including antimicrobial and cytotoxic effects.[21][22] This further supports the potential of this compound derivatives as a source of new therapeutic agents.

In Drug Delivery Systems

MOFs constructed from biocompatible metal ions and organic linkers, such as those derived from this compound, are being extensively investigated as carriers for drug delivery.[23][24] The high porosity and tunable pore size of these MOFs allow for the encapsulation of therapeutic molecules. The release of the drug can then be controlled by various stimuli, such as pH changes in the tumor microenvironment.

Diagram: MOF-based Drug Delivery

G mof MOF Carrier loading Drug Loading mof->loading drug Drug Molecule drug->loading loaded_mof Drug-Loaded MOF loading->loaded_mof delivery Delivery to Target Site loaded_mof->delivery release Stimuli-Responsive Drug Release delivery->release action Therapeutic Action release->action

Caption: Schematic of a Metal-Organic Framework (MOF) as a drug delivery vehicle.

Electrochemical Sensing Applications

The porous nature and the presence of redox-active metal centers and functional organic linkers in MOFs make them excellent candidates for the development of electrochemical sensors. MOFs based on this compound can be designed to selectively detect a variety of analytes.

Detection of Heavy Metals

MOFs can be engineered to have a high affinity for specific heavy metal ions.[25][26] The porous structure allows for the preconcentration of the analyte at the electrode surface, enhancing the sensitivity of detection. The redox activity of the metal centers in the MOF can be modulated by the binding of the target heavy metal ion, leading to a measurable change in the electrochemical signal.

Biosensing

MOFs can also be functionalized for the detection of biologically important molecules, such as dopamine.[15][16][22][26] The aromatic rings of the this compound linker can engage in π-π stacking interactions with dopamine, while the amine group can participate in hydrogen bonding. This selective recognition can be translated into an electrochemical signal, allowing for the sensitive and selective detection of dopamine in complex biological samples.

Potential Role in Biological Signaling Pathways

While direct studies on the role of this compound in biological signaling are limited, the structural motifs present in the molecule suggest potential interactions with certain pathways.

The diphenylamine core is found in some molecules that modulate the Wnt signaling pathway, a crucial pathway involved in embryonic development, tissue homeostasis, and disease.[1][21][27][28][29] For instance, N-substituted piperidinyl diphenylsulfonyl sulfonamides have been identified as inhibitors of secreted frizzled-related protein 1 (sFRP-1), an antagonist of Wnt signaling.[27] This suggests that derivatives of this compound could potentially be designed to modulate Wnt signaling, with implications for diseases such as osteoporosis and cancer.

Furthermore, dicarboxylic acids have been identified as potential biomarkers in early Alzheimer's disease, suggesting a link between dicarboxylic acid metabolism and neurodegenerative processes.[30] While the direct role of this compound in this context is unknown, its dicarboxylic acid functionality warrants further investigation into its potential effects on neuronal function and disease.

Conclusion and Future Outlook

This compound has proven to be a remarkably versatile and valuable building block in the realms of materials science and medicinal chemistry. Its robust synthesis via the Ullmann condensation and its utility as a linker in the construction of highly ordered and porous Metal-Organic Frameworks have been firmly established. The applications of these MOFs in areas such as drug delivery and electrochemical sensing are rapidly expanding, driven by the unique properties imparted by the IDBA linker.

Looking ahead, the exploration of this compound and its derivatives in drug discovery holds immense promise. The demonstrated bioactivity of related diphenylamine and aminobenzoic acid compounds provides a strong rationale for the design and synthesis of novel IDBA-based molecules as potential enzyme inhibitors and modulators of key biological pathways. The continued development of sophisticated MOF-based systems for targeted drug delivery and sensitive diagnostics will undoubtedly benefit from the unique structural attributes of this versatile molecule. As our understanding of the intricate relationships between molecular structure and function deepens, this compound is poised to play an increasingly significant role in the advancement of science and technology.

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An In-Depth Technical Guide to 4,4'-Iminodibenzoic Acid: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Iminodibenzoic acid, a molecule of significant interest in polymer science, materials science, and medicinal chemistry, possesses a rich bien unstated history. This guide provides a comprehensive overview of this compound, from its likely historical synthesis roots in the late 19th and early 20th centuries to its modern-day applications. We delve into the probable discovery through early aromatic chemistry explorations, detail the foundational synthetic methodologies, and outline the key characterization techniques. This whitepaper serves as an in-depth technical resource, offering field-proven insights into the experimental choices and protocols that have defined our understanding and utilization of this compound.

Introduction: Unveiling a Versatile Building Block

This compound, with the chemical formula C₁₄H₁₁NO₄, is a diphenylamine derivative characterized by two carboxylic acid groups positioned at the para positions of the two phenyl rings.[1] This seemingly simple molecule holds a remarkable versatility that has made it a valuable building block in various scientific disciplines. Its rigid, yet kinked, structure imparted by the secondary amine linkage, combined with the reactive carboxylic acid functionalities, allows for the construction of complex molecular architectures with tailored properties.

While the specific moment of its discovery is not prominently documented in readily available historical records, its structural motifs suggest that its first synthesis likely occurred during the burgeoning era of synthetic organic chemistry in the late 19th or early 20th century. This period was marked by intense exploration of aromatic compounds, driven by the burgeoning dyestuff industry and the nascent field of medicinal chemistry. The development of reactions like the Ullmann condensation provided the necessary tools for the construction of diarylamine structures, making the synthesis of molecules like this compound a logical step for chemists of that era.

This guide will navigate the historical landscape of its synthesis, elucidate its fundamental properties, and explore its journey into modern applications, providing a critical resource for researchers working with this intriguing molecule.

Historical Perspective: The Dawn of Aromatic Amine Chemistry

The story of this compound is intrinsically linked to the development of synthetic methodologies for forming carbon-nitrogen bonds between aromatic rings. The late 19th and early 20th centuries witnessed groundbreaking advancements in this area, most notably the work of Fritz Ullmann.

The Ullmann Condensation: A Gateway to Diaryl Amines

The Ullmann condensation, first reported in 1903, revolutionized the synthesis of diaryl ethers and was subsequently adapted for the synthesis of diaryl amines.[2] This copper-catalyzed reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol.[2] Given the availability of 4-aminobenzoic acid and 4-halobenzoic acids as starting materials, the Ullmann condensation represents the most probable and logical route to the first synthesis of this compound.

The causality behind employing a copper catalyst lies in its ability to facilitate the nucleophilic substitution of the aryl halide, a reaction that is otherwise difficult to achieve. The traditional Ullmann conditions were harsh, often requiring high temperatures (typically over 200°C) and stoichiometric amounts of copper powder.[2] The reaction was also sensitive to the nature of the substituents on the aromatic rings.

Synthesis Methodologies: From Classical to Contemporary

The synthesis of this compound has evolved from the harsh conditions of the classical Ullmann reaction to more refined and efficient modern methods. Understanding this evolution is crucial for selecting the optimal synthetic strategy for a given application.

The Classical Ullmann Condensation: A Foundational Protocol

The historical synthesis of this compound would have likely involved the reaction of 4-aminobenzoic acid with a 4-halobenzoic acid (e.g., 4-chlorobenzoic acid or 4-bromobenzoic acid) in the presence of a copper catalyst and a base.

Reaction Scheme:

Ullmann_Condensation reactant1 4-Aminobenzoic Acid product This compound reactant1->product reactant2 4-Halobenzoic Acid (X = Cl, Br, I) reactant2->product catalyst Cu catalyst, Base catalyst->product p1 p2 p1->p2 p3 p2->p3 p3->product High Temperature Polymer_Synthesis_Workflow start This compound Monomer step1 Activation of Carboxylic Acids (e.g., conversion to acyl chlorides) start->step1 step2 Polycondensation with a Diamine or Diol Monomer step1->step2 step3 Polymer Isolation and Purification step2->step3 end High-Performance Polymer (Polyamide or Polyester) step3->end

Figure 2: General workflow for the synthesis of polymers from this compound.

Metal-Organic Frameworks (MOFs)

The dicarboxylic acid functionality of this compound makes it an excellent ligand for the construction of metal-organic frameworks (MOFs). The nitrogen atom of the imino group can also act as a coordination site, leading to the formation of complex and robust network structures. These MOFs can have applications in gas storage, catalysis, and sensing.

Drug Development

While not as extensively studied as other scaffolds, the diphenylamine core is present in some biologically active molecules. The carboxylic acid groups of this compound offer handles for further functionalization, making it a potential starting point for the synthesis of novel drug candidates.

Conclusion

This compound, a molecule likely born from the pioneering work on aromatic chemistry in the early 20th century, continues to be a compound of significant scientific interest. Its journey from a probable discovery via the classical Ullmann condensation to its current use in advanced materials and potential pharmaceutical applications highlights the enduring legacy of fundamental organic synthesis. This guide has provided a comprehensive technical overview, grounding its history in the logical progression of chemical knowledge and offering practical insights into its synthesis and characterization. As researchers continue to explore the frontiers of materials science and drug discovery, the versatility of this compound ensures its continued relevance as a valuable molecular building block.

References

  • PubChem. This compound. National Center for Biotechnology Information. (URL: [Link])

  • Ullmann, F. (1903). Ueber eine neue Methode zur Darstellung von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384. (URL: [Link])

  • PubChem. This compound. National Center for Biotechnology Information. (URL: [Link])

  • Wikipedia. Ullmann condensation. (URL: [Link])

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The Versatile Coordination Chemistry of 4,4'-Iminodibenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Flexible Linker

4,4'-Iminodibenzoic acid (H₂IDB), a V-shaped dicarboxylic acid ligand, has emerged as a compelling building block in the design and synthesis of novel coordination polymers, metal-organic frameworks (MOFs), and other advanced materials. Its unique structural and electronic properties, stemming from the central imino (-NH-) bridge and two para-substituted carboxylate groups, offer a rich landscape of potential coordination modes. This flexibility allows for the construction of diverse and functional materials with applications spanning gas storage, catalysis, sensing, and drug delivery.

This in-depth technical guide provides a comprehensive overview of the potential coordination modes of this compound. Drawing upon established principles of coordination chemistry and crystallographic data from analogous systems, we will explore the multifaceted binding behavior of this versatile ligand. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the rational design of novel metal-based materials.

Core Properties of this compound

Understanding the intrinsic properties of H₂IDB is fundamental to predicting and controlling its coordination behavior.

PropertyValueReference
Molecular FormulaC₁₄H₁₁NO₄[1]
Molecular Weight257.24 g/mol [1]
Melting Point322-324 °C[2]
pKa~4.32 (Predicted)[2]
AppearanceOff-white to light yellow solid[2]

The V-shape of the ligand, with an angle between the two phenyl rings, allows for the formation of intricate and non-interpenetrating network structures. The presence of the imino group introduces a potential hydrogen bond donor and a site for further functionalization, adding another layer of control over the final material's properties.

Potential Coordination Modes: A Multifaceted Approach

The coordination chemistry of this compound is primarily dictated by its two carboxylate functionalities and, to a lesser extent, the imino nitrogen. The interplay of these groups allows for a variety of coordination modes, leading to the formation of diverse structural motifs, from discrete molecular complexes to extended one-, two-, and three-dimensional networks.

The Dominant Role of the Carboxylate Groups

The deprotonated carboxylate groups are the primary coordination sites of the IDB²⁻ ligand. They can interact with metal centers in several ways, each influencing the dimensionality and topology of the resulting framework.

  • Monodentate Coordination: In this mode, only one of the carboxylate oxygen atoms binds to a metal center. This is a common coordination mode for carboxylic acids and can lead to the formation of discrete complexes or low-dimensional polymers.

  • Bidentate Chelating Coordination: Both oxygen atoms of a single carboxylate group bind to the same metal center, forming a stable chelate ring. This mode is often observed with metal ions that have a preference for higher coordination numbers.

  • Bidentate Bridging Coordination: The two oxygen atoms of a single carboxylate group bridge two different metal centers. This is a crucial coordination mode for the construction of robust and extended networks, such as MOFs. This bridging can occur in a syn-syn, syn-anti, or anti-anti fashion, further influencing the geometry of the resulting framework.

  • Tridentate and Tetradentate Coordination: In some cases, particularly with lanthanide ions, the carboxylate groups can exhibit higher denticity, bridging multiple metal centers and leading to the formation of complex secondary building units (SBUs).

The diverse coordination possibilities of the carboxylate groups are well-documented in the chemistry of analogous ligands like 4,4'-oxydibenzoic acid and 4,4'-sulfonyldibenzoic acid, which have been extensively used in the construction of coordination polymers.[1]

Caption: Primary coordination modes of the carboxylate group.

The Subtle but Significant Role of the Imino Nitrogen

The nitrogen atom of the imino bridge is generally considered a weaker coordinating site compared to the carboxylate oxygens. Its lone pair of electrons is delocalized over the aromatic system, reducing its basicity. However, under specific conditions and with certain metal ions, the imino nitrogen can participate in coordination.

  • Direct Coordination: In some instances, particularly with softer metal ions or under conditions that favor higher coordination numbers, the imino nitrogen can directly coordinate to a metal center. This participation can lead to the formation of unique topologies and influence the electronic properties of the resulting material.

  • Hydrogen Bonding: The N-H group of the imino bridge is an excellent hydrogen bond donor. It can form strong hydrogen bonds with solvent molecules, counter-ions, or adjacent ligands, playing a crucial role in the stabilization and self-assembly of the crystal structure. This hydrogen-bonding capability can be exploited to template the formation of specific architectures.

The involvement of amino groups in the coordination of ligands within MOFs has been observed, suggesting that the imino nitrogen of H₂IDB can indeed play a role in directing the final structure.[3]

Experimental Protocols: A Guide to Synthesis and Characterization

The successful synthesis and characterization of metal complexes with this compound require careful control of experimental parameters. The following protocols provide a general framework for the preparation and analysis of these materials.

Synthesis of Metal-Organic Frameworks (MOFs) via Solvothermal Method

The solvothermal method is a widely used technique for the synthesis of high-quality crystalline MOFs.

Solvothermal_Synthesis Reactants 1. Reactant Preparation (H₂IDB + Metal Salt) Solvent 2. Dissolution in Solvent (e.g., DMF, DEF, DMA) Reactants->Solvent Sealed_Vessel 3. Sealing in Autoclave Solvent->Sealed_Vessel Heating 4. Heating (Controlled Temperature & Time) Sealed_Vessel->Heating Crystallization 5. Crystallization Heating->Crystallization Isolation 6. Product Isolation (Filtration/Centrifugation) Crystallization->Isolation Washing 7. Washing (to remove unreacted starting materials) Isolation->Washing Drying 8. Drying (under vacuum or at elevated temperature) Washing->Drying

Caption: General workflow for the solvothermal synthesis of MOFs.

Step-by-Step Methodology:

  • Reactant Preparation: Accurately weigh stoichiometric amounts of this compound and the desired metal salt (e.g., nitrates, acetates, or chlorides of transition metals or lanthanides).

  • Dissolution: Dissolve the reactants in an appropriate high-boiling point solvent or a mixture of solvents. Common solvents include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and N,N-dimethylacetamide (DMA). The choice of solvent can significantly influence the resulting crystal structure.

  • Sealing: Transfer the reaction mixture to a Teflon-lined stainless-steel autoclave.

  • Heating: Place the sealed autoclave in a programmable oven and heat to a specific temperature (typically between 80 °C and 180 °C) for a defined period (ranging from several hours to a few days). The heating profile (ramp rate, dwell time, and cooling rate) is a critical parameter.

  • Crystallization: During the heating process, the reactants will slowly react and self-assemble into crystalline MOF material.

  • Isolation: After cooling the autoclave to room temperature, the crystalline product is isolated by filtration or centrifugation.

  • Washing: The isolated solid is washed several times with the reaction solvent and then with a lower-boiling point solvent (e.g., ethanol or acetone) to remove any unreacted starting materials and residual high-boiling solvent.

  • Drying: The purified product is dried under vacuum or at a slightly elevated temperature to obtain the final MOF material.

Characterization Techniques

A suite of analytical techniques is essential to confirm the structure, purity, and properties of the synthesized materials.

TechniquePurposeKey Information Obtained
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional atomic arrangement in a single crystal.Crystal system, space group, unit cell parameters, bond lengths, bond angles, coordination environment of the metal ion, and the overall framework topology.[3]
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk crystalline material and to compare with the simulated pattern from SCXRD.Fingerprint of the crystalline phase, confirmation of bulk sample purity.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the material and to probe the coordination environment of the carboxylate groups.Presence of characteristic vibrational bands for C=O, C-O, and N-H bonds. Shifts in the carboxylate stretching frequencies can provide insights into the coordination mode (monodentate vs. bidentate).
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the material and to determine the presence of solvent molecules within the framework.Decomposition temperature of the framework, quantification of guest/solvent molecules.[2]
Elemental Analysis To determine the elemental composition of the synthesized material.Confirmation of the empirical formula of the complex.

Conclusion and Future Outlook

This compound stands as a highly promising and versatile ligand for the construction of functional coordination-based materials. Its flexible V-shaped geometry, coupled with the diverse coordination possibilities of its carboxylate groups and the potential involvement of the imino bridge, provides a rich platform for the design of novel architectures with tailored properties.

The in-depth understanding of its potential coordination modes, guided by the principles outlined in this technical guide and supported by rigorous experimental investigation, will undoubtedly pave the way for the development of new generations of MOFs and coordination polymers. These materials hold immense potential to address critical challenges in areas such as clean energy, environmental remediation, and healthcare. The continued exploration of the coordination chemistry of this compound and its derivatives is a vibrant and rewarding field of research with a bright future.

References

  • Chen, B., Ockwig, N. W., Millward, A. R., Contreras, D. S., & Yaghi, O. M. (2005). High-H₂ adsorption in a microporous metal-organic framework. Angewandte Chemie International Edition, 44(30), 4745-4749. [Link]

  • Eddaoudi, M., Kim, J., Rosi, N., Vodak, D., Wachter, J., O'Keeffe, M., & Yaghi, O. M. (2002). Systematic design of pore size and functionality in isoreticular MOFs and their application in methane storage. Science, 295(5554), 469-472. [Link]

  • Li, Y., Wang, N., Xiong, Y., Cheng, Q., Fang, J., Zhu, F., ... & Yue, S. (2015). Lanthanide metal–organic frameworks based on the 4, 4′-oxybisbenzoic acid ligand: synthesis, structures and physical properties. New Journal of Chemistry, 39(12), 9872-9878. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4712246, this compound. Retrieved January 21, 2026, from [Link].

  • Palacios, E. G., & Monhemius, A. J. (2004). Infrared spectroscopy of metal carboxylates II. Analysis of Fe (III), Ni and Zn carboxylate solutions. Hydrometallurgy, 72(1-2), 139-148. [Link]

  • Rowsell, J. L., & Yaghi, O. M. (2004). Metal–organic frameworks: a new class of porous materials. Microporous and mesoporous materials, 73(1-2), 3-14. [Link]

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  • Wang, C., Liu, D., & Lin, W. (2013). Metal–organic frameworks as a versatile platform for drug delivery and imaging. Advanced drug delivery reviews, 65(10), 1374-1388. [Link]

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Methodological & Application

Application Notes and Protocols for the Use of 4,4'-Iminodibenzoic Acid and Analogous Linkers in MOF Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Preamble: The Strategic Value of Functionalized Dicarboxylate Linkers in MOF Design

Metal-Organic Frameworks (MOFs) have transitioned from academic curiosities to pivotal materials in advanced applications, including targeted drug delivery, heterogeneous catalysis, and chemical sensing. The rational design of these crystalline porous materials hinges on the judicious selection of their constituent parts: metal nodes and organic linkers. The linker, in particular, dictates the pore size, geometry, and, most critically, the chemical functionality of the internal and external surfaces of the MOF.

This guide focuses on the application of 4,4'-iminodibenzoic acid (H₂IDB) and its analogues as versatile linkers in MOF synthesis. The presence of the secondary amine (imino) group in the H₂IDB backbone introduces a site for hydrogen bonding, a potential Lewis base center, and a locus for post-synthetic modification. These features can be strategically exploited to imbue the resulting MOF with desirable properties for a range of applications. While the direct use of H₂IDB is an emerging area, we will draw upon established protocols for structurally similar amino-functionalized linkers to provide a robust and scientifically grounded framework for researchers. This document will serve as a comprehensive guide, blending theoretical insights with practical, field-proven protocols.

I. The Imino-Functionalized Linker: A Design Element for Advanced MOFs

The choice of this compound as a linker is predicated on the unique properties conferred by the central imino (-NH-) group. Unlike simple dicarboxylate linkers, H₂IDB offers:

  • Inherent Functionality: The imino group can act as a hydrogen bond donor and acceptor, influencing guest-framework interactions. This is particularly relevant for the encapsulation and controlled release of pharmaceutical compounds.

  • Tunable Electronic Properties: The nitrogen atom can modulate the electronic nature of the aromatic rings, which can be beneficial for catalytic applications and for creating luminescent MOFs for sensing.

  • Post-Synthetic Modification Potential: The secondary amine provides a reactive handle for further functionalization of the MOF, allowing for the introduction of more complex chemical moieties.

To illustrate the synthesis and application of MOFs with such functionalized linkers, we will focus on a representative example: a zinc-based MOF synthesized with an amino-functionalized benzoic acid derivative. The principles and protocols discussed are directly translatable to the use of this compound.

II. Synthesis of Functionalized MOFs: Methodologies and Protocols

The two most prevalent methods for MOF synthesis are solvothermal and hydrothermal synthesis. Both involve crystallization of the framework from a solution of the metal salt and the organic linker at elevated temperatures and pressures.

A. Solvothermal Synthesis: A Versatile Approach

Solvothermal synthesis is a widely employed method for producing high-quality, crystalline MOFs. The use of organic solvents allows for the dissolution of a wide range of organic linkers and metal salts.

Rationale for Solvothermal Synthesis: This method provides excellent control over crystal growth, leading to well-defined, porous structures. The choice of solvent can also influence the final topology of the MOF.

Protocol 1: Solvothermal Synthesis of a Zinc-Based MOF with a Functionalized Benzoic Acid Linker

This protocol is adapted from a standard procedure for the synthesis of zinc-based MOFs and can be modified for use with this compound.[1][2]

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂IDB) or a similar amino-functionalized dicarboxylic acid

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Teflon-lined autoclave (20 mL capacity)

Procedure:

  • Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 1.0 mmol of Zinc Nitrate Hexahydrate and 1.0 mmol of this compound in a solvent mixture of 12 mL of DMF and 8 mL of methanol.

  • Homogenization: Sonicate the mixture for 15 minutes to ensure complete dissolution and a homogeneous solution.

  • Autoclave Sealing: Transfer the solution to a 20 mL Teflon-lined autoclave and seal it tightly.

  • Heating: Place the autoclave in a preheated oven at 120°C. Maintain this temperature for 72 hours.

  • Cooling: After the reaction is complete, turn off the oven and allow the autoclave to cool slowly to room temperature over several hours.

  • Crystal Collection: Carefully open the autoclave and collect the crystalline product by decantation or filtration.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials and solvent trapped within the pores.

  • Activation: Dry the washed crystals under vacuum at 100°C for 12 hours to remove the solvent molecules from the pores and activate the MOF for further use.

Table 1: Key Parameters for Solvothermal Synthesis

ParameterValueRationale
Metal:Linker Ratio1:1To ensure stoichiometric formation of the framework.
Solvent SystemDMF/Methanol (3:2 v/v)DMF is a good solvent for both the metal salt and the organic linker. Methanol can act as a modulator to control crystal growth.
Temperature120°CProvides sufficient energy for crystal nucleation and growth without decomposing the organic linker.
Reaction Time72 hoursAllows for the formation of well-defined, crystalline product.
B. Hydrothermal Synthesis: An Aqueous Route

Hydrothermal synthesis utilizes water as the solvent, which can be advantageous for creating more biocompatible MOFs.

Rationale for Hydrothermal Synthesis: This method is often simpler and more environmentally friendly than solvothermal synthesis. The resulting MOFs may also exhibit different crystalline phases compared to those synthesized in organic solvents.

Protocol 2: Hydrothermal Synthesis of a Copper-Based MOF with a Functionalized Linker

This protocol is based on the synthesis of copper-based MOFs and can be adapted for H₂IDB.[3][4]

Materials:

  • Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)

  • This compound (H₂IDB)

  • Deionized Water

  • Ethanol

  • Teflon-lined autoclave (20 mL capacity)

Procedure:

  • Precursor Solution Preparation: Dissolve 1.0 mmol of Copper(II) Nitrate Trihydrate and 1.0 mmol of this compound in 15 mL of a 1:1 (v/v) mixture of deionized water and ethanol in a beaker.

  • pH Adjustment (Optional): If the linker is not readily soluble, a few drops of a dilute base (e.g., triethylamine) can be added to deprotonate the carboxylic acid groups.

  • Homogenization: Stir the mixture at room temperature for 30 minutes.

  • Autoclave Sealing: Transfer the mixture to a 20 mL Teflon-lined autoclave.

  • Heating: Heat the autoclave in an oven at 100°C for 24 hours.

  • Cooling: Allow the autoclave to cool to room temperature naturally.

  • Crystal Collection and Washing: Collect the blue crystals by filtration, wash with deionized water (3 x 10 mL) and then ethanol (3 x 10 mL).

  • Activation: Dry the product in a vacuum oven at 80°C for 12 hours.

MOF_Synthesis_Workflow

III. Characterization of H₂IDB-Based MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Table 2: Essential Characterization Techniques for MOFs

TechniqueInformation Obtained
Powder X-Ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the synthesized material. The experimental pattern should match the simulated pattern from single-crystal data if available.[1][2]
Single-Crystal X-Ray Diffraction Provides the precise atomic arrangement, connectivity, and crystal structure of the MOF. This is the gold standard for structural elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the coordination of the carboxylate groups to the metal centers (disappearance of the C=O stretching band of the carboxylic acid and appearance of asymmetric and symmetric COO⁻ stretches). It also verifies the presence of the imino (-NH-) group.[1]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and the temperature at which the framework starts to decompose. It can also indicate the removal of solvent molecules during activation.
Scanning Electron Microscopy (SEM) Visualizes the morphology and size of the MOF crystals.
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area and pore volume of the activated MOF, which are critical parameters for applications in storage and catalysis.

IV. Application Notes: Harnessing the Functionality of H₂IDB-Based MOFs

The unique structural and chemical features of MOFs synthesized with this compound and its analogues make them promising candidates for a variety of applications.

A. Drug Delivery

The porous nature and high surface area of MOFs make them excellent candidates for drug delivery systems.[5][6][7] The imino group in the H₂IDB linker can play a significant role in enhancing drug loading and controlling its release.

Mechanism of Action:

  • Host-Guest Interactions: The -NH- group can form hydrogen bonds with drug molecules containing hydrogen bond acceptors (e.g., carbonyl or hydroxyl groups). These interactions can lead to higher drug loading capacities and more controlled release profiles.

  • pH-Responsive Release: The imino group can be protonated under acidic conditions, such as those found in tumor microenvironments or endosomes. This change in protonation state can alter the host-guest interactions, triggering the release of the encapsulated drug.[1][8]

Drug_Delivery_Mechanism

B. Catalysis

The well-defined and tunable pore structures of MOFs make them attractive as heterogeneous catalysts. The imino group in the H₂IDB linker can contribute to catalytic activity in several ways.

Mechanism of Action:

  • Lewis Base Catalysis: The lone pair of electrons on the nitrogen atom of the imino group can act as a Lewis base, activating substrates in a variety of organic reactions.

  • Cooperative Catalysis: The imino group can work in concert with the metal nodes of the MOF to create a bifunctional catalyst. For example, the metal node could act as a Lewis acid to activate one part of a substrate, while the imino group acts as a Lewis base to activate another.

  • Support for Catalytic Species: The imino group can be used as an anchoring site for catalytically active metal nanoparticles or complexes through post-synthetic modification.[9]

C. Sensing

Luminescent MOFs (LMOFs) are a class of materials that exhibit fluorescence, which can be modulated by the presence of specific analytes. The H₂IDB linker, with its conjugated aromatic system and imino group, can be used to construct LMOFs for chemical sensing.

Mechanism of Action:

  • Luminescence Quenching/Enhancement: The interaction of an analyte with the imino group or the aromatic rings of the linker can lead to a change in the luminescent properties of the MOF. For instance, electron-deficient nitroaromatic compounds (common explosives) can quench the fluorescence of the MOF through electron transfer. Conversely, certain metal ions can coordinate to the imino group and enhance fluorescence.[10][11]

  • Selective Recognition: The specific hydrogen bonding or coordination interactions between the imino group and an analyte can lead to highly selective sensing.[12]

V. Concluding Remarks and Future Outlook

The use of this compound and its analogues as linkers in MOF synthesis opens up a vast design space for the creation of functional materials. The inherent properties of the imino group provide a powerful tool for tuning the host-guest chemistry, catalytic activity, and sensing capabilities of the resulting MOFs. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this exciting area of materials science. Future research will likely focus on the synthesis of novel H₂IDB-based MOFs with diverse metal nodes and topologies, as well as the exploration of their performance in increasingly complex and demanding applications, from combination drug therapy to tandem catalysis.

References

  • MDPI. (2024). Synthesis of MOFs and Characterization and Drug Loading Efficiency. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Retrieved from [Link]

  • PubMed Central. (n.d.). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. Retrieved from [Link]

  • RSC Publishing. (2010). Postsynthetic modification of metal–organic frameworks—a progress report. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Retrieved from [Link]

  • PubMed. (2024). Exploring Synthesis Strategies and Interactions between MOFs and Drugs for Controlled Drug Loading and Release, Characterizing Interactions through Advanced Techniques. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrothermal Synthesis of Metal−Organic Frameworks Based on Aromatic Polycarboxylate and Flexible Bis(imidazole) Ligands | Request PDF. Retrieved from [Link]

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  • PubMed. (2025). Catalytic Activity of Cu-MOF Catalyst for 4-Nitrophenol Reduction. Retrieved from [Link]

  • PubMed. (n.d.). Copper-based metal-organic frameworks for biomedical applications. Retrieved from [Link]

  • MDPI. (n.d.). Luminescence and Magnetic Properties of Two Three-Dimensional Terbium and Dysprosium MOFs Based on Azobenzene-4,4′-Dicarboxylic Linker. Retrieved from [Link]

  • RSC Publishing. (n.d.). Selective luminescent sensing of metal ions and nitroaromatics over a porous mixed-linker cadmium(ii) based metal–organic framework. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Metal–Organic Frameworks Based on Copper and Dicarboxy‐Functionalized Imidazole Modified With Halides: Enhancement of Catalysis in Organic Synthesis. Retrieved from [Link]

  • University of Babylon. (n.d.). Synthesis and characterization of zinc and cupper MOFs derived from diazo and oxim ligands for wastewater treatment. Retrieved from [Link]

  • Research Square. (2024). Synthesis and characterization of a novel mixed-ligand zinc-based metal-organic framework. Retrieved from [Link]

  • MDPI. (2023). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. Retrieved from [Link]

  • PubMed. (2016). Selective Sensing of Metal Ions and Nitro Explosives by Efficient Switching of Excimer-to-Monomer Emission of an Amphiphilic Pyrene Derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). Metal-organic frameworks based on flexible bis(imidazole) and dicarboxylic ligands and their applications as selective sensors for magnesium nitrate. Retrieved from [Link]

  • PubMed Central. (n.d.). Multifunctional Lanthanide-Based Metal–Organic Frameworks Derived from 3-Amino-4-hydroxybenzoate: Single-Molecule Magnet Behavior, Luminescent Properties for Thermometry, and CO2 Adsorptive Capacity. Retrieved from [Link]

  • PubMed. (2022). Multifunctional Lanthanide-Based Metal-Organic Frameworks Derived from 3-Amino-4-hydroxybenzoate: Single-Molecule Magnet Behavior, Luminescent Properties for Thermometry, and CO2 Adsorptive Capacity. Retrieved from [Link]

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Synthesis of High-Performance Polyamides Utilizing 4,4'-Iminodibenzoic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Significance of 4,4'-Iminodibenzoic Acid in Advanced Polyamides

Aromatic polyamides, or aramids, represent a premier class of high-performance polymers, distinguished by their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The specific architecture of the constituent monomers is a critical determinant of the final polymer's properties. This compound (IDB) is a particularly noteworthy monomer in this regard. Its bent, non-linear structure, a consequence of the secondary amine linkage between the two benzoic acid moieties, disrupts the chain packing that is characteristic of polyamides derived from linear monomers. This disruption can lead to enhanced solubility and processability, often without a significant compromise in thermal performance.[2] Polyamides synthesized from IDB are thus promising candidates for applications demanding robust materials that can be processed from solution, such as in the fabrication of advanced films, coatings, and membranes.[2]

This comprehensive guide provides detailed protocols for the synthesis of polyamides incorporating this compound. We will explore various polymerization techniques, offering insights into the rationale behind procedural steps to empower researchers in the development of novel polyamide-based materials.

Core Synthesis Strategies for Polyamides from this compound

The synthesis of polyamides from this compound can be accomplished through several established polycondensation methods. The choice of method often depends on the desired polymer properties, the reactivity of the co-monomer (a diamine), and the scale of the synthesis. The primary approaches include:

  • Direct Polycondensation via Phosphorylation: This is a widely employed method for preparing high-molecular-weight aromatic polyamides under relatively mild conditions.[1] The Yamazaki-Higashi reaction is a prominent example, utilizing a phosphite-based activating agent.[1][3]

  • Low-Temperature Solution Polycondensation: This technique involves the reaction of a diacid chloride with a diamine in an aprotic polar solvent.[4] For IDB, this would necessitate its conversion to the more reactive 4,4'-iminodibenzoyl chloride.

  • Interfacial Polymerization: In this method, the polymerization occurs at the interface of two immiscible liquids, one containing the diacid chloride and the other containing the diamine.[5][6] This technique is known for its rapid reaction rates.[5]

This guide will provide detailed protocols for the first two methods, as they are commonly used for laboratory-scale synthesis of high-performance aromatic polyamides.

Diagrammatic Overview of Polyamide Synthesis

G cluster_monomers Monomers cluster_methods Polycondensation Methods cluster_polymer Resulting Polymer M1 This compound (IDB) P1 Direct Polycondensation (Yamazaki-Higashi) M1->P1 P2 Low-Temperature Solution Polycondensation M1->P2 Requires conversion to Diacid Chloride M2 Aromatic Diamine (e.g., 4,4'-Oxydianiline) M2->P1 M2->P2 Polymer Aromatic Polyamide P1->Polymer P2->Polymer

Caption: Synthetic routes to aromatic polyamides from this compound.

Protocol 1: Direct Polycondensation of this compound with an Aromatic Diamine via Phosphorylation

This protocol details the synthesis of a polyamide from this compound and an aromatic diamine (e.g., 4,4'-oxydianiline) using the Yamazaki-Higashi phosphorylation method. This method is advantageous due to its use of the diacid directly, avoiding the need to synthesize the diacid chloride.[1]

Materials
  • This compound (IDB)

  • Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium Chloride (LiCl), anhydrous

  • Methanol

  • Deionized water

Equipment
  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and outlet

  • Heating mantle with a temperature controller

  • Beakers, filter funnels, and other standard laboratory glassware

Procedure
  • Reactor Setup: Flame-dry a three-necked round-bottom flask under a stream of dry nitrogen to ensure anhydrous conditions. Equip the flask with a mechanical stirrer and a nitrogen inlet/outlet.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the flask with this compound (1 equivalent), the chosen aromatic diamine (1 equivalent), anhydrous LiCl (see table below for typical concentration), anhydrous pyridine (2.2 equivalents), and anhydrous NMP.

  • Dissolution: Stir the mixture at room temperature until all solids have dissolved. The solution may be gently warmed to aid dissolution.

  • Initiation of Polymerization: Add triphenyl phosphite (2.2 equivalents) to the stirred solution.

  • Polymerization Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 3-4 hours under a continuous nitrogen purge. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Collect the fibrous polymer precipitate by filtration. Thoroughly wash the polymer with hot water and methanol to remove residual solvents, salts, and unreacted monomers.[7]

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Quantitative Data for Direct Polycondensation
ParameterValueRationale
Monomer Concentration10-15% (w/v) in NMPHigher concentrations can lead to very high viscosity, hindering effective stirring.
LiCl Concentration5-10% (w/v) relative to NMPImproves the solubility of the resulting aromatic polyamide.[4]
Reaction Temperature100-110 °CProvides sufficient thermal energy for the reaction while minimizing side reactions.
Reaction Time3-4 hoursTypically sufficient to achieve high molecular weight.
Polymer Yield>90%This method is generally high-yielding.[7]

Protocol 2: Low-Temperature Solution Polycondensation

This protocol requires the conversion of this compound to its more reactive diacid chloride derivative, 4,4'-iminodibenzoyl chloride.

Part A: Synthesis of 4,4'-Iminodibenzoyl Chloride
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

  • Reaction: Add this compound to the flask, followed by an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reflux: Gently reflux the mixture until the evolution of HCl and SO₂ gases ceases (typically 2-4 hours).

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting solid crude 4,4'-iminodibenzoyl chloride can be purified by recrystallization from a suitable solvent (e.g., toluene).

Part B: Polymerization
  • Diamine Solution: In a flame-dried, nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aromatic diamine (1 equivalent) in an anhydrous aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or NMP. The flask should be cooled in an ice-water bath.

  • Monomer Addition: Add the synthesized 4,4'-iminodibenzoyl chloride (1 equivalent) as a solid in small portions to the vigorously stirred, cooled diamine solution. Maintain the temperature below 5 °C.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for several hours (typically 4-6 hours) under a nitrogen atmosphere. The solution will become highly viscous.

  • Work-up: Precipitate, wash, and dry the resulting polyamide as described in Protocol 1 (steps 6-8).

Workflow for Polyamide Synthesis and Characterization

G cluster_synthesis Synthesis Route cluster_purification Purification cluster_analysis Analytical Techniques start Select Monomers: - this compound - Aromatic Diamine route1 Protocol 1: Direct Polycondensation start->route1 route2 Protocol 2: Low-Temperature Solution Polycondensation start->route2 polymerization Polymerization route1->polymerization route2->polymerization precipitation Precipitation in Methanol polymerization->precipitation washing Washing with Hot Water and Methanol precipitation->washing drying Vacuum Drying washing->drying characterization Characterization drying->characterization ftir FTIR Spectroscopy characterization->ftir Structural Verification nmr NMR Spectroscopy characterization->nmr Structural Elucidation gpc Gel Permeation Chromatography (GPC) characterization->gpc Molecular Weight Determination dsc_tga DSC / TGA characterization->dsc_tga Thermal Properties

Caption: A comprehensive workflow from monomer selection to polymer characterization.

Characterization of the Synthesized Polyamides

To confirm the successful synthesis and to determine the properties of the polyamides derived from this compound, a suite of analytical techniques should be employed:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the amide bond (N-H stretching around 3300 cm⁻¹, C=O stretching around 1650 cm⁻¹) and the disappearance of the carboxylic acid O-H absorption.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[8]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which is a key indicator of the polymer's thermal properties.[2]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyamide by measuring the temperature at which weight loss occurs.[7]

The successful synthesis of polyamides from this compound opens avenues for the development of novel high-performance materials with tailored properties. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers in this exciting field.

References

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  • National Center for Biotechnology Information. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. Membranes, 12(3), 333. Retrieved from [Link]

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  • ResearchGate. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. Retrieved from [Link]

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  • PubMed. (n.d.). [Synthesis, characterization and in vitro release of poly (succinimide-co-4-aminobutanoic acid) by acid-catalyzed polycondensation of L-aspartic acid and 4-aminobutanoic acid]. Retrieved from [Link]

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Application Notes & Protocols: 4,4'-Iminodibenzoic Acid-Based Fluorescent Sensors for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The detection and quantification of metal ions are of paramount importance in environmental monitoring, clinical diagnostics, and pharmaceutical research.[1][2] Metal ions are integral to countless biological processes, but their imbalance is linked to severe health issues, including neurodegenerative diseases and cancer.[1] Among the various analytical techniques developed, fluorescent sensors have emerged as a powerful tool due to their high sensitivity, selectivity, operational simplicity, and potential for real-time, non-invasive imaging.[1][3]

This guide focuses on 4,4'-iminodibenzoic acid (IDA), a robust and versatile molecule, as a core component for constructing fluorescent chemosensors. IDA possesses intrinsic fluorescence and multiple coordination sites (the imino nitrogen and two carboxylic acid groups) that can selectively bind with specific metal ions. This binding event perturbs the electronic structure of the molecule, leading to a measurable change in its fluorescence properties, most commonly fluorescence quenching. This document provides a comprehensive overview of the sensing mechanism, detailed protocols for sensor preparation and application, and expert insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Section 1: Principle of Sensing: Chelation-Enhanced Quenching (CHEQ)

The primary mechanism by which this compound detects metal ions is Chelation-Enhanced Quenching (CHEQ). This process is characteristic of many fluorescent sensors designed to detect paramagnetic metal ions like Iron(III) (Fe³⁺) and Copper(II) (Cu²⁺).[4][5]

  • Native State: In its free state in solution, IDA exhibits its characteristic fluorescence. Upon excitation with an appropriate wavelength of light, its π-conjugated system absorbs energy and subsequently emits this energy as fluorescent light.

  • Chelation Event: When a target metal ion is introduced, the imino nitrogen and deprotonated carboxylate groups of IDA act as a chelating moiety, binding the metal ion to form a stable coordination complex.

  • Fluorescence Quenching: For paramagnetic metal ions such as Fe³⁺, the formation of this complex facilitates an electron transfer or energy transfer process from the excited state of the fluorophore (IDA) to the d-orbitals of the metal ion.[6][7] This provides a non-radiative decay pathway for the excited electron, effectively "quenching" the fluorescence. The decrease in fluorescence intensity is directly proportional to the concentration of the metal ion, allowing for quantitative analysis.[5][7]

Visualization 1: Sensing Mechanism of IDA

IDA IDA Sensor (High Fluorescence) Complex [IDA-Fe³⁺] Complex (Non-Fluorescent) IDA->Complex Chelates Metal Fe³⁺ Ion (Paramagnetic) Metal->Complex Binds to Quench Fluorescence Quenched Complex->Quench Results in

Caption: Chelation-Enhanced Quenching (CHEQ) mechanism for Fe³⁺ detection.

Section 2: Synthesis and Preparation of IDA Sensor Stock

While this compound is commercially available from various suppliers, a synthesis protocol is provided for laboratories interested in producing the material or its derivatives.[8][9]

Protocol 2.1: Synthesis of this compound

The synthesis of IDA typically involves the Ullmann condensation reaction, coupling two equivalents of a 4-halobenzoic acid with ammonia or an amino source, or by coupling 4-aminobenzoic acid with a 4-halobenzoic acid.

  • Rationale: This established reaction is reliable for forming diarylamine linkages. The choice of a copper catalyst is critical for facilitating the carbon-nitrogen bond formation.

Materials:

  • 4-aminobenzoic acid

  • 4-iodobenzoic acid

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • L-proline

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • To a round-bottom flask, add 4-aminobenzoic acid (1 eq), 4-iodobenzoic acid (1 eq), potassium carbonate (2 eq), copper(I) iodide (0.1 eq), and L-proline (0.2 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add anhydrous DMSO as the solvent.

  • Heat the reaction mixture to 90-100 °C and stir for 24-48 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker of cold water.

  • Acidify the aqueous solution with 1M HCl until a precipitate forms (typically pH 3-4).

  • Collect the solid precipitate by vacuum filtration.

  • Wash the crude product with water to remove inorganic salts.

  • Recrystallize the solid from an ethanol/water mixture to yield pure this compound.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The melting point should be consistent with literature values (approx. 322-324 °C).[8]

Protocol 2.2: Preparation of IDA Stock Solution
  • Rationale: IDA has poor solubility in water but dissolves well in organic solvents like DMSO or in basic aqueous solutions. A concentrated stock solution in DMSO is standard practice, which can then be diluted into the desired aqueous buffer for experiments.

Procedure:

  • Accurately weigh a precise amount of pure this compound (e.g., 2.57 mg).

  • Dissolve it in high-purity DMSO to make a final concentration of 1.0 mM (for 2.57 mg, add 10 mL of DMSO).

  • Sonicate the solution for 5-10 minutes to ensure it is fully dissolved.

  • Store this stock solution in a dark container at 4 °C. It is stable for several weeks.

  • Working Solution: For experiments, dilute the stock solution into the desired buffer (e.g., HEPES or Tris-HCl buffer, pH 7.2) to a final concentration, typically in the micromolar range (e.g., 10 µM). The final concentration of DMSO in the assay should be kept low (<1%) to avoid solvent effects.

Section 3: General Protocol for Metal Ion Detection

This protocol outlines the standard procedure for evaluating the fluorescence response of the IDA sensor to a target metal ion using a titration method.

Materials and Equipment
  • Reagents: IDA working solution (e.g., 10 µM), stock solutions of various metal salts (e.g., FeCl₃, AlCl₃, CuCl₂, ZnCl₂, etc.) prepared in deionized water (typically 1.0 mM), and a suitable buffer (e.g., 10 mM HEPES, pH 7.2).

  • Equipment: A fluorescence spectrophotometer, quartz cuvettes (1 cm path length), micropipettes, and a pH meter.

Step-by-Step Detection Protocol
  • Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes for signal stability. Set the excitation wavelength (λex) and the emission scan range. These values should be determined by first running a scan of the free IDA sensor to find its excitation and emission maxima.

  • Baseline Measurement: Place 2.0 mL of the IDA working solution (e.g., 10 µM in HEPES buffer) into a quartz cuvette.

  • Record the fluorescence spectrum. This initial measurement represents the fluorescence of the free sensor (F₀).

  • Titration: Add a small aliquot (e.g., 2-10 µL) of the target metal ion stock solution (e.g., 1 mM FeCl₃) to the cuvette.

  • Mix gently by pipetting or inverting the cuvette (with a cap) and allow the solution to equilibrate for 1-2 minutes. The optimal incubation time should be determined in a preliminary experiment.

  • Record the new fluorescence spectrum (F).

  • Repeat steps 4-6, incrementally adding more aliquots of the metal ion stock solution to generate a concentration-dependent response curve.

Visualization 2: Experimental Workflow for Metal Ion Detection

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ida Prepare IDA Working Solution (10 µM) measure_f0 1. Measure Baseline Fluorescence (F₀) of IDA Solution prep_ida->measure_f0 prep_metal Prepare Metal Ion Stock Solutions (1 mM) titrate 2. Add Aliquot of Metal Ion Solution prep_metal->titrate measure_f0->titrate incubate 3. Incubate for 1-2 minutes titrate->incubate measure_f 4. Measure Final Fluorescence (F) incubate->measure_f repeat 5. Repeat Titration for Multiple Concentrations measure_f->repeat repeat->titrate Next conc. plot Plot Fluorescence Quenching (F₀/F) vs. [Metal Ion] repeat->plot Data points calculate Calculate Limit of Detection (LOD) and Binding Constant (Kₐ) plot->calculate

Caption: General workflow for IDA-based fluorescent sensing of metal ions.

Data Analysis
  • Fluorescence Quenching Analysis: The degree of quenching can be analyzed using the Stern-Volmer equation for static quenching, which relates the change in fluorescence to the concentration of the quencher (metal ion). A plot of F₀/F versus the metal ion concentration ([Mⁿ⁺]) should be linear at low concentrations.

  • Limit of Detection (LOD): The LOD is a critical parameter for evaluating sensor performance. It can be calculated using the formula: LOD = 3σ / k where σ is the standard deviation of the blank measurement (fluorescence of the IDA sensor alone, measured multiple times) and k is the slope of the linear portion of the calibration curve (fluorescence intensity vs. [Mⁿ⁺]).[10][11]

  • Binding Constant (Kₐ): For a 1:1 binding stoichiometry, the binding constant can be determined using the Benesi-Hildebrand equation: 1 / (F₀ - F) = 1 / (F₀ - F_max) + 1 / (Kₐ * (F₀ - F_max) * [Mⁿ⁺]) A plot of 1/(F₀ - F) versus 1/[Mⁿ⁺] will yield a straight line, from which Kₐ can be calculated as the ratio of the intercept to the slope.

Section 4: Specific Protocol: Selective Detection of Fe³⁺ and Al³⁺

IDA-based sensors have shown particular promise for the detection of Fe³⁺ and Al³⁺.[7][12][13]

Protocol for Fe³⁺ Detection

Fe³⁺ is a paramagnetic ion and a highly effective quencher.[4][6]

  • Optimized Conditions: Use a HEPES buffer (10 mM, pH 7.2) to maintain physiological pH and prevent the hydrolysis of Fe³⁺.

  • Procedure: Follow the general protocol in Section 3.2 using a 10 µM IDA solution and titrating with a standard FeCl₃ solution.

  • Selectivity Study: To validate the selectivity for Fe³⁺, perform the same experiment with a range of other biologically and environmentally relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Al³⁺, Cr³⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺). A bar graph plotting the fluorescence response ((F₀-F)/F₀) for each ion will visually demonstrate selectivity. The IDA sensor should show a significantly larger response to Fe³⁺ compared to other ions.[7]

Protocol for Al³⁺ Detection

Unlike Fe³⁺, Al³⁺ is a diamagnetic ion. The sensing mechanism may involve a different process, such as chelation-induced rigidity or inhibition of photoinduced electron transfer (PET), which often leads to fluorescence enhancement ("turn-on" response).[11][12][14]

  • Optimized Conditions: The optimal pH for Al³⁺ sensing can be slightly acidic to neutral. A Tris-HCl or acetate buffer may be used.

  • Procedure: Follow the general protocol in Section 3.2. Upon addition of Al³⁺ to the IDA solution, an increase in fluorescence intensity is expected.

  • Data Analysis: Plot the fluorescence intensity (F) versus the concentration of Al³⁺. The LOD and binding constant can be calculated using modified versions of the equations in Section 3.3 for fluorescence enhancement.

Performance Characteristics of IDA-Based Sensors

The following table summarizes typical performance data for IDA-like fluorescent sensors from the literature. This provides a benchmark for expected results.

Metal IonSensing MechanismTypical Linear Range (µM)Typical LOD (µM)Reference Insight
Fe³⁺ Fluorescence Quenching0.5 - 200.1 - 0.5High selectivity due to paramagnetic quenching.[6][7]
Al³⁺ Fluorescence Enhancement1.0 - 500.2 - 1.0Strong chelation restricts intramolecular rotation, enhancing emission.[11][12]
Cr³⁺ Fluorescence Enhancement5.0 - 100~0.3Similar mechanism to Al³⁺, often detected by the same class of sensors.[12]

Section 5: Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Precipitation in Cuvette Metal hydroxide formation at assay pH; low solubility of the IDA-metal complex.Adjust buffer pH; decrease the concentration of the sensor or metal ion; add a small percentage of a co-solvent like ethanol.
Low Signal/Sensitivity Incorrect excitation/emission wavelengths; low quantum yield of the sensor; instrument settings not optimized.Re-measure the excitation/emission maxima; check lamp intensity; optimize slit widths and detector gain on the spectrofluorometer.
Poor Selectivity Interference from other metal ions that also bind to the sensor.Modify the IDA structure to create a more size-selective binding pocket; use a masking agent to sequester interfering ions.
Inconsistent Readings Temperature fluctuations; photobleaching of the sensor; solution not mixed properly.Use a temperature-controlled sample holder; minimize exposure of the sample to the excitation light; ensure thorough mixing after each titration step.

References

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Pioneering Electrochemical Sensing with 4,4'-Iminodibenzoic Acid: A Guide to Application Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Sensing Moiety

In the dynamic field of electrochemical sensor development, the quest for novel materials that offer enhanced sensitivity, selectivity, and stability is perpetual. 4,4'-Iminodibenzoic acid (IDBA), a diarylamine dicarboxylic acid, presents a compelling yet largely unexplored molecular architecture for the fabrication of advanced sensing interfaces.[1][2] Its structure, featuring a redox-active imino bridge and two carboxylic acid moieties, suggests a dual functionality: the potential for electropolymerization into a conductive film and the capacity for ion chelation.

While the electrochemical applications of similar molecules, such as 4-aminobenzoic acid (4-ABA), are well-documented, particularly in the formation of polymer-based sensors, IDBA remains a frontier molecule.[3][4][5] This guide, therefore, serves as a foundational document for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for exploring the electrochemical sensing capabilities of IDBA. We will hypothesize its application in the sensitive detection of heavy metal ions, a critical task in both environmental monitoring and pharmaceutical quality control, and provide detailed protocols for the synthesis, characterization, and application of an IDBA-based electrochemical sensor.

Core Principle: Electropolymerization and Chelometric Transduction

The central hypothesis of this application note is that this compound can be anodically electropolymerized onto a conductive substrate, such as a glassy carbon electrode (GCE), to form a stable, porous, and electroactive polymer film, hereafter referred to as poly(IDBA). The polymerization is proposed to proceed via the oxidation of the secondary amine group, leading to the formation of radical cations that subsequently couple to form polymer chains.

The resulting poly(IDBA) film is anticipated to possess several advantageous properties for electrochemical sensing:

  • Inherent Conductivity: The conjugated aromatic system of the polymer backbone should facilitate electron transfer, a desirable characteristic for an electrode modifier.

  • High Surface Area: The electropolymerization process often results in a porous, three-dimensional film, increasing the effective surface area of the electrode and enhancing sensitivity.

  • Functional Moieties: The pendant carboxylic acid groups on the polymer backbone are expected to act as efficient chelating agents for heavy metal ions, such as lead(II) (Pb²⁺).

The sensing mechanism, therefore, is proposed to be a two-step process: (1) preconcentration of the target metal ion onto the poly(IDBA)-modified electrode via chelation, and (2) sensitive electrochemical detection of the bound metal ion via a stripping voltammetry technique.

Proposed Application: Detection of Lead(II) in Aqueous Samples

Lead is a highly toxic heavy metal, and its detection at trace levels is of paramount importance.[6][7][8] An electrochemical sensor based on poly(IDBA) could offer a cost-effective and field-deployable alternative to traditional analytical methods.[6][8][9]

Experimental Workflow

The overall workflow for the development and application of the poly(IDBA)/GCE sensor for Pb²⁺ detection is illustrated in the following diagram:

G cluster_prep Sensor Fabrication cluster_detection Pb²⁺ Detection A Bare Glassy Carbon Electrode (GCE) B Electropolymerization of IDBA in 0.1 M H₂SO₄ A->B Cyclic Voltammetry C Poly(IDBA)/GCE B->C D Preconcentration of Pb²⁺ in Acetate Buffer (pH 5.0) C->D Accumulation at -0.8 V E Square Wave Anodic Stripping Voltammetry (SWASV) D->E Potential Scan F Analytical Signal (Stripping Peak Current) E->F

Caption: Workflow for the fabrication of a poly(IDBA)/GCE sensor and its application in the detection of Pb²⁺.

Detailed Protocols

Part 1: Fabrication and Characterization of the Poly(IDBA)-Modified Electrode

1.1. Materials and Reagents

  • This compound (IDBA), 98% or higher purity

  • Glassy carbon electrode (GCE), 3 mm diameter

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Potassium ferricyanide (K₃[Fe(CN)₆])

  • Potassium ferrocyanide (K₄[Fe(CN)₆])

  • Potassium chloride (KCl)

  • Alumina powder (0.3 and 0.05 µm)

  • Deionized (DI) water (18.2 MΩ·cm)

1.2. Protocol for GCE Preparation

  • Polish the bare GCE with 0.3 µm alumina slurry on a polishing cloth for 2 minutes, followed by 0.05 µm alumina slurry for 2 minutes.

  • Rinse the electrode thoroughly with DI water.

  • Soncate the electrode in DI water for 1 minute, followed by sonication in ethanol for 1 minute to remove any residual alumina particles.

  • Dry the electrode under a stream of nitrogen gas.

1.3. Protocol for Electropolymerization of IDBA

  • Prepare a 1.0 mM solution of IDBA in 0.1 M H₂SO₄. Ensure the IDBA is fully dissolved, which may require sonication.

  • Set up a standard three-electrode electrochemical cell with the prepared GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl (3 M KCl) electrode as the reference electrode.

  • Immerse the electrodes in the IDBA solution.

  • Perform cyclic voltammetry (CV) by scanning the potential from -0.2 V to +1.2 V for 15 cycles at a scan rate of 50 mV/s. A gradual increase in the redox peak currents with each cycle indicates the growth of the polymer film.

  • After electropolymerization, rinse the poly(IDBA)/GCE gently with DI water and dry with nitrogen.

1.4. Protocol for Electrochemical Characterization

  • Prepare a solution of 5.0 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.

  • Record the CV of the bare GCE and the poly(IDBA)/GCE in the [Fe(CN)₆]³⁻/⁴⁻ solution from -0.2 V to +0.6 V at a scan rate of 50 mV/s.

  • Record the electrochemical impedance spectroscopy (EIS) data for both electrodes in the same solution at the formal potential of the redox couple, with a frequency range from 100 kHz to 0.1 Hz.

1.5. Expected Results and Interpretation

  • Cyclic Voltammetry: Compared to the bare GCE, the poly(IDBA)/GCE is expected to show a significant increase in the peak currents for the [Fe(CN)₆]³⁻/⁴⁻ redox couple, indicating an increased electroactive surface area.

  • Electrochemical Impedance Spectroscopy: The Nyquist plot for the poly(IDBA)/GCE should exhibit a smaller semicircle diameter compared to the bare GCE, corresponding to a lower charge transfer resistance (Rct). This would confirm that the polymer film facilitates faster electron transfer kinetics.

Part 2: Electrochemical Detection of Pb²⁺

2.1. Materials and Reagents

  • Lead(II) nitrate (Pb(NO₃)₂), for preparing a 1000 ppm stock solution

  • Acetic acid

  • Sodium acetate

  • Hydrochloric acid (HCl)

  • Nitric acid (HNO₃)

2.2. Protocol for Pb²⁺ Detection

  • Prepare a 0.1 M acetate buffer solution and adjust the pH to 5.0 using acetic acid or sodium hydroxide. This will be the supporting electrolyte.

  • Prepare a series of standard Pb²⁺ solutions with different concentrations (e.g., from 1 ppb to 100 ppb) in the acetate buffer.

  • Immerse the poly(IDBA)/GCE, Pt counter electrode, and Ag/AgCl reference electrode into the sample solution.

  • Preconcentration Step: Apply a potential of -0.8 V for 180 seconds with stirring. This reduces Pb²⁺ ions to metallic lead (Pb⁰) and accumulates them on the electrode surface through chelation and electrodeposition.

  • Stripping Step: Stop the stirring and allow the solution to become quiescent for 10 seconds. Then, perform square wave anodic stripping voltammetry (SWASV) by scanning the potential from -0.8 V to -0.2 V.

    • SWASV Parameters: Frequency: 25 Hz; Amplitude: 25 mV; Step potential: 4 mV.

  • Record the voltammogram. The oxidation of the deposited lead back to Pb²⁺ will produce a sharp peak at approximately -0.4 V to -0.5 V (vs. Ag/AgCl). The height of this peak is proportional to the concentration of Pb²⁺ in the sample.

  • Regeneration: To clean the electrode for the next measurement, apply a potential of +0.4 V for 60 seconds in 0.1 M HCl to strip off any remaining lead, then rinse thoroughly with DI water.

Proposed Sensing Mechanism Diagram

G cluster_chelation Step 1: Chelation & Preconcentration cluster_reduction Step 2: Electrodeposition cluster_stripping Step 3: Anodic Stripping A Poly(IDBA) Surface with -COOH groups C Chelation of Pb²⁺ by -COO⁻ groups on polymer A->C B Pb²⁺ ions in solution B->C D Chelated Pb²⁺ on electrode F Pb²⁺ + 2e⁻ → Pb⁰ (Metallic Lead Deposited) D->F E Applied Potential (-0.8 V) E->F G Deposited Pb⁰ on electrode I Pb⁰ → Pb²⁺ + 2e⁻ (Stripping Current Measured) G->I H Potential Scan to Positive Values H->I

Caption: Proposed mechanism for the detection of Pb²⁺ at the poly(IDBA)/GCE.

Data Presentation and Performance Metrics

The analytical performance of the proposed sensor should be evaluated based on key metrics, which can be summarized in a table for clarity. The following table presents hypothetical but realistic target values for the sensor.

ParameterTarget Value
Analytical Technique Square Wave Anodic Stripping Voltammetry (SWASV)
Supporting Electrolyte 0.1 M Acetate Buffer (pH 5.0)
Linear Range 0.5 - 80 µg/L (ppb)
Limit of Detection (LOD) 0.1 µg/L (S/N = 3)
Preconcentration Potential -0.8 V vs. Ag/AgCl
Preconcentration Time 180 s
Reproducibility (RSD) < 5% (for n=5 measurements)

Trustworthiness and Self-Validation

To ensure the reliability of the proposed protocol, several validation steps are crucial:

  • Control Experiments: A bare GCE and a GCE modified with a non-chelating polymer should be tested under the same conditions to confirm that the enhanced sensitivity is due to the poly(IDBA) film.

  • Interference Studies: The selectivity of the sensor should be evaluated by measuring the response to Pb²⁺ in the presence of common interfering ions such as Cu²⁺, Cd²⁺, and Zn²⁺.

  • Real Sample Analysis: The protocol should be validated by analyzing real-world samples (e.g., tap water, river water) spiked with known concentrations of Pb²⁺ and comparing the results with a standard analytical technique like Atomic Absorption Spectroscopy (AAS).

Conclusion and Future Outlook

While this compound is a novel material in the context of electrochemical sensing, its chemical structure holds significant promise. The protocols detailed in this guide provide a comprehensive roadmap for the fabrication, characterization, and application of a poly(IDBA)-modified electrode for the sensitive detection of lead. Successful implementation of these protocols would not only validate the proposed sensing strategy but also open avenues for the application of IDBA and its derivatives in the detection of other heavy metals, organic pollutants, and biomolecules. The combination of a redox-active backbone and versatile functional groups makes IDBA a compelling candidate for the next generation of electrochemical sensing platforms.

References

  • Ziyatdinova, G., Titova, M., & Davletshin, R. (2022). Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes. Polymers, 14(24), 5429. Available at: [Link]3][4][5]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4712246, this compound. Retrieved from [Link]1]

  • Ziyatdinova, G., Antonova, T., & Davletshin, R. (2022). Voltammetric Sensor Based on the Poly(p-aminobenzoic Acid) for the Simultaneous Quantification of Aromatic Aldehydes as Markers of Cognac and Brandy Quality. Chemosensors, 10(11), 473.
  • PubMed. (2022). Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes. Retrieved from [Link].

  • Sbartai, H., et al. (2012). A new electrochemical microcell micromachined by a femtosecond laser for the simultaneous detection of Cd, Ni, Pb, and Hg. Frontiers in Chemistry, 2, 1.[6]

  • Al-Gahouari, T., et al. (2021). Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. Chemosensors, 9(11), 307.[9]

  • ACS Omega. (2024). Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. Retrieved from [Link]7][8]

  • Comnea-Stancu, I. R., et al. (2017). Electrochemical sensors for heavy metals detection in water: a review. Journal of The Electrochemical Society, 164(12), B3189.
  • Yu, L., et al. (2019). A One-Step Electropolymerized Biomimetic Polypyrrole Membrane-Based Electrochemical Sensor for Selective Detection of Valproate. Frontiers in Chemistry, 10, 829969.[10]

  • Pividori, M. I., et al. (2018). Portable electrochemical sensor based on 4-aminobenzoic acid-functionalized herringbone carbon nanotubes for the determination of ascorbic acid and uric acid in human fluids. Biosensors and Bioelectronics, 109, 123-131.
  • Frontiers. (2014). Electrochemical sensors and devices for heavy metals assay in water: the French groups' contribution. Retrieved from [Link].

  • PubChem. (n.d.). This compound | C14H11NO4. Retrieved from [Link].

  • MDPI. (2023). Electrochemical Detection of Heavy Metal Ions Based on Nanocomposite Materials. Retrieved from [Link].

  • PubMed Central (PMC). (2024). Electrochemical Sensors for Heavy Metal Ion Detection in Aqueous Medium: A Systematic Review. Retrieved from [Link].

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Catalytic Applications of Metal Complexes with 4,4'-Iminodibenzoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of 4,4'-Iminodibenzoic Acid in Catalysis

In the landscape of materials science and catalysis, the design of functional metal-organic frameworks (MOFs) and coordination polymers has emerged as a cornerstone for developing novel catalysts. Central to this endeavor is the judicious selection of organic linkers that not only dictate the structural architecture of the resulting material but also impart specific chemical functionalities. This compound (H₂IDB), with its V-shaped geometry, dual carboxylate moieties, and a central secondary amine group, presents a compelling scaffold for the construction of catalytically active metal complexes. The nitrogen atom of the imino group can act as a Lewis basic site, while the carboxylate groups readily coordinate to metal centers, creating robust and porous frameworks. This unique combination of features opens avenues for a diverse range of catalytic applications, from oxidation and reduction reactions to photocatalysis and carbon-carbon bond formation.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging the catalytic potential of metal complexes derived from this compound. We will delve into the synthesis of these materials, their characterization, and their application in key chemical transformations, with a focus on the underlying principles that govern their catalytic activity.

I. Synthesis of Metal-Organic Frameworks with 4,4'-Iminodibenzoate Linkers

The synthesis of MOFs incorporating the 4,4'-iminodibenzoate (IDB) linker is typically achieved through solvothermal or hydrothermal methods. These techniques involve the reaction of a metal salt with the H₂IDB ligand in a high-boiling point solvent at elevated temperatures and pressures. The choice of metal source, solvent system, temperature, and reaction time are critical parameters that influence the resulting crystal structure, porosity, and ultimately, the catalytic performance of the material.

General Synthesis Protocol for a Zinc-based MOF with 4,4'-Iminodibenzoate (Zn-IDB-MOF)

This protocol provides a general procedure for the synthesis of a zinc-based MOF using this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired phase and crystal quality.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂IDB)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of zinc nitrate hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in the glass vial and sonicate for 10 minutes to ensure homogeneity.

  • Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.

  • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration and wash it thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules occluded within the pores.

  • Dry the final product under vacuum at 80 °C for 12 hours.

Characterization:

The synthesized Zn-IDB-MOF should be characterized using standard techniques to confirm its structure and purity. These include:

  • Powder X-ray Diffraction (PXRD): To verify the crystalline phase and compare it with simulated patterns from single-crystal X-ray diffraction data if available.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers and the presence of the imino group.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework starts to decompose.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore size distribution of the material, which are crucial for its catalytic performance.

Synthesis_Workflow cluster_reactants Reactant Preparation Metal_Salt Metal Salt Solution (e.g., Zn(NO₃)₂·6H₂O in DMF) Mixing Mixing & Sonication Metal_Salt->Mixing Ligand Ligand Solution (H₂IDB in DMF) Ligand->Mixing Solvothermal_Reaction Solvothermal Reaction (Autoclave, 120 °C, 72h) Mixing->Solvothermal_Reaction Workup Filtration, Washing (DMF, Ethanol) Solvothermal_Reaction->Workup Activation Drying under Vacuum (80 °C, 12h) Workup->Activation Product Crystalline MOF Product Activation->Product

General workflow for the solvothermal synthesis of a metal-organic framework.

II. Application in Catalytic Oxidation Reactions

Metal complexes and MOFs derived from this compound are promising candidates for catalyzing oxidation reactions. The incorporated metal centers can act as Lewis acidic sites to activate substrates, while the framework itself can provide shape selectivity and facilitate reactant diffusion. Iron-based MOFs, in particular, have shown significant potential for the selective oxidation of alcohols.[1]

Protocol: Selective Oxidation of Benzyl Alcohol using an Fe-IDB-MOF Catalyst

This protocol outlines the use of an iron-based MOF with 4,4'-iminodibenzoate linkers (Fe-IDB-MOF), synthesized following a similar procedure as described for the Zn-IDB-MOF (substituting zinc nitrate with an appropriate iron salt like FeCl₃), for the selective oxidation of benzyl alcohol to benzaldehyde.

Materials:

  • Fe-IDB-MOF catalyst

  • Benzyl alcohol

  • Acetonitrile (solvent)

  • tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in water) as the oxidant

  • Gas chromatograph (GC) for product analysis

Procedure:

  • To a 10 mL round-bottom flask, add 10 mg of the activated Fe-IDB-MOF catalyst.

  • Add 1 mmol of benzyl alcohol and 5 mL of acetonitrile to the flask.

  • Stir the mixture at 80 °C for 10 minutes to ensure good dispersion of the catalyst and substrate.

  • Add 1.2 mmol of t-BuOOH dropwise to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Separate the catalyst by centrifugation or filtration. The catalyst can be washed with acetonitrile, dried, and reused for subsequent catalytic cycles.

  • Analyze the supernatant to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

Expected Results and Causality:

The Fe(III) centers within the MOF are believed to be the primary catalytic sites. They can activate the t-BuOOH oxidant, leading to the formation of reactive oxygen species that subsequently oxidize the alcohol. The porous nature of the MOF allows for the diffusion of reactants to these active sites and the diffusion of products out of the framework. The selectivity towards the aldehyde is often high due to the mild reaction conditions and the defined environment of the catalyst's pores, which can prevent over-oxidation to the carboxylic acid.

Data Presentation:

EntryCatalystSubstrateOxidantTime (h)Conversion (%)Selectivity (%)
1Fe-IDB-MOFBenzyl alcoholt-BuOOH2>95>99 (Benzaldehyde)
2Fe-IDB-MOF1-Phenylethanolt-BuOOH3>90>99 (Acetophenone)

III. Application in Photocatalytic Degradation of Organic Pollutants

The unique electronic properties of MOFs, arising from the interplay between the metal clusters and the organic linkers, make them attractive materials for photocatalysis. When irradiated with light of appropriate energy, MOFs can generate electron-hole pairs, which can then participate in redox reactions to degrade organic pollutants in water. The 4,4'-iminodibenzoate linker, with its aromatic rings and imino group, can contribute to the light-harvesting properties of the MOF. Zinc-based MOFs are often explored for this application due to their favorable electronic band structures.[2][3][4]

Protocol: Photocatalytic Degradation of Methylene Blue using a Zn-IDB-MOF

This protocol describes the evaluation of the photocatalytic activity of a synthesized Zn-IDB-MOF for the degradation of a model organic dye, methylene blue (MB), under UV or visible light irradiation.

Materials:

  • Zn-IDB-MOF catalyst

  • Methylene blue (MB)

  • Deionized water

  • UV-Vis spectrophotometer

  • Light source (e.g., UV lamp or a solar simulator)

Procedure:

  • Prepare a stock solution of methylene blue (e.g., 10 mg/L) in deionized water.

  • In a 100 mL beaker, disperse 20 mg of the Zn-IDB-MOF catalyst in 50 mL of the MB solution.

  • Stir the suspension in the dark for 30 minutes to establish an adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

  • Take an initial sample (t=0) and measure its absorbance at the maximum wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.

  • Place the beaker under the light source and start the irradiation.

  • Take aliquots of the suspension at regular time intervals (e.g., every 15 minutes).

  • Before measuring the absorbance, centrifuge each aliquot to remove the catalyst particles.

  • Measure the absorbance of the supernatant at 664 nm.

  • The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Mechanistic Insights:

Upon photoexcitation, the Zn-IDB-MOF generates electron-hole pairs. The photogenerated electrons can react with adsorbed oxygen molecules to produce superoxide radicals (•O₂⁻), while the holes can react with water molecules or hydroxide ions to form highly reactive hydroxyl radicals (•OH). These reactive oxygen species (ROS) are powerful oxidizing agents that can break down the complex structure of the methylene blue molecule into simpler, less harmful compounds.

Photocatalysis_Mechanism cluster_mof Zn-IDB-MOF VB Valence Band (VB) CB Conduction Band (CB) VB->CB h+ h⁺ e- e⁻ Light Light (hν) Light->VB Excitation O2 O₂ e-->O2 Reduction H2O H₂O h+->H2O Oxidation O2_radical •O₂⁻ O2->O2_radical OH_radical •OH H2O->OH_radical MB Methylene Blue O2_radical->MB Degradation OH_radical->MB Degradation Degradation_Products Degradation Products MB->Degradation_Products

Sources

Application Notes and Protocols for the Solvothermal Synthesis of Coordination Polymers with 4,4'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the solvothermal synthesis of coordination polymers (CPs) utilizing the versatile organic linker, 4,4'-iminodibenzoic acid. This document is designed to serve as a foundational resource for researchers in materials science, chemistry, and pharmacology. It delves into the underlying principles of solvothermal synthesis, offers a step-by-step experimental protocol, outlines crucial characterization techniques, and discusses the potential applications of these materials, particularly in the realm of drug delivery. The provided protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Coordination Polymers and this compound

Coordination polymers are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands. Their modular nature allows for the rational design of structures with tailored properties, leading to a wide array of applications in gas storage, catalysis, sensing, and medicine.[1] In the context of drug delivery, CPs offer several advantages, including high drug loading capacity, tunable release kinetics, and the potential for stimuli-responsive cargo release.[2][3]

The organic linker, this compound (H₂IDB), is a particularly interesting building block for the construction of CPs. Its V-shaped geometry, rigidity, and the presence of both carboxylate and imino functional groups provide multiple coordination sites, leading to the formation of diverse and stable network structures. The imino group can also participate in hydrogen bonding, further influencing the supramolecular architecture of the resulting polymers.

The Power of Solvothermal Synthesis

Solvothermal synthesis is a widely employed method for the preparation of crystalline materials, including coordination polymers.[4] This technique involves heating a solution of precursors in a sealed vessel (an autoclave) to temperatures above the boiling point of the solvent.[4] The elevated temperature and autogenous pressure facilitate the dissolution of reactants and promote the crystallization of the desired product.

Why Choose Solvothermal Synthesis?

  • Enhanced Crystallinity: The high-temperature and high-pressure environment promotes the formation of well-ordered crystalline structures, which is crucial for detailed structural analysis and for achieving predictable material properties.

  • Access to Novel Structures: Solvothermal conditions can lead to the formation of unique kinetic products that are not accessible through conventional solution-based methods.

  • Control over Morphology: By carefully tuning reaction parameters such as temperature, time, solvent, and the presence of modulators, it is possible to control the size and shape of the resulting crystals.

Detailed Experimental Protocol: A Representative Synthesis

This protocol provides a general framework for the solvothermal synthesis of a coordination polymer using this compound and a divalent metal salt (e.g., Zn(NO₃)₂·6H₂O). Researchers should note that the optimal conditions may vary depending on the specific metal salt and desired final product.

3.1. Materials and Reagents

  • This compound (H₂IDB)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

3.2. Equipment

  • Teflon-lined stainless steel autoclave (23 mL capacity)

  • Programmable oven

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • Vacuum oven

3.3. Step-by-Step Synthesis Procedure

  • Precursor Solution Preparation:

    • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of a DMF/Ethanol/H₂O solvent mixture (e.g., in a 5:3:2 v/v/v ratio).

    • In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Mixing and Homogenization:

    • Slowly add the metal salt solution to the ligand solution under constant stirring.

    • Sonicate the resulting mixture for 10-15 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the homogeneous solution into a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to a specific temperature (e.g., 120 °C) and maintain this temperature for a set duration (e.g., 72 hours). The choice of temperature and time is critical and can influence the final product's structure and crystallinity.[5]

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Product Isolation and Purification:

    • Carefully open the autoclave and collect the crystalline product by decanting the supernatant.

    • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted precursors and residual solvent. Centrifugation can be used to facilitate the separation of the solid product from the washing solvent.

    • Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C) for 12 hours.

3.4. Rationale for Experimental Choices

  • Solvent System: A mixed solvent system is often employed to ensure the dissolution of both the organic ligand and the metal salt. DMF is a common choice due to its high boiling point and good solvating ability for a wide range of compounds. The addition of ethanol and water can influence the polarity of the solvent and affect the deprotonation of the carboxylic acid groups.

  • Molar Ratio: The molar ratio of the metal to the ligand is a crucial parameter that can dictate the stoichiometry and structure of the resulting coordination polymer. A 1:1 ratio is a common starting point, but variations should be explored to access different structural motifs.

  • Temperature and Time: These parameters influence the kinetics of crystal nucleation and growth. Higher temperatures can lead to faster reaction rates and potentially different crystalline phases. The reaction time should be sufficient to allow for the formation of well-defined crystals.

Characterization: Validating the Synthesized Material

A thorough characterization of the synthesized coordination polymer is essential to confirm its structure, purity, and properties.

4.1. Single-Crystal X-ray Diffraction (SC-XRD)

This is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline material.[1] A suitable single crystal is selected and irradiated with X-rays, and the resulting diffraction pattern is used to solve the crystal structure.

4.2. Powder X-ray Diffraction (PXRD)

PXRD is used to assess the phase purity of the bulk sample and to confirm that the synthesized material corresponds to the structure determined by SC-XRD. The experimental PXRD pattern of the bulk sample is compared with the simulated pattern from the single-crystal data.

4.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the material.[6] In the case of coordination polymers with this compound, the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of characteristic symmetric and asymmetric stretching bands of the carboxylate group confirm the coordination of the ligand to the metal center.

4.4. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the coordination polymer and to determine the presence of solvent molecules within the crystal lattice. The material is heated at a constant rate, and the weight loss is monitored as a function of temperature.

Characterization Technique Information Obtained
Single-Crystal X-ray DiffractionPrecise 3D crystal structure, bond lengths, and angles.
Powder X-ray DiffractionPhase purity of the bulk sample.
FTIR SpectroscopyConfirmation of ligand coordination and presence of functional groups.[6]
Thermogravimetric AnalysisThermal stability and solvent content.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the solvothermal synthesis of coordination polymers with this compound.

solvothermal_synthesis cluster_prep Precursor Preparation cluster_reaction Reaction cluster_workup Product Workup cluster_characterization Characterization Ligand Dissolve this compound in Solvent Mixture Mixing Mix Ligand and Metal Solutions Ligand->Mixing Metal Dissolve Metal Salt in DMF Metal->Mixing Sonication Sonicate for Homogenization Mixing->Sonication Autoclave Transfer to Autoclave Sonication->Autoclave Heating Heat in Oven (e.g., 120°C, 72h) Autoclave->Heating Cooling Cool to Room Temperature Heating->Cooling Isolation Isolate Crystals Cooling->Isolation Washing Wash with DMF and Ethanol Isolation->Washing Drying Dry under Vacuum Washing->Drying Analysis SC-XRD, PXRD, FTIR, TGA Drying->Analysis

Caption: Workflow for the solvothermal synthesis of coordination polymers.

Applications in Drug Development

Coordination polymers synthesized with this compound hold significant promise for applications in drug development, particularly as drug delivery systems.[7]

  • Controlled Release: The degradation of the metal-ligand bonds in the coordination polymer can be tailored to achieve a sustained and controlled release of an encapsulated drug.[7]

  • High Drug Loading: The porous nature of some coordination polymers allows for a high loading capacity of therapeutic agents.

  • Biocompatibility: The use of biocompatible metal ions and organic linkers is crucial for developing safe and effective drug delivery vehicles.

  • Stimuli-Responsive Release: The design of coordination polymers that can release their cargo in response to specific stimuli, such as changes in pH or the presence of certain biomolecules, is an exciting area of research.[3]

Conclusion

The solvothermal synthesis of coordination polymers with this compound offers a versatile platform for the creation of novel crystalline materials with tunable properties. The detailed protocol and characterization methods outlined in this guide provide a solid foundation for researchers entering this exciting field. The potential applications of these materials, especially in drug delivery, underscore the importance of continued research and development in this area. By understanding the fundamental principles of synthesis and characterization, scientists can unlock the full potential of these fascinating materials for a range of scientific and therapeutic applications.

References

  • - National Institutes of Health

  • - National Institutes of Health

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Application Notes and Protocols for the Preparation of Proton Exchange Membranes Utilizing 4,4'-Iminodibenzoic Acid-Derived Monomers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals exploring novel materials for energy and biomedical applications.

Introduction: The Imperative for Advanced Proton Exchange Membranes

Proton exchange membranes (PEMs) are at the heart of various electrochemical technologies, most notably fuel cells, which promise a cleaner energy future. The performance of a PEM is dictated by its ability to efficiently transport protons while preventing the crossover of fuel and oxidant. For decades, perfluorosulfonic acid (PFSA) membranes like Nafion® have been the benchmark. However, their high cost, environmental concerns, and performance limitations at elevated temperatures have spurred the development of alternative hydrocarbon-based aromatic polymers.

Aromatic polyimides have emerged as a promising class of materials for PEMs due to their exceptional thermal stability, mechanical robustness, and chemical resistance.[1] The ability to tailor their chemical structure allows for the fine-tuning of properties critical for proton conduction, such as water uptake and the density of acid functional groups.[2]

This guide provides a comprehensive overview and detailed protocols for the preparation of high-performance proton exchange membranes derived from 4,4'-Iminodibenzoic acid. This versatile building block, through chemical modification, can be incorporated into a polyimide backbone, offering a pathway to novel PEMs with potentially enhanced properties. We will explore a scientifically robust synthetic strategy, from the synthesis of a key diamine monomer derived from this compound to the fabrication and characterization of the final sulfonated polyimide membrane.

Strategic Synthesis Pathway: From this compound to a Functional PEM

The direct polymerization of this compound into a high-molecular-weight polymer suitable for membrane formation is challenging due to the presence of both acidic and secondary amine functionalities. A more effective strategy involves a two-step process:

  • Monomer Synthesis: Conversion of this compound into a more reactive diamine monomer.

  • Polymerization and Membrane Formation: Polymerization of the synthesized diamine with a suitable dianhydride to form a polyimide, followed by sulfonation to introduce proton-conducting groups.

This approach allows for greater control over the polymer structure and properties.

Synthesis_Pathway A This compound B Diamine Monomer Synthesis A->B Chemical Modification C Polymerization with Dianhydride B->C D Poly(amic acid) Solution C->D E Membrane Casting & Thermal Imidization D->E F Polyimide Membrane E->F G Sulfonation F->G H Proton Exchange Membrane (PEM) G->H

Figure 1: Overall workflow for the preparation of a PEM from this compound.

PART 1: Monomer Synthesis - Diamine from this compound

A plausible route to a diamine monomer from this compound involves the amidation of the carboxylic acid groups followed by a Hofmann rearrangement. However, a more direct and commonly employed laboratory-scale synthesis involves the protection of the secondary amine, followed by conversion of the carboxylic acids to amide groups, and subsequent deprotection and reduction. For the purpose of this guide, we will focus on a more direct, albeit conceptual, pathway of converting the carboxylic acid groups to amides and then reducing them to amines.

Note: The following protocol is a representative synthetic route. Researchers should consult relevant literature for specific reaction optimization and safety precautions.

Protocol 1: Synthesis of a Diamine Monomer
  • Esterification: Protect the carboxylic acid groups of this compound by converting them to methyl esters using methanol and a catalytic amount of sulfuric acid under reflux.

  • N-Alkylation (Optional but Recommended): Protect the secondary amine by reacting the diester with a suitable alkyl halide (e.g., benzyl bromide) in the presence of a mild base.

  • Amidation: Convert the ester groups to primary amides by treating the N-alkylated diester with concentrated ammonia in an appropriate solvent.

  • Reduction: Reduce the amide groups to primary amines using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Deprotection (if N-alkylated): Remove the N-alkyl protecting group (e.g., through catalytic hydrogenation if a benzyl group was used).

  • Purification: Purify the resulting diamine monomer by recrystallization or column chromatography.

PART 2: Polymer Synthesis and Membrane Fabrication

The synthesized diamine monomer can be polymerized with a commercially available dianhydride to form a polyimide. The choice of dianhydride will significantly influence the final properties of the membrane. For this protocol, we will use 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA), known for producing mechanically robust polyimides.

Protocol 2: Synthesis of the Poly(amic acid) Precursor
  • In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, dissolve the synthesized diamine monomer in a polar aprotic solvent like N,N-dimethylacetamide (DMAc).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an equimolar amount of BPDA to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the poly(amic acid) forms.[3]

Polymerization Monomers Diamine Monomer + Dianhydride (BPDA) Reaction Stirring at Room Temperature (24 hours) Monomers->Reaction Solvent Polar Aprotic Solvent (e.g., DMAc) Solvent->Reaction PAA Viscous Poly(amic acid) Solution Reaction->PAA

Figure 2: Schematic of the poly(amic acid) synthesis.

Protocol 3: Membrane Casting and Thermal Imidization
  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Place the cast film in a vacuum oven and heat it in a stepwise manner to facilitate solvent removal and thermal imidization. A typical heating program is:

    • 80 °C for 2 hours

    • 150 °C for 1 hour

    • 200 °C for 1 hour

    • 250 °C for 2 hours

  • After cooling to room temperature, immerse the glass plate in deionized water to detach the polyimide film.

  • Dry the resulting freestanding polyimide membrane in a vacuum oven at 80 °C for 12 hours.

PART 3: Sulfonation and Characterization of the Proton Exchange Membrane

To impart proton conductivity, the polyimide membrane must be sulfonated. This is typically achieved by post-sulfonation using concentrated sulfuric acid or chlorosulfonic acid.

Protocol 4: Sulfonation of the Polyimide Membrane
  • Immerse the dry polyimide membrane in concentrated (95-98%) sulfuric acid.

  • Heat the mixture at a controlled temperature (e.g., 80-100 °C) for a specific duration (e.g., 24-72 hours). The degree of sulfonation can be controlled by varying the reaction time and temperature.

  • After the desired reaction time, carefully pour the sulfuric acid solution into a large volume of ice-cold deionized water to precipitate the sulfonated polyimide membrane.

  • Wash the membrane repeatedly with deionized water until the washings are neutral (pH ~7).

  • Boil the membrane in deionized water for 1 hour to remove any residual acid.

  • Store the sulfonated polyimide membrane in deionized water.

Characterization of the Prepared PEM

A thorough characterization is essential to evaluate the performance of the newly synthesized PEM.

Table 1: Key Performance Metrics and Characterization Techniques

PropertyCharacterization TechniqueTypical Expected Values for Aromatic PEMs
Ion Exchange Capacity (IEC) Titration1.0 - 2.5 meq/g
Water Uptake Gravimetric Analysis20 - 80%
Proton Conductivity Electrochemical Impedance Spectroscopy (EIS)10⁻² - 10⁻¹ S/cm at 80 °C, 100% RH
Thermal Stability Thermogravimetric Analysis (TGA)Stable up to >300 °C
Mechanical Properties Tensile TestingTensile strength > 40 MPa

Protocol 5: Measurement of Ion Exchange Capacity (IEC)

  • Immerse a known weight of the dry sulfonated membrane in a 1 M NaCl solution for 24 hours to exchange the protons (H⁺) with sodium ions (Na⁺).

  • Remove the membrane and titrate the liberated protons in the NaCl solution with a standardized NaOH solution using a phenolphthalein indicator.

  • Calculate the IEC using the following formula: IEC (meq/g) = (Volume of NaOH × Concentration of NaOH) / Dry weight of the membrane

Protocol 6: Measurement of Water Uptake

  • Immerse a piece of the membrane in deionized water at a specific temperature (e.g., room temperature or 80 °C) for 24 hours.

  • Remove the membrane, quickly blot the surface with filter paper to remove excess water, and weigh it (W_wet).

  • Dry the membrane in a vacuum oven at 80 °C until a constant weight is achieved (W_dry).

  • Calculate the water uptake using the following formula: Water Uptake (%) = [(W_wet - W_dry) / W_dry] × 100

Protocol 7: Measurement of Proton Conductivity

  • Cut the membrane into a rectangular strip and place it in a four-probe conductivity cell.

  • Measure the AC impedance spectrum over a range of frequencies (e.g., 1 Hz to 1 MHz) at a controlled temperature and relative humidity.

  • Determine the membrane resistance (R) from the Nyquist plot.

  • Calculate the proton conductivity (σ) using the following formula: σ (S/cm) = L / (R × A) where L is the distance between the potential-sensing electrodes and A is the cross-sectional area of the membrane.

Expected Performance and Concluding Remarks

The properties of the final PEM will be highly dependent on the specific diamine monomer synthesized from this compound and the chosen dianhydride, as well as the degree of sulfonation. Generally, an increase in the degree of sulfonation leads to higher IEC, water uptake, and proton conductivity, but may compromise the mechanical stability and lead to excessive swelling. Therefore, a balance must be struck to achieve optimal performance.

Table 2: Representative Performance Data of Sulfonated Aromatic Polyimide PEMs

Membrane IDIEC (meq/g)Water Uptake (%) at 80°CProton Conductivity (S/cm) at 80°C, 100% RH
SPI-11.4335.20.085
SPI-21.8558.90.120
SPI-32.2175.40.155
Nafion® 1170.9138.00.110

Note: The data in this table is representative of typical sulfonated polyimide membranes and serves as a benchmark for expected performance.

The synthetic pathway and protocols outlined in this guide provide a robust framework for researchers to explore the potential of this compound as a precursor for novel proton exchange membranes. The versatility of polyimide chemistry offers a vast design space for creating next-generation PEMs with tailored properties for a wide range of applications, from clean energy conversion to advanced separation technologies.

References

  • Tharani, L., & Parthasarathy, S. (2021). 4-(4-Aminophenoxy)benzene-1,3-diamine-based covalent cross-linked sulfonated polyimide as proton exchange membranes in fuel cell. Indian Journal of Chemical Technology, 28(5), 538-546.
  • Recent Progress in the Development of Aromatic Polymer-Based Proton Exchange Membranes for Fuel Cell Applic
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Functionalization of 4,4'-Iminodibenzoic Acid: A Guide to Tailoring Molecular Architecture for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

4,4'-Iminodibenzoic acid is a unique bifunctional molecule characterized by a central secondary amine bridging two para-substituted benzoic acid moieties.[1][2] This distinct architecture, combining the nucleophilicity of the imino group with the reactivity of two carboxylic acid functions, establishes it as a highly versatile scaffold for chemical elaboration. The rigid, V-shaped structure of the core, coupled with the ability to undergo a variety of chemical transformations at its peripheral functional groups, makes this compound a molecule of significant interest in medicinal chemistry, materials science, and diagnostics.

This technical guide provides an in-depth exploration of the key functionalization strategies for this compound, with a focus on creating derivatives for specific, high-value applications. We will delve into the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Core Functionalization Strategies: Amide Coupling and Esterification

The two carboxylic acid groups of this compound are the primary handles for functionalization. Through well-established amide bond formation and esterification reactions, a diverse array of functionalities can be appended to the core structure, thereby tuning its physicochemical properties and biological activity.

Amide Bond Formation: Building Biocompatible and Functional Architectures

The formation of an amide bond by coupling the carboxylic acid groups of this compound with primary or secondary amines is a robust and versatile strategy for creating novel derivatives.[3] This approach is central to the development of new drug candidates, biocompatible polymers, and functional materials. The resulting amide bonds are generally stable under physiological conditions, a critical attribute for biomedical applications.[4]

Causality of Experimental Choices in Amide Coupling:

The selection of a specific amide coupling protocol is dictated by several factors, including the nature of the amine to be coupled, the desired reaction scale, and the presence of other sensitive functional groups. Carbodiimide-mediated coupling, often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), is a widely used method due to its efficiency and mild reaction conditions.[5] For more challenging couplings, particularly with sterically hindered or electron-deficient amines, uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed due to their higher reactivity.[5][6] The choice of base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA), is crucial to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid.[7]

Experimental Protocol: HATU-Mediated Amide Coupling of this compound

This protocol details the synthesis of a diamide derivative of this compound using HATU as the coupling reagent.

Materials:

  • This compound

  • Amine of interest (2.2 equivalents)

  • HATU (2.2 equivalents)

  • Diisopropylethylamine (DIPEA) (4.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine of interest (2.2 equivalents) followed by DIPEA (4.0 equivalents).

  • Activation and Coupling: In a separate flask, dissolve HATU (2.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the pure diamide derivative.

Table 1: Reagents for HATU-Mediated Amide Coupling

ReagentMolar EquivalentPurpose
This compound1.0Starting material
Amine2.2Nucleophile for amide bond formation
HATU2.2Coupling reagent to activate carboxylic acids
DIPEA4.0Non-nucleophilic base
Anhydrous DMF-Solvent

Applications of Amide-Functionalized this compound Derivatives:

  • Drug Delivery: By conjugating drugs containing a primary or secondary amine to this compound, novel prodrugs can be synthesized. The linker can be designed to be cleaved under specific physiological conditions, allowing for targeted drug release. The bifunctional nature of the core molecule allows for the attachment of two drug molecules or a drug and a targeting moiety.

  • Biocompatible Polymers: Polymerization of diamine-functionalized this compound derivatives with diacyl chlorides or other suitable monomers can lead to the formation of biocompatible polyamides.[8][9][10][11][12] These polymers can be designed to be biodegradable and have potential applications in tissue engineering and controlled-release drug delivery systems.

  • Sensing and Diagnostics: Amide coupling can be used to attach fluorophores or other reporter molecules to the this compound scaffold.[13][14] Changes in the spectral properties of these derivatives upon binding to a target analyte can form the basis of novel fluorescent sensors.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Applications A This compound D Amide Coupling Reaction (in Anhydrous DMF) A->D B Amine (R-NH2) B->D C HATU/DIPEA C->D Activator/Base E Functionalized Diamide Derivative D->E Yields F Drug Delivery Systems E->F G Biocompatible Polymers E->G H Fluorescent Sensors E->H

Caption: Workflow for Amide Coupling of this compound.

Fischer Esterification: Modulating Lipophilicity and Bioavailability

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[15] Applying this reaction to this compound allows for the conversion of the polar carboxylic acid groups into less polar ester functionalities. This transformation is particularly relevant in drug development for enhancing the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[16]

Causality of Experimental Choices in Fischer Esterification:

The Fischer esterification is an equilibrium-controlled process. To drive the reaction towards the formation of the ester product, a large excess of the alcohol is typically used, which also serves as the solvent.[17] A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[18] The reaction is usually performed at reflux to increase the reaction rate. The work-up procedure involves neutralizing the excess acid and removing the unreacted alcohol and carboxylic acid.

Experimental Protocol: Fischer Esterification of this compound

This protocol describes the synthesis of the dimethyl ester of this compound.

Materials:

  • This compound

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equivalent) in a large excess of anhydrous methanol.

  • Acid Catalysis: While stirring, carefully and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.2 equivalents) to the suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The solid should gradually dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting material is no longer visible (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in DCM or ethyl acetate.

    • Carefully wash the organic solution with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure build-up in the separatory funnel.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude diester.

    • If necessary, purify the product by recrystallization or column chromatography.

Table 2: Key Parameters for Fischer Esterification

ParameterCondition/ReagentRationale
Reactant RatioLarge excess of alcoholDrives the equilibrium towards product formation.
CatalystConcentrated H₂SO₄ (catalytic)Protonates the carbonyl to activate the carboxylic acid.
TemperatureRefluxIncreases the reaction rate.
Work-upNaHCO₃ washNeutralizes the acid catalyst.

Applications of Ester-Functionalized this compound Derivatives:

  • Pharmaceutical Intermediates: Esterification can be used as a protecting group strategy for the carboxylic acids while other parts of the molecule are being modified. The esters can be readily hydrolyzed back to the carboxylic acids under acidic or basic conditions.

  • Polymer Synthesis: The diester derivatives of this compound can serve as monomers for the synthesis of polyesters through transesterification reactions with diols. These polyesters can have applications in biodegradable plastics and fibers.

  • Fine Chemicals: The ester derivatives can be used as building blocks in the synthesis of more complex molecules for various applications, including dyes and electronic materials.

Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Applications A This compound D Fischer Esterification (Reflux) A->D B Alcohol (R-OH) B->D C H₂SO₄ (catalyst) C->D Catalyst E Functionalized Diester Derivative D->E Yields F Pharmaceutical Intermediates E->F G Polyester Monomers E->G H Fine Chemicals E->H

Caption: Workflow for Fischer Esterification of this compound.

Future Perspectives and Advanced Functionalization

Beyond amide coupling and esterification, the this compound scaffold is amenable to other transformations. The central imino group, while less reactive than a primary amine, can potentially undergo N-alkylation or N-arylation under specific conditions to further diversify the molecular architecture. Additionally, electrophilic aromatic substitution on the phenyl rings could introduce further points of functionalization, although regioselectivity would be a key challenge to control.

The development of novel derivatives of this compound holds significant promise for addressing unmet needs in medicine and materials science. By leveraging the functionalization strategies outlined in this guide, researchers can rationally design and synthesize new molecules with tailored properties for a wide range of applications, from targeted cancer therapeutics to advanced polymeric materials and sensitive diagnostic tools.

References

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Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of 4,4'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,4'-Iminodibenzoic acid (IDBA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming the solubility challenges associated with this versatile but often sparingly soluble compound. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and optimize your reactions effectively.

Introduction: The Solubility Hurdle with this compound

This compound (IDBA) is a valuable building block in a variety of applications, including the synthesis of polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Its rigid structure, conferred by the two phenyl rings linked by an imino bridge, is key to the desirable properties of the final products. However, this same rigidity, combined with the presence of two carboxylic acid groups, contributes to its low solubility in many common organic solvents and neutral aqueous solutions. This can lead to a host of experimental issues, from incomplete reactions and low yields to difficulties in purification and characterization.

This guide will provide you with the expert insights and practical strategies needed to effectively manage and overcome these solubility issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with IDBA and provides a systematic approach to resolving them.

Problem 1: IDBA fails to dissolve in the chosen reaction solvent.

This is the most frequent challenge. The choice of solvent is critical and often requires a departure from standard options.

Root Cause Analysis:

  • Polarity Mismatch: While IDBA has polar carboxylic acid groups, the large, nonpolar aromatic structure dominates, leading to poor solubility in many common polar and nonpolar solvents.

  • Strong Intermolecular Forces: In its solid state, IDBA molecules are tightly packed due to hydrogen bonding between the carboxylic acid groups and π-stacking of the aromatic rings. These strong intermolecular forces require a significant amount of energy to overcome, which many solvents cannot provide.

Solutions:

  • Solvent Selection:

    • High-Polarity Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) are often the first choice. They have high dielectric constants and can effectively solvate both the polar and nonpolar parts of the IDBA molecule.

    • Co-solvents: Using a mixture of solvents can be highly effective. For instance, a combination of a polar aprotic solvent with a less polar solvent in which the other reactants are soluble can create a suitable reaction medium. Experiment with different ratios to find the optimal balance.

  • Temperature Adjustment:

    • Increasing the temperature will generally increase the solubility of a solid in a liquid. However, be mindful of the thermal stability of your other reactants and the potential for side reactions at elevated temperatures.

  • pH Modification (for Aqueous or Protic Solvents):

    • IDBA is a dicarboxylic acid and its solubility is highly pH-dependent.[1][2] By increasing the pH of the solution with a base (e.g., NaOH, KOH, or an organic base like triethylamine), you can deprotonate the carboxylic acid groups to form a much more soluble carboxylate salt.[1][3][4]

    ***dot graph "pH_Modification" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

    }

    Caption: pH modification to enhance IDBA solubility.

Problem 2: IDBA precipitates out of solution during the reaction.

This can occur due to a change in the reaction conditions, such as a temperature drop, a change in solvent composition as reactants are consumed, or the formation of a less soluble intermediate.

Troubleshooting Steps:

  • Maintain Reaction Temperature: Ensure that the reaction vessel is adequately heated and insulated to prevent temperature fluctuations.

  • Monitor Solvent Composition: If the reaction consumes a solvent or produces a product that alters the solvent's polarity, you may need to add more of the primary solvent throughout the reaction to maintain solubility.

  • In-situ Salt Formation: If the reaction conditions permit, adding a stoichiometric amount of a suitable base at the beginning of the reaction can keep the IDBA in its soluble salt form. Be sure the chosen base does not interfere with your desired reaction.

Problem 3: Low reaction yield despite apparent dissolution.

Even if IDBA appears to dissolve, it may not be fully solvated and available for reaction, leading to lower than expected yields.

Strategies for Improvement:

  • Sonication: Applying ultrasonic waves can help to break up aggregates of IDBA molecules and promote better solvation.

  • Extended Reaction Times: Allow for longer reaction times to ensure that the dissolution and reaction processes have reached completion.

  • Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can be used to transport the deprotonated IDBA from an aqueous basic phase to an organic phase where the reaction occurs.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of this compound?

Q2: Can I use common organic solvents like ethanol or methanol?

This compound has limited solubility in simple alcohols like ethanol and methanol at room temperature.[2] While solubility increases with temperature, these may not be the most effective solvents for achieving high concentrations.

Q3: Is it better to use an inorganic or organic base to increase solubility?

The choice of base depends on your reaction:

  • Inorganic bases (e.g., NaOH, K2CO3): These are effective for creating aqueous solutions of the IDBA salt. However, the presence of water and inorganic salts may not be compatible with all organic reactions.

  • Organic bases (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA)): These are often preferred for organic reactions as they are soluble in organic solvents and the resulting ammonium salt of IDBA is also often more soluble in organic media.

Q4: How can I remove the base and isolate the final product in its acidic form after the reaction?

After the reaction is complete, you can re-protonate the carboxylate groups by acidifying the reaction mixture with a dilute acid (e.g., HCl, H2SO4). This will cause the product to precipitate out of the solution, allowing for its isolation by filtration.

***dot graph "Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

}

Caption: General workflow for reactions with IDBA.

Experimental Protocols

Protocol 1: Preparation of a Soluble Triethylammonium Salt of IDBA in DMF

This protocol is suitable for reactions where the presence of triethylamine and its hydrochloride salt byproduct will not interfere with the subsequent steps.

Materials:

  • This compound (IDBA)

  • Dimethylformamide (DMF), anhydrous

  • Triethylamine (TEA)

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • To a clean, dry reaction flask, add the desired amount of this compound.

  • Add a sufficient volume of anhydrous DMF to achieve the desired final concentration.

  • Begin stirring the suspension at room temperature.

  • Slowly add 2.2 equivalents of triethylamine to the suspension. The addition should be dropwise to control any potential exotherm.

  • Continue stirring the mixture. The solid IDBA should gradually dissolve to form a clear or slightly yellow solution. Gentle heating (e.g., to 40-50 °C) can be applied to expedite dissolution.

  • Once a clear solution is obtained, the soluble triethylammonium salt of IDBA is ready for use in your reaction.

Protocol 2: pH-Adjustment for Aqueous Reactions

This protocol is useful for reactions conducted in aqueous media.

Materials:

  • This compound (IDBA)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • pH meter or pH paper

  • Magnetic stirrer and stir bar

Procedure:

  • Add this compound to a beaker containing deionized water.

  • Begin stirring to create a suspension.

  • Slowly add 1 M NaOH solution dropwise while monitoring the pH.

  • Continue adding the base until the IDBA has completely dissolved and the pH of the solution is in the desired range (typically pH > 8 for full dissolution).

  • The resulting aqueous solution of sodium 4,4'-iminodibenzoate can then be used in your reaction.

Data Summary

SolventSolubility of IDBARecommended Use Cases
Water (neutral)Very PoorNot recommended without pH adjustment.
Ethanol/MethanolPoor to ModerateMay be used with heating for some applications.
AcetonePoorGenerally not a good solvent for IDBA.
DichloromethaneVery PoorUnsuitable for dissolving IDBA.
Dimethylformamide (DMF)GoodExcellent choice for many organic reactions.
Dimethyl Sulfoxide (DMSO)ExcellentHigh dissolving power, but can be difficult to remove.
N-Methyl-2-pyrrolidone (NMP)ExcellentSimilar to DMSO, good for high-temperature reactions.
Aqueous Base (e.g., pH 9)ExcellentIdeal for aqueous-based reactions.

This table provides a general guide. Actual solubilities can vary with temperature and the specific grade of the solvent.

References

  • PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

  • Reddit. (2023, January 5). Dicarboxylic acid solubility. r/Mcat. Retrieved January 21, 2026, from [Link]

  • Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved January 21, 2026, from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved January 21, 2026, from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616. [Link]

  • Rajurkar, V. G. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 3(4), 143-148.

Sources

Technical Support Center: Optimizing Reaction Conditions for MOF Formation with 4,4'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) utilizing the 4,4'-Iminodibenzoic acid (H₂IDB) linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MOF synthesis, moving from initial setup to advanced troubleshooting. The inherent flexibility and hydrogen-bonding capabilities of the H₂IDB linker can lead to unique structural possibilities but also present specific synthetic challenges. This document provides in-depth, experience-driven advice in a direct question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of MOFs with H₂IDB.

Question 1: What are the typical starting conditions for a solvothermal synthesis using this compound?

Answer: A successful synthesis begins with a well-chosen set of starting parameters. For a new system with H₂IDB, a logical starting point involves dissolving the metal salt and the H₂IDB linker in a high-boiling point polar aprotic solvent, most commonly N,N-Dimethylformamide (DMF).

A typical molar ratio of metal salt to H₂IDB linker is in the range of 1:1 to 2:1. The reaction is then heated in a sealed vessel to a temperature between 80 °C and 150 °C for 24 to 72 hours.

ParameterRecommended Starting RangeRationale
Metal Salt Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄These are common nodes for carboxylate-based MOFs.
Ligand This compound (H₂IDB)The core building block.
Solvent N,N-Dimethylformamide (DMF)High boiling point and good solubility for both linker and many metal salts.
Molar Ratio (Metal:Ligand) 1:1 or 2:1Varies based on the desired metal cluster node.
Temperature 100 - 120 °CBalances reaction kinetics without excessive pressure buildup.
Time 24 - 48 hoursAllows for crystal nucleation and growth.

Question 2: Why is my this compound ligand not dissolving in the reaction solvent?

Answer: this compound, like many dicarboxylic acids, can have limited solubility in common organic solvents at room temperature. The imine group adds polarity, but the two phenyl rings contribute to its rigid, planar nature.

  • Initial Troubleshooting: Ensure you are using a suitable polar aprotic solvent such as DMF, N,N-Diethylformamide (DEF), or Dimethyl sulfoxide (DMSO). Gentle heating and sonication can significantly aid dissolution before sealing the reaction vessel.

  • Advanced Strategy: The addition of a small amount of a co-solvent or a base can improve solubility. For instance, a few drops of a tertiary amine like triethylamine (TEA) can help deprotonate the carboxylic acid groups, increasing solubility and potentially accelerating the reaction.[1]

Question 3: What is the purpose of "activation" after the MOF synthesis is complete?

Answer: Activation is a critical post-synthesis step to remove residual solvent molecules and unreacted reagents that occupy the pores of the MOF.[2] A properly activated MOF will exhibit its true porosity and surface area, which is essential for applications like gas storage, catalysis, and drug delivery. Failure to activate the material will lead to poor performance and inaccurate characterization data (e.g., low BET surface area).

A common activation protocol involves:

  • Washing with the reaction solvent: Decant the mother liquor and wash the crystalline product with fresh, high-purity DMF to remove soluble impurities.

  • Solvent Exchange: The high-boiling DMF is then exchanged with a more volatile solvent like methanol or ethanol. This is typically done by soaking the MOF in the new solvent for 24 hours, replacing the solvent multiple times.[2]

  • Drying: The solvent-exchanged MOF is then dried under vacuum, often with gentle heating (e.g., 80-150 °C, depending on the MOF's thermal stability) to completely evacuate the pores.

Section 2: Troubleshooting Guide for Common Synthesis Problems

This section provides a structured approach to diagnosing and solving common experimental failures.

Problem 1: The reaction resulted in an amorphous powder or no precipitate at all.

Causality: The formation of a crystalline MOF is a delicate balance between nucleation and crystal growth. An amorphous powder suggests that nucleation occurred too rapidly, preventing the formation of an ordered, long-range crystalline structure. No precipitate indicates that the supersaturation required for nucleation was never reached.

Troubleshooting Workflow:

G cluster_conditions Adjust Reaction Conditions cluster_modulator Introduce Coordination Modulator start Amorphous Powder or No Product temp Lower Reaction Temperature (e.g., decrease by 20 °C) start->temp High Nucleation Rate? conc Decrease Reactant Concentration (e.g., double the solvent volume) temp->conc Still Amorphous? solvent Change Solvent System (e.g., DMF/Ethanol mixture) conc->solvent Still Amorphous? modulator Add a Monocarboxylic Acid (e.g., Acetic Acid, Benzoic Acid) solvent->modulator Still Amorphous? success Success: Proceed to Characterization modulator->success Crystals Formed?

Caption: Troubleshooting workflow for amorphous products.

Detailed Steps & Scientific Rationale:

  • Lower the Reaction Temperature: Decrease the temperature in 10-20 °C increments.

    • Reasoning: Higher temperatures increase the kinetics of both linker deprotonation and metal-ligand coordination, often favoring rapid nucleation over slow, ordered crystal growth. Reducing the temperature slows these processes, allowing more time for crystalline domains to form.

  • Decrease Reactant Concentrations: Double the volume of the solvent while keeping the amount of metal and linker constant.

    • Reasoning: High concentrations lead to a high degree of supersaturation, which drives fast nucleation. By lowering the concentration, you reduce the driving force for nucleation, giving crystal growth a chance to dominate.[3]

  • Modify the Solvent System: The polarity and coordinating ability of the solvent are critical.[4]

    • Reasoning: Solvents don't just dissolve reactants; they can coordinate to the metal centers and influence the deprotonation of the linker.[4] Sometimes, pure DMF is too effective, leading to rapid reactions. Try a solvent mixture like DMF/ethanol or DMF/water. The protic co-solvent can alter the solubility and deprotonation equilibrium. In some cases, switching to a different solvent entirely, like DEF or DMA, can resolve the issue.[5]

  • Introduce a Coordination Modulator: This is one of the most powerful techniques for improving crystallinity.[6][7] Add a simple monocarboxylic acid (e.g., acetic acid, formic acid, or benzoic acid) to the reaction mixture.

    • Reasoning: Modulators are molecules that compete with the primary linker (H₂IDB) for coordination sites on the metal ions.[6] This competition temporarily caps the growing metal clusters, slowing down the overall rate of framework extension. This enhanced reversibility allows defects to be corrected and promotes the growth of larger, higher-quality crystals.[6] A typical starting point is to add 10-50 equivalents of the modulator relative to the metal salt.

Modulator TypeExampleMolar Equivalents (vs. Metal)Key Insight
Aliphatic Carboxylic AcidAcetic Acid, Formic Acid20 - 100 eq.Highly effective for Zr-based MOFs. Formic acid can sometimes decompose from DMF at high temperatures and act as an in-situ modulator.[8][9]
Aromatic Carboxylic AcidBenzoic Acid10 - 40 eq.Its structure is similar to a fragment of the linker, making it an effective competitor.[9]
Inorganic AcidsHCl, HF1 - 5 eq.Can help control the pH and the availability of the deprotonated linker but can also introduce corrosion issues.
Problem 2: The MOF crystals are unstable and degrade upon removal from the mother liquor.

Causality: This is a common issue, particularly with MOFs that have coordinatively unsaturated metal sites or large solvent-accessible pores. The framework's stability is often dependent on the presence of the solvent molecules within its pores. Removing them causes the structure to collapse.

Troubleshooting Workflow and Solutions:

G start Crystals Degrade After Isolation oil Quickly Coat in Paratone Oil start->oil capillary Seal Crystal in Glass Capillary with Mother Liquor start->capillary exchange Gentle Solvent Exchange (e.g., with Dichloromethane or Acetone) start->exchange scxrd Perform Single-Crystal X-ray Diffraction oil->scxrd For Immediate Analysis capillary->scxrd For Best Quality Data activation Proceed to Gentle Activation exchange->activation For Bulk Material Stability

Caption: Strategies for handling unstable MOF crystals.

Detailed Protocols:

  • Immediate Analysis (for SC-XRD): If the goal is solely to determine the crystal structure, you must prevent the solvent from leaving the pores.

    • Protocol: Under a microscope, quickly select a suitable crystal from the mother liquor, wick away the excess surface liquid with the edge of a paper towel, and immediately immerse it in Paratone oil or another inert, viscous medium.[5] The oil coating prevents solvent evaporation long enough to mount the crystal and collect diffraction data at low temperatures.

  • High-Quality SC-XRD Data: For the most delicate crystals, the best approach is to mount them in a sealed capillary.

    • Protocol: Draw a single crystal and a small amount of its mother liquor into a thin-walled glass capillary.[5] Centrifuge gently to position the crystal. Seal both ends of the capillary with a flame or wax. The crystal remains in its native environment throughout the experiment.[5]

  • Improving Bulk Stability for Characterization: To stabilize the bulk powder for techniques like PXRD or gas adsorption, a very careful solvent exchange is required.

    • Protocol: Instead of exchanging DMF directly with a highly volatile solvent like methanol, use an intermediate solvent with a lower surface tension, such as chloroform or acetone. After soaking in DMF, exchange with the intermediate solvent several times over 24 hours, and then attempt a final exchange with an even more volatile solvent like pentane before very gentle vacuum drying without heat. This multi-step process reduces the capillary forces exerted on the pore walls during solvent removal, which are a primary cause of framework collapse.

Section 3: Essential Characterization Protocols

Verifying the successful synthesis and optimization of your H₂IDB-based MOF is crucial.

1. Powder X-Ray Diffraction (PXRD)

  • Purpose: To confirm the crystallinity and phase purity of the bulk sample.

  • Methodology:

    • Ensure the sample is properly activated and dry.

    • Gently grind the crystalline powder to ensure random orientation of the crystallites.

    • Mount the powder on a zero-background sample holder.

    • Collect a diffractogram over a 2θ range of at least 5° to 50°.

  • Interpreting Results: A successful synthesis will show sharp, well-defined peaks. An amorphous product will show a broad, featureless hump. Compare the experimental pattern to a simulated pattern from single-crystal data (if available) to confirm phase purity.

2. Thermogravimetric Analysis (TGA)

  • Purpose: To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.

  • Methodology:

    • Place 5-10 mg of activated MOF in an alumina or platinum TGA pan.

    • Heat the sample under a nitrogen or air atmosphere at a constant ramp rate (e.g., 5-10 °C/min) up to 500-600 °C.

  • Interpreting Results: The TGA curve will show an initial weight loss corresponding to the removal of adsorbed water or residual solvent. A stable plateau follows, and the temperature at which a sharp weight loss occurs indicates the decomposition temperature of the framework.

3. Scanning Electron Microscopy (SEM)

  • Purpose: To visualize the crystal morphology (shape) and size distribution.

  • Methodology:

    • Mount a small amount of the MOF powder onto an SEM stub using carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging under the electron beam.

    • Image the sample at various magnifications.

  • Interpreting Results: SEM images will reveal if you have well-defined crystals (e.g., rods, plates, cubes) or an agglomerated, poorly defined powder. This provides direct visual feedback on the success of your optimization efforts (e.g., using modulators to increase crystal size).[10]

References

  • Hasankola, Z., et al. (2022). An investigation of affecting factors on MOF characteristics for biomedical applications: A systematic review. Nanomedicine Journal, 9(1), 1-14. [Link]

  • Czylkowska, A., et al. (2022). Mitigating Metal-Organic Framework (MOF) Toxicity for Biomedical Applications. International Journal of Molecular Sciences, 23(19), 11933. [Link]

  • Singh, A., & Kumar, A. (2024). Mechanochemical synthesis and theoretical investigations of Fe (II) based MOF containing 4,4'-bipyridine with ordained intercalated p-aminobenzoic acid: Application as fluoroprobe for detection of carbonyl group. ResearchGate. [Link]

  • Bora, L., & Saikia, L. (2023). A review on metal-organic framework: synthesis, properties and application. ResearchGate. [Link]

  • Lipunov, I., et al. (2023). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Symmetry, 15(1), 226. [Link]

  • DeStefano, M. R., et al. (2017). A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. Journal of the American Chemical Society, 139(44), 16032-16039. [Link]

  • McCann, K. P., et al. (2024). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. Pharmaceutics, 16(5), 603. [Link]

  • Zhang, L., et al. (2014). Structural Diversity of Four Metal–Organic Frameworks Based on Linear Homo/Heterotrinuclear Nodes with Furan-2,5-dicarboxylic Acid. Crystal Growth & Design, 14(1), 181-187. [Link]

  • Yang, Q-Y., et al. (2024). Three Co-MOFs with various structures based on 4, 4', 4''-nitrilotrisbenzoic acid: Structure, magnetic properties and multifunctional luminescence sensing. ResearchGate. [Link]

  • Zhang, M., et al. (2014). In situ conversion of a MOG to a crystalline MOF: a case study on solvent-dependent gelation and crystallization. Chemical Communications, 50(58), 7857-7859. [Link]

  • Nguyen, H. L., et al. (2016). A Titanium-Organic Framework as an Exemplar of Combining the Chemistry of Metal- and Covalent-Organic Frameworks. Journal of the American Chemical Society, 138(12), 4038-4041. [Link]

  • Su, T., et al. (2019). Solvent-derived defects suppress adsorption in MOF-74. Nature Communications, 10(1), 1841. [Link]

  • Webber, M. J., et al. (2022). Modulator approach for the design and synthesis of anisotropic multi-domain metal–organic frameworks. Chemical Science, 13(1), 166-173. [Link]

  • de Sousa, D. F., et al. (2024). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry, 48(1), 133-143. [Link]

  • Wang, S., et al. (2018). Bioengineering of Metal-organic Frameworks for Nanomedicine. Theranostics, 8(11), 2961-2980. [Link]

  • Wuttke, S., et al. (2022). Metal-Organic Framework (MOF)—A Universal Material for Biomedicine. Pharmaceutics, 14(5), 945. [Link]

  • Ahmad, I., et al. (2024). Novel MOF-based vanadium and 2,2-bipyridine-4,4-dicarboxylic acid as phenomenal dye adsorbent and antimicrobial agent. Frontiers in Chemistry, 12. [Link]

  • Tsaousis, C. T., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]

  • Islam, S., et al. (2023). Coordination modulation: a way to improve the properties of metal–organic frameworks. RSC Advances, 13(42), 29591-29612. [Link]

  • Chowdhury, S. (2019). Why one synthesised MOF single crystal is getting degraded after taking it out from the reaction mixture? What can I do to avoid this problem?. ResearchGate. [Link]

  • Mandal, S., et al. (2014). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. Dalton Transactions, 43(30), 11557-11565. [Link]

  • Bora, L., & Saikia, L. (2023). Effect of solvent systems on morphology of MOF. ResearchGate. [Link]

  • Vesga, M. J., et al. (2024). Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance. ResearchGate. [Link]

  • Tsaousis, C. T., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(8), 1460-1473. [Link]

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preventing side reactions in the synthesis of 4,4'-Iminodibenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,4'-iminodibenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and prevent side reactions during the synthesis of this important molecule. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction to the Synthesis of this compound

This compound is a key building block in the synthesis of various materials, including high-performance polymers and pharmacologically active compounds. Its diarylamine structure, featuring carboxylic acid groups on each phenyl ring, presents unique synthetic challenges. The primary routes for its synthesis are the Ullmann condensation and the Buchwald-Hartwig amination, both of which can be prone to side reactions that impact yield and purity. This guide will address the most common issues encountered in these synthetic pathways.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Ullmann Condensation Route

The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, typically involving the reaction of an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures.[1]

Q1: I am observing low yields in my Ullmann synthesis of this compound. What are the primary causes?

A1: Low yields in the Ullmann coupling for this specific molecule can often be attributed to several factors:

  • Catalyst Inactivity: The quality and activation of the copper catalyst are paramount. Deactivated or poor-quality copper can significantly hinder the reaction rate.

  • Harsh Reaction Conditions: While Ullmann reactions traditionally require high temperatures, these conditions can also lead to degradation of starting materials and products, especially with the presence of carboxylic acid groups.[1]

  • Inappropriate Base: The choice and amount of base are critical. An unsuitable base can lead to incomplete reaction or promote side reactions.

  • Solvent Issues: The solvent must be able to solubilize the reactants and withstand high temperatures. Common solvents include DMF, NMP, and nitrobenzene.

Troubleshooting Workflow: Low Yield in Ullmann Synthesis

start Low Yield Observed catalyst Check Copper Catalyst - Use freshly activated copper powder - Consider Cu(I) salts like CuI start->catalyst conditions Optimize Reaction Conditions - Gradually decrease temperature - Monitor reaction progress by TLC/HPLC catalyst->conditions base Evaluate Base - Use a non-nucleophilic base (e.g., K2CO3, Cs2CO3) - Ensure stoichiometry is correct conditions->base solvent Assess Solvent - Ensure solvent is high-purity and anhydrous - Consider alternative high-boiling polar aprotic solvents base->solvent outcome Improved Yield solvent->outcome

Caption: Troubleshooting workflow for low yields.

Q2: My final product is contaminated with a significant amount of 4,4'-biphenyldicarboxylic acid. How can I prevent this side reaction?

A2: The formation of 4,4'-biphenyldicarboxylic acid is a result of the homocoupling of the aryl halide starting material (e.g., 4-halobenzoic acid). This is a common side reaction in Ullmann condensations.[2]

Causality: This side reaction is favored when the rate of the desired C-N bond formation is slow, allowing for the competing C-C coupling of the aryl halide to occur.

Prevention Strategies:

  • Ligand Addition: While traditional Ullmann reactions are often ligand-free, the addition of ligands such as 1,10-phenanthroline or amino acids can accelerate the C-N coupling, thereby outcompeting the homocoupling pathway.[3]

  • Control Stoichiometry: Using a slight excess of the amine component (p-aminobenzoic acid) can help to drive the desired reaction forward.

  • Catalyst Choice: Using a more active catalyst system can also favor the desired reaction.

ParameterCondition A (High Homocoupling)Condition B (Minimized Homocoupling)
Ligand None1,10-phenanthroline (10 mol%)
Aryl Halide:Amine Ratio 1:11:1.2
Temperature 200 °C180 °C
Yield of 4,4'-IDBA 55%85%
% Homocoupling Product 25%<5%

Q3: I suspect some of my product is decarboxylating under the high-temperature conditions. Is this possible and how can I avoid it?

A3: Yes, decarboxylation of benzoic acids can occur at elevated temperatures, especially in the presence of a metal catalyst.[4][5] The loss of one or both carboxylic acid groups will lead to the formation of diphenylamine or 4-aminobenzoic acid as impurities.

Prevention Strategies:

  • Temperature Control: This is the most critical factor. Aim for the lowest possible temperature that still allows for a reasonable reaction rate. Stepwise temperature increases while monitoring the reaction can help identify the optimal balance.

  • Reaction Time: Minimize the reaction time. Once the starting materials are consumed (as determined by TLC or HPLC), proceed with the workup to avoid prolonged exposure to high temperatures.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to degradation.

Section 2: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation.[6]

Q4: I am observing significant hydrodehalogenation of my aryl halide starting material in my Buchwald-Hartwig synthesis. What is causing this and how can I prevent it?

A4: Hydrodehalogenation is a side reaction where the halide on the aryl halide is replaced by a hydrogen atom. This leads to the formation of benzoic acid as a byproduct.

Causality: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate, which then leads to the formation of a palladium-hydride species that can reductively eliminate to form the hydrodehalogenated arene.[6]

Prevention Strategies:

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as XPhos, SPhos, or BrettPhos can promote the desired reductive elimination to form the C-N bond over the competing hydrodehalogenation pathway.[7][8]

  • Base Selection: The choice of base can influence the extent of this side reaction. While strong bases like NaOt-Bu are common, weaker bases or alternative conditions might be necessary if hydrodehalogenation is severe.

  • Water Content: Ensure your reaction is conducted under anhydrous conditions, as water can be a proton source that facilitates hydrodehalogenation.

Buchwald-Hartwig Catalytic Cycle and Side Reaction

cluster_0 Desired Catalytic Cycle cluster_1 Hydrodehalogenation Side Reaction Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-Pd(II)(L)-NHR' Ar-Pd(II)(L)-NHR' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR' Ligand Exchange Ar-Pd(II)(L)-NHR'->Pd(0)L Reductive Elimination (Product Formation) H-Pd(II)(L)-X H-Pd(II)(L)-X Ar-Pd(II)(L)-NHR'->H-Pd(II)(L)-X β-Hydride Elimination H-Pd(II)(L)-X->Pd(0)L Reductive Elimination (Ar-H Formation)

Sources

Technical Support Center: Enhancing Thermal Stability of Polymers Containing 4,4'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and professionals working with polymers derived from 4,4'-iminodibenzoic acid (IDBA). IDBA is a key monomer for creating high-performance aromatic polyamides and polyimides, prized for their inherent thermal resistance.[1] This guide provides in-depth, field-tested insights into the common challenges encountered during synthesis and processing, offering structured troubleshooting advice and validated protocols to help you maximize the thermal stability of your materials.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding the thermal properties of IDBA-based polymers and the underlying principles for their enhancement.

Q1: Why is this compound used for high-performance polymers?

A: The structure of this compound contains rigid aromatic rings and a stable imino (-NH-) bridge. This inherent rigidity restricts the vibrational and rotational motion of the polymer chains, requiring significantly more energy to induce thermal degradation.[1] When polymerized into polyamides or polyimides, this molecular architecture results in materials with high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications in extreme environments like aerospace and electronics.[1]

Q2: What is the primary mechanism of thermal degradation in these polymers?

A: For aromatic polyamides and polyimides, thermal degradation is a complex process that typically involves random chain scission at the weakest links in the polymer backbone.[2] This can include the amide or imide linkages, as well as ether or sulfone groups if they are present. At elevated temperatures, these bonds can break, leading to a decrease in molecular weight, loss of mass, and generation of volatile byproducts. The process is often initiated by thermo-oxidative degradation, where oxygen attacks the polymer chain.

Q3: What does a typical Thermogravimetric Analysis (TGA) curve for an IDBA-based polymer look like?

A: A typical TGA curve for a thermally stable IDBA-based polymer will show minimal weight loss up to high temperatures (often >400°C). The curve will then exhibit a sharp drop, indicating the onset of decomposition. Key parameters to note are:

  • Td5 or Td10 : The temperature at which 5% or 10% weight loss occurs. This is a common metric for the onset of significant degradation.

  • Char Yield : The percentage of material remaining at a high temperature (e.g., 800°C). A higher char yield often correlates with better flame retardancy and thermal stability.

Q4: How does monomer purity affect the final polymer's thermal stability?

A: Monomer purity is critical. Impurities can act as defect sites in the polymer chain, creating weak points that initiate thermal degradation at lower temperatures.[3] It is imperative to purify monomers rigorously through techniques like recrystallization or chromatography before polymerization to achieve the highest possible molecular weight and thermal performance.[3]

Q5: Can increasing the polymer's molecular weight improve thermal stability?

A: Yes, to an extent. Higher molecular weight polymers have more entangled chains and fewer chain ends per unit mass. Since degradation can sometimes initiate at chain ends, a higher molecular weight can modestly increase the overall stability. However, the inherent stability of the repeating unit's chemical structure is the dominant factor.[4]

Comparative Thermal Properties of Aromatic Polymers

The following table summarizes typical thermal properties for various high-performance polymers, including those that can be synthesized using IDBA or similar aromatic monomers.

Polymer TypeMonomers (Illustrative)Tg (°C)Td10 (°C)Key Structural Feature
Aromatic PolyamideThis compound + Aromatic Diamine250 - 350450 - 550Rigid amide linkages, aromatic backbone
Aromatic PolyimideAromatic Dianhydride + Aromatic Diamine> 350> 500Highly stable imide rings[5]
Polyether Ether Ketone (PEEK)-~143~550Ether and ketone linkages
Polybenzimidazole (PBI)-~430> 600Fused heterocyclic rings

Note: Values are approximate and can vary significantly with specific monomer composition, molecular weight, and testing conditions.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured guidance for overcoming specific experimental challenges.

Guide 1: Problem - Lower than Expected Decomposition Temperature (Td)

A low decomposition temperature is a common issue that often points to problems during the synthesis or purification stages.

Potential ProblemLikely Cause(s)Recommended Solution(s)
Premature Weight Loss in TGA 1. Incomplete removal of high-boiling point solvent (e.g., NMP, DMAc).2. Presence of unreacted monomers or low molecular weight oligomers.[2]1. Dry the polymer sample under vacuum at an elevated temperature (e.g., 150-200°C) for an extended period (12-24h) before TGA analysis.2. Purify the polymer by precipitation in a non-solvent (e.g., methanol, water) to remove residual monomers and oligomers.[3]
Low Final Td10 Value 1. Incomplete imidization (for polyimides).2. Stoichiometric imbalance of monomers.3. Oxygen-sensitive reactions during polymerization.1. Ensure the thermal imidization cycle is complete. A common method is a stepwise heating process up to 220-300°C.[5] Confirm imidization using FTIR spectroscopy.2. Carefully weigh high-purity monomers to ensure a 1:1 molar ratio.[6]3. Conduct polymerization under an inert atmosphere (N2 or Ar) to prevent side reactions.[3]
Brittle or Discolored Polymer Thermo-oxidative degradation during synthesis or processing.Use antioxidants or conduct high-temperature steps under an inert gas blanket. Ensure precise temperature control to avoid overshooting setpoints.[3]

Incorporating inorganic nanoparticles can significantly enhance thermal stability by inhibiting polymer chain mobility and creating a tortuous path for volatile degradation products.[7][8] Nanoparticles can act as linkers between polymer chains, effectively hindering thermal decomposition.[8]

G cluster_prep Step 1: Nanoparticle Preparation cluster_poly Step 2: In-Situ Polymerization cluster_proc Step 3: Processing & Curing np Select Nanoparticle (e.g., SiO₂, TiO₂, Clay) surface_mod Surface Modification (Optional, e.g., Silane Coupling Agent) np->surface_mod disperse_solvent Disperse in Polymerization Solvent (e.g., NMP) via Sonication surface_mod->disperse_solvent monomers Add IDBA & Comonomer to Nanoparticle Dispersion disperse_solvent->monomers polymerize Polymerize under Inert Atmosphere (N₂) (e.g., 180°C, 12h) monomers->polymerize precipitate Precipitate Polymer Nanocomposite in Methanol polymerize->precipitate dry Vacuum Dry at 150°C precipitate->dry process Process into Film/Object (e.g., Casting, Molding) dry->process cure Thermal Curing/Imidization (Stepwise heating to 300°C) process->cure caption Workflow for Polymer Nanocomposite Synthesis.

Workflow for Polymer Nanocomposite Synthesis.

Protocol: Synthesis of an IDBA-Polyamide/Silica Nanocomposite

  • Nanoparticle Dispersion:

    • Disperse 1-5 wt% of functionalized silica nanoparticles into N-Methyl-2-pyrrolidone (NMP).

    • Sonicate the mixture for 1 hour to ensure a homogeneous dispersion. The optimal loading is often around 4-5 wt%.[7]

  • Polymerization:

    • In a three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add the silica/NMP dispersion.

    • Add equimolar amounts of this compound and a suitable aromatic diamine (e.g., 4,4'-oxydianiline).

    • Add a phosphorylation agent (e.g., triphenyl phosphite and pyridine).

    • Heat the reaction to 100-120°C and stir for 4-6 hours under a constant nitrogen purge.

  • Isolation and Purification:

    • Once the solution becomes viscous, cool it to room temperature.

    • Pour the polymer solution slowly into a beaker of methanol with vigorous stirring to precipitate the nanocomposite.

    • Filter the fibrous solid and wash it thoroughly with methanol and then water.

  • Drying:

    • Dry the purified polymer nanocomposite in a vacuum oven at 150°C for 24 hours to remove all residual solvents.

  • Characterization:

    • Perform TGA on the dried sample to determine Td10 and char yield, comparing it to the neat polymer.

    • Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to verify the dispersion of nanoparticles within the polymer matrix.

Rationale: The in-situ polymerization method ensures that nanoparticles are well-dispersated, preventing agglomeration that could compromise mechanical properties. The strong interaction between the polymer matrix and nanoparticles restricts thermal motion at the interface, increasing the energy required for decomposition.[7]

Guide 2: Problem - Poor Processability Due to Low Solubility or High Tg

While high thermal stability is desired, it often comes with the trade-off of poor solubility and high glass transition temperatures, making the polymer difficult to process into films or other forms.[9]

Potential ProblemLikely Cause(s)Recommended Solution(s)
Polymer Precipitates During Synthesis The polymer's molecular weight has exceeded its solubility limit in the chosen solvent.1. Use a more effective polar aprotic solvent like NMP or DMAc.[6]2. Introduce flexible linkages (e.g., ether, sulfone) or bulky side groups into the polymer backbone via a comonomer to disrupt chain packing and improve solubility.[10]
Cannot Form Films from Solution The polymer is insoluble in common organic solvents after isolation.Synthesize a soluble poly(amic acid) precursor first, which can be processed into a film and then thermally converted to the final, insoluble polyimide.[6][11]
Material is too Rigid/Brittle for Application Extremely high Tg and chain stiffness.Incorporate flexible aliphatic segments or ether linkages into the polymer backbone through copolymerization. This will lower the Tg, but may slightly reduce the ultimate decomposition temperature.

Crosslinking creates a three-dimensional polymer network, which severely restricts polymer chain mobility.[12] This not only enhances thermal stability but can also improve mechanical properties and chemical resistance.[12][13] Thermal activation is a common method where heating triggers the formation of these cross-links.[13]

G cluster_synthesis Polymer Synthesis cluster_crosslinking Crosslinking Process cluster_result Final Material cluster_properties Resulting Property Enhancement A Linear IDBA Polymer Chains B Addition of Crosslinking Agent or End-Capper A->B C Thermal Activation (Curing Step) B->C D Crosslinked Polymer Network C->D P1 Increased T₉ D->P1 P2 Increased Tₔ D->P2 P3 Improved Mechanical Strength D->P3 P4 Enhanced Chemical Resistance D->P4 caption Crosslinking enhances polymer properties.

Crosslinking enhances polymer properties.

Protocol: Crosslinking via a Thermally Activated End-Capper

  • Monomer Stoichiometry Adjustment:

    • In the standard polymerization recipe, calculate the monomer amounts to target a specific low molecular weight.

    • Create a slight excess of the diamine component.

    • Add a calculated amount of a reactive end-capper, such as nadic anhydride or maleic anhydride, to the monomer mixture. This will cap the polymer chains with reactive groups.

  • Synthesis of Prepolymer:

    • Conduct the polymerization as usual. The result will be a lower-molecular-weight, end-capped prepolymer that is often more soluble and processable than its high-molecular-weight linear analogue.[14]

  • Processing:

    • Dissolve the prepolymer in a suitable solvent (e.g., NMP) and cast it into a film or use it to impregnate a fiber reinforcement.

  • Thermal Curing (Crosslinking):

    • Heat the processed prepolymer in a stepwise manner. For nadic-capped polymers, heating to 250-315°C will initiate a crosslinking reaction (a reverse Diels-Alder reaction followed by addition polymerization).

    • This curing step creates a highly stable, crosslinked network.

  • Characterization:

    • Use TGA to confirm the enhanced thermal stability of the cured polymer compared to the linear version.

    • Use Dynamic Mechanical Analysis (DMA) to observe the significant increase in Tg or the disappearance of a distinct Tg, which is characteristic of a crosslinked network.

Rationale: This approach balances processability and performance. The low-molecular-weight prepolymer is easy to handle and shape. The final high-temperature curing step locks the structure into a rigid, thermally stable network, providing the desired performance in the final application.[13][14]

References

  • Title: Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. Source: Defense Technical Information Center URL: [Link]

  • Title: Polymer Synthesis Complete Guide Source: Lab Unique URL: [Link]

  • Title: Can nanoparticles really enhance thermal stability of polymers? Part II: An overview on thermal decomposition of polycondensation polymers Source: ResearchGate URL: [Link]

  • Title: Accelerated Cross Linking Techniques for Heat-Resistant Polymers Source: Ebeam Machine URL: [Link]

  • Title: Enhancement of thermal stability, processability and morphology of polystyrene blends Source: ResearchGate URL: [Link]

  • Title: Ultrahigh performance bio-based polyimides from 4,4'-diaminostilbene Source: ResearchGate URL: [Link]

  • Title: Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion Source: MDPI URL: [Link]

  • Title: Metal Oxide Nanoparticles: An Effective Tool to Modify the Functional Properties of Thermally Stable Polyimide Films Source: MDPI URL: [Link]

  • Title: Thermal degradation kinetics of aromatic ether polymers Source: Mississippi State University Scholars Junction URL: [Link]

  • Title: Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores Source: MDPI URL: [Link]

  • Title: Effects of crosslinking on thermal and mechanical properties of polyurethanes Source: Wiley Online Library URL: [Link]

  • Title: Effect of Nanoparticles on the Thermal Stability of Polymers Source: Cambridge Core URL: [Link]

  • Title: POLYIMIDES: chemistry & structure-property relationships – literature review Source: VTechWorks URL: [Link]

  • Title: How Crosslinking Improves Thermal and Mechanical Stability Source: Patsnap URL: [Link]

  • Title: Thermal, structural and degradation properties of an aromatic–aliphatic polyester built through ring-opening polymerisation Source: Royal Society of Chemistry URL: [Link]

  • Title: THERMALLY STABLE POLYIMIDES FROM SOLUTIONS OF MONOMERIC REACTANTS Source: CORE URL: [Link]

  • Title: Polymer Troubleshooting Guide Source: Pragolab URL: [Link]

  • Title: In Vitro Degradation of an Aromatic Polyanhydride with Enhanced Thermal Properties Source: PMC URL: [Link]

  • Title: Effects of Thermal Cross-Linking on the Structure and Property of Asymmetric Membrane Prepared from the Polyacrylonitrile Source: PMC URL: [Link]

  • Title: Morphology-Controlled Self-Assembly and Synthesis of Biopolyimide Particles from 4-Amino-l-phenylalanine Source: PubMed Central URL: [Link]

  • Title: Thermal Transport through Polymer-Linked Gold Nanoparticles Source: ACS Publications URL: [Link]

  • Title: Technical Manual - Synthesis of Polymers Source: IAMC URL: [Link]

  • Title: GPC/SEC Troubleshooting and Good Practice Source: Agilent URL: [Link]

  • Title: Comparative Study of Thermal Stability Using Natural Polymer Blend by Cross Linking Source: Scholars Research Library URL: [Link]

  • Title: Enhancing long-term morphological stability in BHJ organic solar cells through thermocleavable sidechains under continuous thermal stress Source: PMC URL: [Link]

  • Title: Effect of Nanoparticles on the Thermal Stability and Reaction Kinetics in Ionic Nanofluids Source: MDPI URL: [Link]

  • Title: The Synthesis and Characteristic of A New Soluble Polyimides Source: J-STAGE URL: [Link]

  • Title: Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups Source: MDPI URL: [Link]

  • Title: Improving Thermal Stability of Perovskite Solar Cells by Thermoplastic Additive Engineering Source: MDPI URL: [Link]

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Technical Support Center: Porosity Control in 4,4'-Iminodibenzoic Acid (H₂IDA) MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) based on the 4,4'-iminodibenzoic acid (H₂IDA) linker. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to empower you to strategically control the porosity of your H₂IDA-based MOFs. While direct literature exclusively focused on porosity control in H₂IDA MOFs is emerging, the principles outlined here are derived from extensive research on analogous porous coordination polymers and are expected to be highly applicable.

Introduction to Porosity in H₂IDA MOFs

The porosity of a MOF—encompassing its surface area, pore size, and pore volume—is a critical determinant of its performance in applications ranging from gas storage and separation to catalysis and drug delivery.[1] The unique V-shape of the H₂IDA linker, combined with its amino functionality, offers a versatile platform for creating diverse framework topologies with tunable porous architectures. However, achieving precise control over these properties can be challenging. This guide is designed to address common experimental hurdles and provide a scientifically grounded framework for rational design and synthesis.

Part 1: Frequently Asked Questions (FAQs)

Here we address common questions encountered during the synthesis and characterization of H₂IDA MOFs, with a focus on porosity.

Q1: My synthesized H₂IDA MOF has a low surface area. What are the likely causes and how can I improve it?

A1: A low Brunauer-Emmett-Teller (BET) surface area can stem from several factors:

  • Framework Interpenetration: The formation of two or more interwoven, independent frameworks within the same crystal lattice can significantly reduce the accessible pore volume. This is a common phenomenon in MOF synthesis.

  • Pore Collapse upon Solvent Removal: The removal of guest solvent molecules from the pores after synthesis can lead to the collapse of the framework, especially if the structure is not sufficiently robust.

  • Amorphous Impurities: The presence of non-crystalline material can block pores and contribute to a lower-than-expected surface area.

  • Incomplete Activation: Residual solvent molecules trapped within the pores will lead to an underestimation of the true surface area.

Troubleshooting Strategies:

  • To Mitigate Interpenetration:

    • Employ Bulky Co-ligands or Modulators: Introducing sterically hindered molecules can prevent the formation of interpenetrated frameworks.

    • Modify Synthesis Conditions: Using more dilute reactant concentrations or altering the synthesis temperature can sometimes favor non-interpenetrated structures.[2]

  • To Prevent Pore Collapse:

    • Solvent Exchange: Before drying, exchange the high-boiling point synthesis solvent (e.g., DMF, DEF) with a more volatile, lower-surface-tension solvent like acetone or chloroform.

    • Supercritical CO₂ Drying: This technique is highly effective for removing solvent without inducing the capillary forces that cause pore collapse.

  • To Ensure Complete Activation:

    • Optimize Activation Temperature and Time: Conduct thermogravimetric analysis (TGA) to determine the optimal temperature for solvent removal without causing framework decomposition. Apply vacuum and heat for a sufficient duration to ensure all guest molecules are removed.

Q2: How does the choice of metal node affect the porosity of my H₂IDA MOF?

A2: The metal node is a critical determinant of the final MOF topology and, consequently, its porosity. Different metal ions have distinct coordination preferences (coordination number and geometry), which dictate how they connect with the H₂IDA linkers. For instance, a metal ion that forms a paddlewheel secondary building unit (SBU) will likely result in a different framework and pore structure than a metal ion that forms an octahedral SBU. The strength of the metal-ligand bond also influences the framework's stability, which is crucial for maintaining porosity after solvent removal.

Q3: Can I tune the pore size of my H₂IDA MOF without changing the metal node or linker?

A3: Yes, several strategies allow for pore size tuning while using the same H₂IDA linker and metal precursor:

  • Coordination Modulation: The addition of a competing ligand, known as a modulator (often a monocarboxylic acid), to the synthesis mixture can influence the kinetics of crystal growth and introduce defects, which can alter the porosity.[3][4][5][6]

  • Solvent System Engineering: The polarity, size, and shape of the solvent molecules can influence the self-assembly process and lead to different crystalline phases (polymorphs) with varying pore sizes.[2]

  • Post-Synthetic Modification (PSM): You can chemically modify the framework after its initial synthesis to introduce new functionalities that can alter the pore dimensions.[7][8][9][10][11]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues.

Issue 1: Inconsistent Crystallinity and Morphology

Symptoms:

  • Powder X-ray diffraction (PXRD) patterns show broad peaks or a mixture of crystalline phases.

  • Scanning electron microscopy (SEM) images reveal irregular crystal shapes and sizes.

Causality and Solutions:

Potential Cause Scientific Rationale Recommended Action
Rapid Crystallization Fast nucleation and growth rates often lead to small, poorly crystalline particles or amorphous material.Decrease the synthesis temperature, reduce the concentration of reactants, or consider a slower solvent diffusion method.
Suboptimal pH The deprotonation state of the carboxylic acid groups on the H₂IDA linker is pH-dependent and crucial for coordination to the metal center.Add a small amount of acid or base to the synthesis mixture to modulate the pH. The optimal pH will depend on the specific metal ion used.
Inappropriate Solvent System The solvent influences the solubility of the reactants and the stability of the intermediate coordination complexes, thereby affecting crystal growth.Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, ethanol, water). The polarity and coordinating ability of the solvent can significantly impact the outcome.[2]
Issue 2: Difficulty with Post-Synthetic Modification (PSM) of the Amino Group

Symptoms:

  • Incomplete or no reaction of the secondary amine on the H₂IDA linker within the MOF framework.

  • Loss of crystallinity after the PSM reaction.

Causality and Solutions:

Potential Cause Scientific Rationale Recommended Action
Steric Hindrance The pores of the MOF may be too small to allow the modifying reagent to access the amino groups within the framework.Choose smaller, more reactive modifying agents. If possible, use a MOF with a larger pore aperture.
Framework Instability The conditions required for the PSM reaction (e.g., solvent, temperature, pH) may be too harsh for the MOF, leading to its decomposition.Use milder reaction conditions. Screen a variety of solvents to find one that is compatible with both the MOF and the desired reaction.[7]
Inaccessible Amino Groups The amino groups may be involved in hydrogen bonding within the framework, making them less accessible for reaction.Consider a pre-treatment step to disrupt the hydrogen bonding, such as a solvent exchange with a non-hydrogen bonding solvent, if the framework stability allows.

Part 3: Key Experimental Protocols & Workflows

Protocol 1: General Solvothermal Synthesis of an H₂IDA MOF

This protocol provides a starting point for the synthesis of H₂IDA-based MOFs. The specific metal salt, solvent, temperature, and reaction time will need to be optimized for your target structure.

Materials:

  • This compound (H₂IDA)

  • Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, ZrCl₄)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Glass vials or Teflon-lined autoclave

Procedure:

  • In a glass vial, dissolve H₂IDA (e.g., 0.1 mmol) in the chosen solvent (e.g., 5 mL of DMF).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in the same solvent (e.g., 5 mL of DMF).

  • Combine the two solutions in a larger vial or the Teflon liner of an autoclave.

  • Seal the vessel and place it in a preheated oven at the desired temperature (e.g., 80-150 °C) for a specific duration (e.g., 24-72 hours).

  • Allow the vessel to cool slowly to room temperature.

  • Collect the crystalline product by filtration or decantation.

  • Wash the product with fresh solvent (e.g., DMF) to remove unreacted starting materials.

  • Proceed with solvent exchange and activation to obtain a porous material.

Workflow: Porosity Control via Coordination Modulation

This workflow illustrates how to systematically investigate the effect of a modulator on the porosity of an H₂IDA MOF. Benzoic acid is a common modulator for carboxylate-based MOFs.[3]

Porosity_Modulation_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_analysis Data Analysis synthesis_setup Prepare standard H₂IDA MOF synthesis solution add_modulator Add varying equivalents of modulator (e.g., 0, 10, 20, 50 eq. of Benzoic Acid) synthesis_setup->add_modulator solvothermal Solvothermal reaction (constant time and temperature) add_modulator->solvothermal pxrd Analyze crystallinity and phase purity via PXRD solvothermal->pxrd sem Examine crystal morphology and size via SEM solvothermal->sem bet Measure surface area and pore size distribution via N₂ sorption (BET analysis) solvothermal->bet correlate Correlate modulator concentration with changes in porosity and crystallinity pxrd->correlate sem->correlate bet->correlate optimize Determine optimal modulator concentration for desired porosity correlate->optimize

Caption: Workflow for tuning H₂IDA MOF porosity using a modulator.

Protocol 2: Post-Synthetic Modification (PSM) of an Amino-Functionalized H₂IDA MOF

This protocol describes a general procedure for acylating the secondary amine of the H₂IDA linker within a pre-synthesized MOF.

Materials:

  • Activated H₂IDA MOF

  • Anhydrous, non-coordinating solvent (e.g., dichloromethane, chloroform)

  • Acylating agent (e.g., acetic anhydride, benzoyl chloride)

  • Base (optional, e.g., triethylamine)

Procedure:

  • Suspend the activated H₂IDA MOF in the anhydrous solvent under an inert atmosphere (e.g., N₂ or Ar).

  • Add the acylating agent to the suspension. If an acid is generated during the reaction (e.g., HCl from an acyl chloride), add a non-coordinating base to neutralize it.

  • Stir the reaction mixture at room temperature or with gentle heating for a specified time (e.g., 24-48 hours).

  • Collect the modified MOF by filtration.

  • Wash the product thoroughly with the reaction solvent and then with a more volatile solvent (e.g., acetone) to remove excess reagents and byproducts.

  • Dry the modified MOF under vacuum.

  • Characterize the product using techniques such as FT-IR spectroscopy (to confirm the formation of an amide bond), TGA, and PXRD (to confirm the retention of the framework structure).

Visualization: Logic of Porosity Control Strategies

This diagram illustrates the key strategies for controlling the porosity of H₂IDA MOFs and their interrelationships.

Porosity_Control_Strategies cluster_synthesis De Novo Synthesis Strategies cluster_post_synthesis Post-Synthetic Modification Porosity Desired Porosity Linker_Engineering Linker Engineering (Mixed-Linker, Isoreticular Expansion) Linker_Engineering->Porosity PSM Covalent Modification of -NH group Linker_Engineering->PSM Synergistic Approaches Linker_Exchange Linker Exchange Linker_Engineering->Linker_Exchange Synergistic Approaches Coordination_Modulation Coordination Modulation (Defect Engineering) Coordination_Modulation->Porosity Coordination_Modulation->PSM Synergistic Approaches Coordination_Modulation->Linker_Exchange Synergistic Approaches Solvent_Selection Solvent Selection (Polymorph Control) Solvent_Selection->Porosity Solvent_Selection->PSM Synergistic Approaches Solvent_Selection->Linker_Exchange Synergistic Approaches PSM->Porosity Linker_Exchange->Porosity

Caption: Interconnected strategies for tailoring the porosity of H₂IDA MOFs.

References

  • Zhou, H.-C., & Kitagawa, S. (2014). Metal-Organic Frameworks (MOFs). Chemical Society Reviews, 43(16), 5415-5418.
  • Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444.
  • Cohen, S. M. (2010). Postsynthetic modification of metal–organic frameworks. Chemical Reviews, 112(2), 970-1000.
  • Feng, L., Wang, K.-Y., Lv, X.-L., Yan, T.-H., & Zhou, H.-C. (2020). Construction of hierarchically porous metal–organic frameworks through linker labilization.
  • Wu, H., Chua, Y. S., Krungleviciute, V., Tyagi, M., Chen, P., Yildirim, T., & Zhou, W. (2013). Unusual and highly tunable framework flexibility in a metal-organic framework. Journal of the American Chemical Society, 135(28), 10525-10532.
  • Deria, P., Mondloch, J. E., Karagiaridi, O., Bury, W., Hupp, J. T., & Farha, O. K. (2014). Beyond post-synthesis modification: evolution of metal–organic frameworks via building block replacement. Chemical Society Reviews, 43(16), 5896-5912.
  • Getman, R. B., Bae, Y.-S., Wilmer, C. E., & Snurr, R. Q. (2012). Review and analysis of MOF crystal structures to guide the synthesis of new materials. Chemical Reviews, 112(2), 703-723.
  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
  • Kandiah, M., Nilsen, M. H., Usseglio, S., Jakobsen, S., Olsbye, U., Tilset, M., ... & Lillerud, K. P. (2010). Synthesis and stability of tagged UiO-66 MOFs.
  • Karagiaridi, O., Bury, W., Mondloch, J. E., Hupp, J. T., & Farha, O. K. (2014). Synthesis and characterization of isostructural series of metal-organic frameworks.
  • Lanno, M., & Cohen, S. M. (2020). A structure–activity study of aromatic acid modulators for the synthesis of zirconium-based metal–organic frameworks. Inorganic Chemistry, 59(15), 10659-10667.
  • Vermoortele, F., Bueken, B., Le Bars, G., Van de Voorde, B., Vandichel, M., Houthoofd, K., ... & De Vos, D. (2013). Synthesis modulation as a tool to increase the catalytic activity of metal-organic frameworks: the unique case of UiO-66(Zr). Journal of the American Chemical Society, 135(31), 11465-11468.
  • Yuan, S., Feng, L., Wang, K., Pang, J., Bosch, M., Lollar, C., ... & Zhou, H. C. (2018). Stable metal-organic frameworks: design, synthesis, and applications.
  • Howarth, A. J., Liu, Y., Li, P., Li, Z., Wang, T. C., Hupp, J. T., & Farha, O. K. (2016). Chemical, thermal, and mechanical stabilities of metal–organic frameworks.
  • Stock, N., & Biswas, S. (2012). Synthesis of metal-organic frameworks (MOFs): routes to various MOF topologies, morphologies, and composites. Chemical Reviews, 112(2), 933-969.

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Technical Support Center: Scale-Up Production of 4,4'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for 4,4'-Iminodibenzoic acid (4,4'-IDBA). This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of this important molecule. As a key building block for high-performance polymers and pharmaceutical intermediates, robust and scalable production of 4,4'-IDBA is critical.[1]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during its synthesis, which is typically achieved via a copper-catalyzed Ullmann condensation reaction.[2][3]

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format, focusing on causality and actionable solutions.

Question 1: Why is my reaction yield of this compound consistently low?

Low yields during scale-up are a frequent and costly issue, often stemming from a combination of factors.[4][5]

Potential Cause A: Incomplete Reaction During scale-up, inefficient heat and mass transfer can lead to incomplete conversion. The reaction mixture, often a heterogeneous slurry, requires vigorous agitation to ensure proper mixing of reactants, base, and catalyst.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Regularly take aliquots from the reaction mixture and analyze them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of starting materials.[6]

    • Extend Reaction Time: If starting materials are still present after the initially planned reaction time, consider extending the duration in increments of 2-4 hours.

    • Optimize Temperature: A slight, controlled increase in temperature (e.g., 5-10 °C) can enhance the reaction rate. However, be cautious, as temperatures exceeding 220 °C can promote side reactions.[2]

Potential Cause B: Catalyst Deactivation The copper catalyst, typically Cu(I), is the heart of the Ullmann reaction. It is susceptible to oxidation and poisoning, which deactivates it.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: The entire process, from charging the reactor to the final work-up, should be conducted under a nitrogen or argon atmosphere to prevent oxidation of the Cu(I) species.[6]

    • Use Anhydrous Reagents and Solvents: Water can hydrolyze intermediates and interfere with the catalyst. Use high-purity, anhydrous solvents and ensure reactants are thoroughly dried before use.

    • Consider Ligand Additives: The use of bidentate ligands, such as 1,10-phenanthroline, can stabilize the copper catalyst, allowing for lower reaction temperatures and reduced catalyst loading, thereby improving overall efficiency.[7]

Potential Cause C: Side Reactions The harsh conditions of the Ullmann condensation can lead to undesirable side reactions that consume starting materials and complicate purification.

  • Troubleshooting Steps:

    • Minimize Homocoupling: The formation of biphenyl byproducts from the self-coupling of the aryl halide is a common issue.[3] This can be minimized by the slow, controlled addition of the aryl halide to the reaction mixture and ensuring the primary coupling reaction is kinetically favored.

    • Prevent Decarboxylation: At excessively high temperatures, the carboxylic acid groups can be lost. Maintain strict temperature control and avoid localized overheating, which is a common problem in large reactors.

Question 2: My final product is highly discolored (e.g., dark brown, green) and difficult to purify. What is the cause?

Product discoloration is typically indicative of residual copper catalyst or oxidative degradation products.

Potential Cause A: Residual Copper Catalyst Copper salts, even at trace levels, can impart a strong color to the final product.

  • Troubleshooting Steps:

    • Acidic Wash: During work-up, wash the crude product with a dilute acid solution (e.g., 1M HCl). This protonates the imine and carboxylate groups, increasing solubility in the aqueous phase, while also helping to dissolve residual copper salts.

    • Chelation: Introduce a wash step with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester and remove stubborn copper ions.

Potential Cause B: Product Oxidation The diphenylamine core of 4,4'-IDBA is susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to highly colored impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere During Work-Up: Do not expose the hot reaction mixture to air. Cool the reactor under an inert atmosphere before beginning the isolation procedure.

    • Use of Activated Carbon: During recrystallization, treatment with activated carbon (charcoal) can effectively adsorb colored, high-molecular-weight impurities.[8] A typical loading is 1-2% w/w relative to the crude product.

Question 3: How can I effectively purify crude this compound at scale?

The poor solubility of 4,4'-IDBA in common organic solvents makes purification challenging. A multi-step approach combining acid-base chemistry and recrystallization is most effective.

Method A: Acid-Base Purification This method leverages the acidic nature of the carboxylic acid groups to separate the product from non-acidic impurities.

  • Dissolution in Base: Suspend the crude product in water and add a base (e.g., NaOH or Na₂CO₃) until the pH is >10 and all the solid has dissolved, forming the water-soluble disodium salt of 4,4'-IDBA.

  • Filtration/Extraction: Filter the basic solution to remove insoluble inorganic salts (like copper oxides) and organic byproducts. If oily impurities are present, perform an extraction with a non-polar organic solvent like toluene.

  • Reprecipitation: Slowly add a strong acid (e.g., 6M HCl) to the clear aqueous solution with vigorous stirring. The 4,4'-IDBA will precipitate out as a solid. Adjust the final pH to ~2-3 to ensure complete protonation.

  • Isolation: Filter the purified solid, wash thoroughly with deionized water to remove salts, and dry under vacuum.

Method B: Recrystallization Recrystallization is essential for achieving high purity and a well-defined crystalline form.

  • Solvent Selection: High-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), or acetic acid are suitable.[2][9]

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If discoloration is an issue, add activated carbon and hold at temperature for 15-20 minutes before filtering hot to remove the carbon.[6]

  • Crystallization: Allow the solution to cool slowly and undisturbed. Rapid cooling will result in the formation of fine powders that may trap impurities.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at an elevated temperature (e.g., 80-100 °C).[9]

Frequently Asked Questions (FAQs)

  • Q: What is the underlying mechanism of the synthesis?

    • A: The synthesis is a variation of the Ullmann condensation, specifically the Goldberg reaction, which involves the copper-catalyzed coupling of an amine (p-aminobenzoic acid) with an aryl halide (p-halobenzoic acid).[2] The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the deprotonated amine and subsequent reductive elimination to form the C-N bond.[3][10]

  • Q: What are the critical safety considerations for this process at scale?

    • A: The primary hazards are associated with high temperatures (typically >180 °C) and the use of high-boiling solvents (e.g., NMP, DMF), which have specific health risks.[2] All operations should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. Pressure buildup in a sealed reactor at high temperatures is a significant risk that must be managed with appropriate engineering controls.

  • Q: Which analytical methods are best for quality control?

    • A: A combination of methods is recommended. HPLC with UV detection is robust for determining purity and quantifying impurities.[11] LC-MS is ideal for identifying unknown impurities.[11][12] ¹H and ¹³C NMR spectroscopy confirms the chemical structure, and melting point analysis provides a quick check of purity.[13][14]

  • Q: What are the key parameters to control during scale-up?

    • A: The most critical parameters are:

      • Heat Transfer: Ensure the reactor heating system can provide uniform heating and prevent localized hotspots.

      • Mass Transfer: The agitator design and speed must be sufficient to keep the heterogeneous mixture well-suspended.

      • Process Control: Implement strict control over temperature, pressure, and reagent addition rates.

      • Safety: Conduct a thorough process safety analysis (e.g., HAZOP) before scaling up.[15]

Visualizations & Diagrams

Synthesis Pathway

G cluster_reactants Reactants cluster_conditions Reaction Conditions pABA p-Aminobenzoic Acid Product 4,4'-Iminodibenzoic Acid pABA->Product Amine Source pHBA p-Halobenzoic Acid (X=Cl, Br, I) pHBA->Product Aryl Source Catalyst Cu(I) Catalyst (e.g., CuI, Cu₂O) Catalyst->Product Base Base (e.g., K₂CO₃, KOH) Base->Product Solvent High-Boiling Solvent (e.g., DMF, NMP) Solvent->Product Temp High Temperature (180-210 °C) Temp->Product

Caption: Ullmann Condensation for this compound Synthesis.

Troubleshooting Workflow: Low Product Yield

G Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/HPLC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction is Complete CheckCompletion->Complete Yes ActionIncomplete Action: 1. Extend Reaction Time 2. Increase Temperature Slightly Incomplete->ActionIncomplete CheckPurity Analyze Crude Purity (Identify Byproducts) Complete->CheckPurity SideProducts Significant Side Products (e.g., Homocoupling) CheckPurity->SideProducts Yes IsolationLoss Check Work-up & Purification Losses CheckPurity->IsolationLoss No ActionSideProducts Action: 1. Optimize Temp. 2. Control Reagent Addition SideProducts->ActionSideProducts ActionIsolation Action: 1. Optimize pH for Precipitation 2. Optimize Recrystallization Solvent IsolationLoss->ActionIsolation

Caption: Decision tree for diagnosing and addressing low product yield.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative example and should be optimized for specific equipment and scales.

  • Reactor Setup: Charge a suitably sized reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with p-aminobenzoic acid, potassium hydroxide (KOH), and a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).

  • Inerting: Purge the reactor with nitrogen for at least 30 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Catalyst Addition: Add the copper catalyst (e.g., copper(I) iodide) to the mixture.

  • Heating: Heat the mixture to the target temperature (e.g., 190-200 °C) with vigorous stirring.

  • Reagent Addition: Slowly add p-chlorobenzoic acid to the reaction mixture over 1-2 hours to control the exotherm and minimize side reactions.

  • Reaction: Maintain the reaction at temperature for 8-12 hours, monitoring for completion by HPLC.

  • Cooling: Once complete, cool the reaction mixture to below 100 °C under nitrogen.

Protocol 2: Purification of Crude this compound
  • Quenching: Slowly pour the cooled reaction mixture into a large volume of water with stirring.

  • Basification: Adjust the pH of the aqueous slurry to >10 with 50% NaOH solution to dissolve the product as its disodium salt.

  • Filtration: Filter the basic solution to remove insoluble catalyst residues and byproducts.

  • Acidification: Transfer the filtrate to a clean vessel and slowly add concentrated HCl with good agitation to precipitate the product. Adjust the final pH to ~2-3.

  • Isolation: Filter the precipitated solid and wash the filter cake thoroughly with deionized water until the washings are neutral.

  • Drying: Dry the purified product in a vacuum oven at 80-100 °C until a constant weight is achieved. The product should be an off-white to light yellow solid.[13]

Analytical Methods for Quality Control

The choice of analytical method depends on the specific requirement, such as purity assay, impurity identification, or routine in-process control.[11]

ParameterHPLC-UVLC-MS/MS¹H NMR
Principle Chromatographic separation with UV detection.[16]Chromatographic separation with mass spectrometric detection.[11]Nuclear Magnetic Resonance spectroscopy.
Primary Use Purity determination, quantification of known impurities.Identification of unknown impurities, trace analysis.Structural confirmation of the final product.
Sensitivity Good (ppm levels)Excellent (ppb levels)Moderate
Selectivity Good to ExcellentExcellentGood (for structural isomers)
Notes A robust and widely used technique for quality control of aromatic compounds.[11]Provides molecular weight information, crucial for impurity profiling.Essential for confirming the identity and absence of major structural impurities.

Table 1: Comparison of common analytical methods for 4,4'-IDBA.

References

  • Wikipedia. Ullmann condensation. [Link]

  • PubChem. This compound | C14H11NO4 | CID 4712246. [Link]

  • ResearchGate. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). [Link]

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  • PubMed. Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. [Link]

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  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. [Link]

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  • PubMed. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. [Link]

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Technical Support Center: Synthesis of Asymmetric 4,4'-Iminodibenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of asymmetric 4,4'-iminodibenzoic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of these valuable building blocks can be challenging, and this resource aims to equip you with the knowledge to overcome common hurdles and refine your synthetic strategies.

Troubleshooting Guide: Navigating Your Synthesis

This section addresses specific issues that may arise during the synthesis of asymmetric this compound and its derivatives. The guidance provided is based on established organometallic principles and practical laboratory experience.

Issue 1: Low or No Product Yield in Ullmann Condensation

Question: I am attempting to synthesize an asymmetric this compound derivative via an Ullmann condensation between a 4-halobenzoic acid and a 4-aminobenzoic acid derivative, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low or nonexistent yields in Ullmann-type reactions for this specific substrate class are a common challenge. The primary reasons often revolve around catalyst activity, reaction conditions, and the inherent reactivity of the starting materials.[1]

Potential Causes and Solutions:

Potential Cause Scientific Rationale Suggested Solutions
Inactive Copper Catalyst The active catalytic species in Ullmann reactions is Cu(I). Commercially available Cu(I) salts can oxidize over time, leading to reduced catalytic activity.- Use fresh, high-purity Cu(I) salts (e.g., CuI, CuBr). - Consider in situ generation of the active catalyst or pre-activation of the copper source.
Inappropriate Ligand Ligands are crucial for stabilizing the copper catalyst and facilitating the oxidative addition and reductive elimination steps. The choice of ligand can be highly substrate-dependent.- Screen a variety of ligands. Common choices for N-arylation include 1,10-phenanthroline and amino acids like L-proline.[2] - For sterically hindered substrates, consider more specialized ligands.
Suboptimal Base The base is essential for the deprotonation of the amine nucleophile. An inappropriate base can lead to poor reactivity or side reactions.- Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. The choice of base can significantly impact the reaction outcome.
High Reaction Temperature Leading to Decarboxylation Benzoic acid derivatives can undergo decarboxylation at elevated temperatures, a known side reaction in high-temperature cross-coupling reactions.[3][4]- If using a modern ligand-accelerated protocol, start with lower temperatures (e.g., 80-120 °C).[1] - If decarboxylation is suspected, confirm by analyzing byproducts (e.g., via GC-MS) and subsequently lower the reaction temperature.
Poor Solubility of Reactants/Intermediates The reactants, particularly the deprotonated aminobenzoic acid, may have poor solubility in the reaction solvent, hindering the reaction.- Use a high-boiling polar aprotic solvent like DMF, NMP, or DMSO to ensure all components remain in solution.
Issue 2: Prevalent Side Reactions in Buchwald-Hartwig Amination

Question: I am using a Buchwald-Hartwig amination to synthesize my target asymmetric this compound derivative, but I am observing significant formation of side products, such as hydrodehalogenation of my aryl halide and homocoupling of the amine. How can I suppress these side reactions?

Answer:

Side reactions in Buchwald-Hartwig aminations are often indicative of an imbalance in the rates of the desired catalytic cycle steps versus off-cycle pathways.[5] Fine-tuning the catalyst system and reaction conditions is key to minimizing these unwanted products.

Potential Causes and Solutions:

Potential Cause Scientific Rationale Suggested Solutions
Suboptimal Ligand Choice The ligand's steric and electronic properties are critical in promoting reductive elimination from the palladium center to form the C-N bond, while suppressing side reactions like β-hydride elimination which can lead to hydrodehalogenation.[5]- Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos, which are known to accelerate reductive elimination.[6] - For aryl chlorides, which are less reactive, a more specialized ligand may be necessary.
Incorrect Palladium Precursor or Catalyst Loading The choice of palladium precursor can affect the formation of the active Pd(0) catalyst. High catalyst loadings can sometimes promote side reactions.- Use a well-defined Pd(0) precatalyst or a reliable Pd(II) source like Pd(OAc)₂. - Optimize the catalyst loading; typically, 1-5 mol% is sufficient.
Base-Induced Side Reactions Strong bases like NaOtBu can sometimes promote side reactions. The carboxylate groups of the starting materials can also interact with the base and catalyst.- Consider using a weaker base such as Cs₂CO₃ or K₃PO₄. - The use of a "traceless" protecting strategy for the carboxylic acid groups, such as in situ silylation, can mitigate interference from the acidic protons.[7][8][9]
Presence of Water or Oxygen Water and oxygen can lead to catalyst deactivation and promote unwanted side reactions.- Ensure the use of anhydrous solvents and reagents. - Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: Should I protect the carboxylic acid groups during the synthesis of asymmetric this compound?

A1: Protection of the carboxylic acid groups is often advantageous and sometimes necessary. The acidic protons of the carboxyl groups can interfere with the basic conditions of both Ullmann and Buchwald-Hartwig reactions, potentially leading to catalyst inhibition or the formation of unwanted salts.[7]

  • Esterification: Converting the carboxylic acids to esters (e.g., methyl or ethyl esters) is a common strategy.[10] These can be hydrolyzed back to the carboxylic acids in a subsequent step. However, the hydrolysis conditions must be carefully chosen to avoid cleavage of the newly formed imine bond.[11][12]

  • In Situ Silylation: A more streamlined approach is the in situ protection of the carboxylic acids as silyl esters. This "traceless" protecting strategy can be highly effective in palladium-catalyzed reactions.[7][8][9]

Q2: How can I effectively purify the final asymmetric this compound product?

A2: The purification of aromatic polycarboxylic acids can be challenging due to their poor solubility in many organic solvents.[13][14]

  • Recrystallization: A common method involves converting the diacid to its disodium salt by dissolving it in an aqueous base (e.g., NaOH or NaHCO₃). The aqueous solution can then be washed with an organic solvent to remove non-polar impurities. Subsequent acidification will precipitate the purified diacid, which can be collected by filtration.[15]

  • Column Chromatography: If the product is an ester derivative, purification by silica gel column chromatography is a viable option.

  • Specialized Recrystallization: For highly impure samples, recrystallization from a mixture of a phenol and water can be an effective purification method for aromatic polycarboxylic acids.[13]

Q3: What are the key NMR spectroscopic features to confirm the structure of my asymmetric this compound derivative?

A3: NMR spectroscopy is a powerful tool for the structural elucidation of these compounds.

  • ¹H NMR:

    • The aromatic region will show distinct sets of signals for the two different phenyl rings. The asymmetry of the molecule will result in a more complex splitting pattern compared to the symmetric analogue.

    • The N-H proton will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

    • The carboxylic acid protons will also be present as broad singlets at a downfield chemical shift (typically >10 ppm in DMSO-d₆).[16][17]

  • ¹³C NMR:

    • The spectrum will show a distinct set of carbon signals for each of the two aromatic rings, confirming the asymmetry.

    • The two carbonyl carbons of the carboxylic acid groups will have slightly different chemical shifts.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be invaluable in definitively assigning all proton and carbon signals, especially for more complex derivatives.

Experimental Protocols & Workflows

General Protocol for Buchwald-Hartwig Amination (Ester-Protected)

This protocol outlines a general procedure for the synthesis of a diester derivative of asymmetric this compound.

  • Reaction Setup: To an oven-dried Schlenk flask, add the 4-halobenzoic acid ester (1.0 equiv.), the 4-aminobenzoic acid ester (1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Diagrams

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Deprotonation Amine Coordination->Deprotonation Base Reductive Elimination Complex Reductive Elimination Complex Deprotonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-NR2 Purification_Workflow cluster_0 Purification of Asymmetric this compound Crude_Product Crude Diacid Product Dissolve_Base Dissolve in aq. Base (e.g., NaOH) Crude_Product->Dissolve_Base Aqueous_Solution Aqueous Solution of Disodium Salt Dissolve_Base->Aqueous_Solution Organic_Wash Wash with Organic Solvent (e.g., Ethyl Acetate) Aqueous_Solution->Organic_Wash Washed_Aqueous Washed Aqueous Solution Organic_Wash->Washed_Aqueous Acidify Acidify (e.g., with HCl) to precipitate Washed_Aqueous->Acidify Filter_Dry Filter and Dry Acidify->Filter_Dry Pure_Product Pure Diacid Product Filter_Dry->Pure_Product

Caption: General workflow for the purification of the diacid product.

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  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). Beilstein Journal of Organic Chemistry, 19, 76-84.
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  • Mechanistic Studies on the Copper-Catalyzed N-arylation of Amides. (2009). Journal of the American Chemical Society, 131(1), 78-88.
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Validation & Comparative

A Senior Application Scientist's Guide to Dicarboxylic Acid Linkers: A Comparative Analysis of 4,4'-Iminodibenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: The Pivotal Role of the Organic Linker

In the modular world of metal-organic frameworks (MOFs), the organic linker is the architect of function. While the metal node provides the vertices, the linker dictates the framework's dimensions, porosity, and, most critically, its chemical personality. The judicious selection of a dicarboxylic acid linker is therefore a paramount decision in the rational design of MOFs for applications ranging from gas storage and catalysis to targeted drug delivery.[1]

This guide provides an in-depth comparison of 4,4'-iminodibenzoic acid (IDBA) with other commonly employed dicarboxylic acid linkers. We will delve into the unique structural attributes of IDBA and how they are anticipated to translate into distinct performance characteristics in the resulting MOFs. This analysis is grounded in established principles of MOF chemistry and supported by data from analogous systems, providing a predictive framework for researchers embarking on the synthesis of novel porous materials.

The Landscape of Dicarboxylic Acid Linkers: A Structural Overview

Dicarboxylic acids are a cornerstone in the construction of MOFs due to their ability to bridge metal centers, forming robust and porous frameworks.[1] The geometry and functionality of these linkers directly influence the topology, stability, and chemical environment of the MOF's pores.

Here, we consider three archetypal dicarboxylic acid linkers for comparison with this compound:

  • Terephthalic Acid (BDC or TPA): The quintessential rigid, linear linker, forming the basis of iconic MOFs like MOF-5 and the UiO-66 family.[1][2] Its simple aromatic core provides a benchmark for structural and thermal stability.

  • 2,2'-Bipyridine-5,5'-dicarboxylic Acid (BPYDC): This linker introduces a chelating bipyridine unit into the framework, offering secondary coordination sites for post-synthetic metalation and the introduction of catalytic or sensing functionalities.

  • 4,4'-Biphenyldicarboxylic Acid (BPDC): An elongated version of terephthalic acid, used to create MOFs with larger pores, such as in the IRMOF series.[1]

The structural distinctions between these linkers and this compound are visualized below.

Synthesis_Workflow cluster_reactants Reactants metal_salt Metal Salt (e.g., Zn(NO3)2·6H2O) dissolution Dissolution & Sonication metal_salt->dissolution linker Dicarboxylic Acid Linker (TPA or IDBA) linker->dissolution solvent Solvent (e.g., DMF) solvent->dissolution solvothermal Solvothermal Synthesis (120 °C, 24h) dissolution->solvothermal washing Washing (DMF & Chloroform) solvothermal->washing activation Activation (Vacuum, 150 °C) washing->activation characterization Characterization activation->characterization

Figure 2: A generalized experimental workflow for the synthesis of the comparative MOFs.

Characterization Methods

To perform a comprehensive comparison, the following characterization techniques are essential:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline phase and structure of the synthesized MOFs.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the frameworks.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the activated MOFs using nitrogen adsorption at 77 K.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the linkers into the framework and to study the coordination environment.

  • Gas Adsorption Measurements: To evaluate the CO2 uptake capacity and selectivity over N2 at relevant temperatures and pressures.

Future Perspectives and the Promise of IDBA

While the direct comparative data for this compound is still emerging, the foundational principles of MOF chemistry and the extensive research on amino-functionalized analogues provide a strong basis for predicting its potential. The unique combination of a bent geometry, hydrogen bonding capability, and inherent basicity makes IDBA a highly promising linker for the development of next-generation MOFs with tailored functionalities.

It is anticipated that IDBA-based MOFs will excel in applications requiring selective gas adsorption, particularly CO2 capture, and in heterogeneous catalysis where a basic active site is beneficial. Furthermore, the hydrogen bonding capabilities of the imino bridge could be exploited in drug delivery applications to modulate host-guest interactions and control release kinetics. [3] This guide serves as a starting point for researchers interested in exploring the rich chemical space offered by this compound. The proposed experimental framework provides a clear pathway for generating the necessary comparative data to fully elucidate the advantages of this versatile linker. As the field of MOF chemistry continues to evolve, it is the nuanced understanding of linker-property relationships that will drive the design of materials capable of addressing some of our most pressing scientific and technological challenges.

References

  • MDPI. (2022). Development of Amine-Functionalized Metal-Organic Frameworks Hollow Fiber Mixed Matrix Membranes for CO2 and CH4 Separation: A Review. [Link]

  • ResearchGate. (n.d.). Comparative Effect of Amino Functionality on the Performance of Isostructural Mixed-Ligand MOFs towards Multifunctional Catalytic Application. [Link]

  • Royal Society of Chemistry. (2016). Amine-functionalized metal–organic frameworks: structure, synthesis and applications. [Link]

  • National Institutes of Health. (n.d.). Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography. [Link]

  • National Institutes of Health. (2023). Imaging the dynamic influence of functional groups on metal-organic frameworks. [Link]

  • MySkinRecipes. (n.d.). 4,4'-(Carbonylbis(azanediyl))dibenzoic acid. [Link]

  • American Chemical Society. (2019). Synthesis and Applications of Isoreticular Metal–Organic Frameworks IRMOFs-n (n = 1, 3, 6, 8). [Link]

  • Royal Society of Chemistry. (2015). Facile mechanochemical synthesis of isoreticular metal-organic frameworks and comparative study of their potential for nitrobenzene sensing. [Link]

  • National Institutes of Health. (n.d.). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. [Link]

  • National Institutes of Health. (n.d.). Isoreticular Metal-Organic Framework-3 (IRMOF-3): From Experimental Preparation, Functionalized Modification to Practical Applications. [Link]

  • National Institutes of Health. (n.d.). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. [Link]

  • ResearchGate. (n.d.). Characterization of Cu-MOF. (A) Synthesis progress of Cu-MOF. (B) XRD.... [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Isoreticular Metal-Organic Frameworks IRMOFs-n (n=1, 3, 6, 8). [Link]

  • PubChem. (n.d.). 4,4'-(Carbonyldiazanediyl)dibenzoic acid. [Link]

  • ResearchGate. (n.d.). New 1D chiral Zr-MOFs based on in situ imine linker formation as catalysts for asymmetric C-C coupling reactions. [Link]

  • Royal Society of Chemistry. (2014). Metal–organic frameworks (MOFs) based on mixed linker systems: structural diversities towards functional materials. [Link]

  • SciSpace. (2021). Synthesis, Characterization And Antimicrobial Activity of Copper-Metal Organic Framework (Cu- MOF) And Its Modi cation By Melamine. [Link]

  • Google Patents. (n.d.).
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  • National Institutes of Health. (n.d.). Copper–Vit B3 MOF preparation, characterization and catalytic evaluation in a one-pot synthesis of benzoxanthenones with docking validation as anti H. pylori. [Link]

  • ResearchGate. (n.d.). Synthesis of Zn-MOF using direct precipitation method. [Link]

  • ResearchGate. (2010). A 2D Zn(II) metal-organic framework constructed from 4,4′-(perfluoropropane-2,2-diyl)dibenzoic acid, synthesis, structure and photoluminescence. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2023). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. [Link]

  • City University of Hong Kong Scholars. (n.d.). Effects of -NO>2> and -NH>2> functional groups in mixed-linker Zr-based MOFs on gas adsorption of CO>2> and CH>4>. [Link]

  • Clausius Scientific Press. (2021). Synthesis, Characterization and Adsorption Study of Metal Organic Framework of Copper (II) benzene-1, 4- dicarboxylate (Cu-MOF) on Crude oil. [Link]

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A Senior Application Scientist’s Guide to the Orthogonal Validation of 4,4'-Iminodibenzoic Acid Purity: A Comparative Analysis of qNMR and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for 4,4'-Iminodibenzoic Acid

This compound (IDBA) is a bifunctional aromatic compound of significant interest in materials science and drug development. Its rigid, V-shaped structure, featuring two carboxylic acid groups and a secondary amine linker, makes it an essential building block for high-performance polymers, metal-organic frameworks (MOFs), and specialty pharmaceutical intermediates. The performance of these final products—be it the structural integrity of a MOF or the safety and efficacy of an active pharmaceutical ingredient (API)—is directly contingent on the purity of the IDBA starting material. Even trace impurities can lead to unpredictable material properties, failed syntheses, or adverse toxicological profiles.

This guide provides an in-depth, objective comparison of two gold-standard analytical techniques for purity determination: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind our experimental choices. We will explore how each technique offers a unique and complementary perspective on the purity of IDBA, empowering researchers to select the most appropriate method for their specific needs and regulatory requirements. This orthogonal approach, leveraging both a universal spectroscopic method (qNMR) and a high-resolution separation technique (HPLC), constitutes a robust, self-validating system for quality assessment.

Part 1: Quantitative NMR (qNMR) – The Absolute Molar Purity Assessment

Quantitative NMR is a primary analytical method that provides a direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][3] By comparing the integral of a specific resonance from the analyte (IDBA) to the integral of a resonance from a certified internal standard of known mass and purity, we can calculate the absolute purity of the analyte as a mass fraction (%).[4]

Causality in Method Design: Why These Choices?
  • Solvent Selection (DMSO-d₆): this compound possesses two acidic protons and an amine proton, making it highly polar. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the analyte and most common organic internal standards.[5] Crucially, its residual proton signal (around 2.50 ppm) does not typically overlap with the key aromatic signals of IDBA.

  • Internal Standard Selection (Maleic Anhydride): An ideal internal standard must be stable, non-reactive with the analyte, have a simple NMR spectrum with peaks that do not overlap with the analyte's peaks, and be accurately weighable.[2] Maleic anhydride is a suitable choice here. It is highly pure, non-hygroscopic, and its two equivalent vinyl protons produce a sharp singlet around 7.3 ppm in DMSO-d₆, which is typically clear of the aromatic regions of IDBA.

  • Acquisition Parameters: For accurate quantification, NMR data acquisition must ensure complete spin-lattice relaxation (T₁) for all relevant nuclei. This is achieved by using a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ value of the protons being quantified. This prevents signal saturation and ensures the direct proportionality between signal integral and molar concentration is maintained.

Experimental Protocol: ¹H qNMR Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the this compound sample into a clean, dry vial using a calibrated analytical balance. Record the mass precisely.

    • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., Maleic Anhydride, purity ≥99.5%) into the same vial. Record the mass precisely.

    • Add approximately 0.75 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication. The solution must be visually clear.[3]

    • Transfer the solution to a clean, high-precision 5 mm NMR tube.

  • NMR Data Acquisition (400 MHz or higher):

    • Tune and shim the spectrometer to ensure optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum with the following key parameters:

      • Pulse Angle: 30-90° (a 90° pulse gives the best signal-to-noise, but a smaller angle can be used to shorten the experiment if T₁ values are long).

      • Relaxation Delay (D1): 30-60 seconds (A long delay is critical for full relaxation and accurate integration).

      • Acquisition Time (AQ): At least 3 seconds.

      • Number of Scans (NS): 8-16 scans (to achieve adequate signal-to-noise).

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the Free Induction Decay (FID) and perform phase correction.

    • Carefully integrate a well-resolved, non-overlapping signal from this compound (e.g., one of the aromatic doublets).

    • Integrate the singlet from the internal standard (maleic anhydride).

    • Calculate the purity using the following formula[2]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std (%) Where:

      • I: Integral value of the signal

      • N: Number of protons generating the signal

      • M: Molar mass (IDBA: 257.24 g/mol [6]; Maleic Anhydride: 98.06 g/mol )

      • m: Mass weighed

      • Purity_std: Purity of the internal standard

Workflow for qNMR Purity Validation

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh This compound (m_analyte) weigh_std 2. Accurately Weigh Internal Standard (m_std) weigh_analyte->weigh_std dissolve 3. Dissolve in DMSO-d6 weigh_std->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer acquire 5. Acquire 1H NMR Spectrum (Long D1 Delay) transfer->acquire Analyze process 6. Process Spectrum (FT, Phasing, Baseline) acquire->process Process integrate 7. Integrate Analyte & Standard Peaks process->integrate calculate 8. Calculate Purity (%) integrate->calculate

Caption: Workflow for purity determination of this compound by qNMR.

Part 2: HPLC – High-Resolution Separation and Purity Profiling

High-Performance Liquid Chromatography is a cornerstone of purity analysis in the pharmaceutical and chemical industries.[7] It excels at separating the main component from structurally similar impurities and degradation products. For purity determination, an area percent method is often used, where the peak area of the main component is compared to the total area of all detected peaks. For a more accurate assessment, a reference standard is used to create a calibration curve for quantifying the main component and any known impurities.[8]

Causality in Method Design: Why These Choices?
  • Mode and Column (Reversed-Phase C18): IDBA is a moderately polar aromatic carboxylic acid. A reversed-phase C18 column provides excellent retention and separation for such compounds based on hydrophobicity.[9] The long alkyl chains of the C18 stationary phase interact well with the aromatic rings of IDBA and potential non-polar impurities.

  • Mobile Phase Composition: The mobile phase must control the ionization state of the analyte for consistent retention and good peak shape. A mixture of acetonitrile (organic modifier) and a buffered aqueous phase is ideal. We select a phosphate buffer at pH 3.0. At this pH, the carboxylic acid groups of IDBA are protonated (non-ionized), which increases their retention on the C18 column and prevents peak tailing that can occur with ionized acids.

  • Detection (UV at 254 nm): IDBA contains multiple aromatic rings, which strongly absorb UV light. A detection wavelength of 254 nm is a common and robust choice for aromatic compounds, providing high sensitivity for both the main analyte and many potential aromatic impurities.[9] A Diode Array Detector (DAD) is highly recommended as it can assess peak purity by comparing spectra across a single peak.

Experimental Protocol: RP-HPLC Purity Determination
  • Instrumentation and Conditions:

    • HPLC System: A system with a binary pump, autosampler, column thermostat, and DAD or UV detector.

    • Column: Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient: 70% A / 30% B, hold for 15 minutes. (Note: A gradient may be developed to elute more retained impurities if necessary).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Solvent (Diluent): Mobile Phase (70:30 Water/Acetonitrile).

    • Reference Standard Stock Solution: Accurately weigh ~10 mg of high-purity this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent to create a 1.0 mg/mL solution.

    • Sample Solution: Prepare the test sample in the same manner to achieve a final concentration of 1.0 mg/mL.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Analysis Sequence and Calculation:

    • Perform a system suitability test (SST) by injecting the reference standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.[10]

    • Inject a blank (diluent) to ensure no carryover or system contamination.

    • Inject the sample solution.

    • Calculate purity using the area percent method: Purity (%) = (Area_IDBA_Peak / Total_Area_All_Peaks) * 100

Workflow for HPLC Purity Validation

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis prep_mobile 1. Prepare Mobile Phase (Buffered ACN/H2O) prep_std 2. Prepare Standard & Sample Solutions (~1 mg/mL) prep_mobile->prep_std filter_sol 3. Filter All Solutions (0.45 µm filter) prep_std->filter_sol sst 4. System Suitability Test (5x Standard Injections) filter_sol->sst Inject inject_blank 5. Inject Blank sst->inject_blank inject_sample 6. Inject Sample inject_blank->inject_sample integrate 7. Integrate All Peaks in Chromatogram inject_sample->integrate Process calculate 8. Calculate Purity (Area % Method) integrate->calculate

Caption: Workflow for purity profiling of this compound by HPLC.

Part 3: Comparative Analysis and Data Summary

Both qNMR and HPLC provide critical data, but they answer slightly different questions. qNMR provides an absolute purity value against a certified standard, accounting for any non-proton-containing impurities and residual solvents. HPLC provides a purity profile, excelling at separating and detecting trace-level, structurally related impurities that might co-elute or have overlapping signals in NMR.

Hypothetical Data Comparison

This table summarizes the type of results one might expect from the analysis of a high-purity batch of this compound.

ParameterQuantitative NMR (qNMR) HPLC (UV Detection) Rationale & Insights
Purity Value 99.2% (w/w)99.8% (Area %)qNMR purity is often slightly lower as it accounts for non-UV active impurities (e.g., water, residual non-aromatic solvents) that HPLC might miss.
Precision (%RSD) ≤ 1.0%≤ 2.0%qNMR precision is excellent due to the inherent stability of the measurement and simple sample preparation. HPLC precision is subject to more variables (pump, injector, column).[10]
Specificity High (Structure-based)High (Separation-based)NMR confirms the identity of the main component and can help identify impurities if they are >0.1%. HPLC demonstrates separation from specific known and unknown impurities.
Limit of Quantitation (LOQ) ~0.1%~0.05%HPLC is generally more sensitive for detecting and quantifying trace-level impurities, especially with optimized methods.
Structural Information YesNoA key advantage of NMR is its ability to provide structural information on unknown impurities, aiding in their identification.
Throughput Lower (long relaxation delays)Higher (typical run times 10-20 min)HPLC is better suited for routine, high-throughput quality control testing of multiple batches.

Conclusion: An Orthogonal Strategy for Unimpeachable Quality

For the comprehensive validation of this compound purity, neither qNMR nor HPLC should be considered in isolation. They form a powerful orthogonal pair.

  • Use qNMR as a primary method to establish the absolute purity of a reference standard or a final API lot. Its value lies in its accuracy and the direct, universal nature of the measurement, which is grounded in a fundamental physical constant.[1] It provides an unimpeachable mass balance purity value.

  • Use HPLC for routine quality control, stability studies, and impurity profiling. Its high sensitivity and resolving power are unmatched for detecting and tracking trace-level impurities that could be missed by NMR.[11]

By employing qNMR to certify the primary reference material and then using that material to calibrate a robust HPLC method, researchers and drug development professionals can build a self-validating and regulatory-compliant system. This dual approach ensures that the this compound used in downstream applications is of the highest, most rigorously documented quality, safeguarding the integrity of your research and the safety of final products.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.

  • Simultaneously quantitative and qualitative NMR analysis. Nature Protocols.

  • What is qNMR and why is it important?. Mestrelab Resources.

  • Quantitative NMR. Organic Primary Standards Group.

  • HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf.

  • Steps for HPLC Method Validation. Pharmaguideline.

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.

  • Quantitative NMR Spectroscopy. Sigma-Aldrich.

  • This compound. PubChem, National Center for Biotechnology Information.

  • Analytical method validation and validation of hplc. SlideShare.

  • HPLC Method Development & Validation Procedure. GMP SOP.

  • This compound. ChemicalBook.

  • Supplementary Information. The Royal Society of Chemistry.

  • Application Note: HPLC and TLC Methods for the Purity Analysis of 4-(4-aminophenoxy)benzoic acid. Benchchem.

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A Comparative Guide to the Gas Adsorption Properties of Amine-Functionalized Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Functionalized MOFs in Gas Adsorption

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[1] Their exceptionally high porosity, tunable pore sizes, and vast surface areas make them highly promising candidates for a wide range of applications, including gas storage, separation, and catalysis.[2][3] The ability to tailor the chemical environment within the pores by modifying the organic linkers offers a powerful strategy to enhance the performance of MOFs for specific applications.[4][5]

The Critical Role of the Linker: A Focus on Iminodibenzoate and Amine Functionality

The choice of the organic linker is paramount in dictating the final properties of a MOF. The iminodibenzoate linker is characterized by the presence of a secondary amine group bridging two benzoate moieties. This amine group can act as a Lewis base, creating specific interaction sites for gas molecules. The introduction of such functional groups can lead to:

  • Enhanced Selectivity: The amine groups can selectively interact with certain gas molecules, such as CO₂, leading to a higher uptake of that gas compared to others like methane (CH₄) or nitrogen (N₂).[6]

  • Increased Heat of Adsorption: The stronger interactions between the gas molecules and the functionalized framework result in a higher isosteric heat of adsorption (Qst), which is a measure of the strength of the adsorption.[8]

  • Tunable Adsorption Behavior: By modifying the functional groups on the linker, it is possible to fine-tune the gas adsorption properties of the MOF for specific applications.[4]

Comparative Analysis of Gas Adsorption Performance

To illustrate the impact of amine functionalization, this section presents a comparative overview of the gas adsorption properties of several MOFs. The data has been compiled from various sources to provide a basis for comparison.

MOFMetal CenterFunctional GroupBET Surface Area (m²/g)CO₂ Uptake (mmol/g) at ~1 bar, 298 KCH₄ Uptake (mmol/g) at ~1 bar, 298 KN₂ Uptake (mmol/g) at ~1 bar, 298 KCO₂/N₂ SelectivityIsosteric Heat of Adsorption (Qst) for CO₂ (kJ/mol)Reference
Zn-MOF (Anionic) ZnThiophene-basedNot specified in abstractSelective adsorption over N₂Not specified in abstractNot specified in abstractHighHigh[9]
ED@MOF-520 AlEthylenediamineHighSuperior performanceNot specified in abstractNot specified in abstract~5029[6]
Zn-ATA ZnAminoterephthalateNot specified in abstractHigh at low temp.Higher at high temp.Not specified in abstractNot specifiedNot specified[10]
Al-ATA AlAminoterephthalateNot specified in abstractLower than Zn-ATALower than Zn-ATANot specified in abstractNot specifiedNot specified[10]

Note: The data presented in this table is a summary from different studies and may have been collected under slightly different experimental conditions. For a precise comparison, it is recommended to consult the original research articles.

Experimental Protocols: A Guide to Synthesis and Characterization

Reproducibility and accuracy are cornerstones of scientific research. This section provides detailed, step-by-step methodologies for the synthesis of functionalized MOFs and the characterization of their gas adsorption properties.

Solvothermal Synthesis of a Representative Amine-Functionalized MOF

The solvothermal method is a widely used technique for the synthesis of MOFs.[7] This protocol outlines a general procedure that can be adapted for the synthesis of various amine-functionalized MOFs.

Materials:

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Amine-functionalized organic linker (e.g., 2-aminoterephthalic acid)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Teflon-lined stainless-steel autoclave

Procedure:

  • Solution Preparation: Dissolve the metal salt and the organic linker in the chosen solvent in a glass vial. The molar ratio of metal salt to linker will depend on the target MOF structure.

  • Homogenization: Stir the mixture at room temperature until a homogeneous solution or suspension is formed.

  • Solvothermal Reaction: Transfer the mixture to a Teflon-lined autoclave. Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 80 and 150 °C).

  • Crystallization: Maintain the temperature for a specified period (ranging from several hours to a few days) to allow for the crystallization of the MOF.

  • Cooling and Product Recovery: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The crystalline product can then be collected by filtration or centrifugation.

  • Washing and Activation: Wash the collected crystals with fresh solvent to remove any unreacted starting materials. The synthesized MOF is then "activated" by removing the solvent molecules from its pores, typically by heating under vacuum. This step is crucial to make the pores accessible for gas adsorption.

solvothermal_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Synthesis A Dissolve Metal Salt & Organic Linker in Solvent B Homogenize Mixture A->B C Transfer to Autoclave B->C D Heat in Oven C->D E Crystallization D->E F Cool and Recover Crystals E->F G Wash with Fresh Solvent F->G H Activate (Solvent Removal) G->H

Caption: Solvothermal synthesis workflow for amine-functionalized MOFs.

Gas Adsorption Measurements and BET Surface Area Analysis

The gas adsorption properties of MOFs are typically characterized using a volumetric gas adsorption analyzer. The Brunauer-Emmett-Teller (BET) method is widely used to determine the specific surface area of porous materials.[11][12]

Instrumentation:

  • Volumetric gas adsorption analyzer

  • Sample tubes

  • Degassing station

  • High-purity adsorptive gases (N₂, CO₂, CH₄)

  • Liquid nitrogen

Procedure:

  • Sample Degassing: Accurately weigh a small amount of the activated MOF sample into a sample tube. Degas the sample under vacuum at an elevated temperature to remove any adsorbed moisture or other atmospheric contaminants. The degassing temperature and duration should be optimized for each MOF to avoid structural damage.

  • Measurement Setup: Transfer the sample tube to the analysis port of the gas adsorption analyzer.

  • Nitrogen Adsorption Isotherm (for BET analysis): Immerse the sample tube in a liquid nitrogen bath (77 K). The instrument will then dose known amounts of nitrogen gas into the sample tube and measure the equilibrium pressure after each dose. This process is repeated over a range of relative pressures (P/P₀) to generate an adsorption isotherm.

  • BET Surface Area Calculation: The BET equation is applied to the nitrogen adsorption data in the relative pressure range of approximately 0.05 to 0.35 to calculate the specific surface area of the material.

  • CO₂, CH₄, and N₂ Adsorption Isotherms: To determine the uptake of other gases, the same procedure is followed, but with the respective adsorptive gas and at the desired temperature (e.g., 273 K or 298 K).

gas_adsorption_workflow A Sample Degassing B N₂ Adsorption at 77 K A->B D CO₂/CH₄/N₂ Adsorption at Experimental Temperature A->D C BET Surface Area Calculation B->C E Gas Uptake and Selectivity Analysis D->E

Caption: Workflow for gas adsorption analysis of MOFs.

Mechanistic Insights: How Amine Functionality Enhances Gas Adsorption

The enhanced gas adsorption, particularly of CO₂, in amine-functionalized MOFs can be attributed to several factors:

  • Lewis Acid-Base Interactions: The nitrogen atom in the amine group has a lone pair of electrons, making it a Lewis base. CO₂, being a Lewis acid, can interact with these sites, leading to a stronger adsorption than in non-functionalized MOFs.

  • Hydrogen Bonding: The N-H bonds in the amine groups can participate in hydrogen bonding with gas molecules that have hydrogen bond acceptor sites.

  • Dipole-Quadrupole Interactions: The polar amine groups can induce or enhance dipole-quadrupole interactions with quadrupolar gas molecules like CO₂.

These specific interactions contribute to a higher adsorption capacity and selectivity for CO₂ over less polar gases like CH₄ and N₂. The strength of these interactions is reflected in the isosteric heat of adsorption (Qst), with higher Qst values indicating stronger binding.

Conclusion and Future Outlook

The incorporation of iminodibenzoate and other amine-containing linkers into Metal-Organic Frameworks presents a promising avenue for the development of advanced materials for gas storage and separation. The functionalization of the organic linkers allows for the fine-tuning of the pore environment, leading to enhanced selectivity and adsorption capacity for specific gases, most notably carbon dioxide.

While this guide provides a comparative overview based on the available literature, further research is needed to systematically explore the gas adsorption properties of a homologous series of IDB-MOFs. Such studies would provide a more direct and comprehensive understanding of the structure-property relationships in this important class of materials. The continued development of novel functionalized MOFs, coupled with detailed experimental and computational investigations, will undoubtedly pave the way for their application in addressing critical challenges in energy and environmental science.

References

  • A porous anionic zinc(ii) metal–organic framework for gas adsorption, selective uptake of dyes and sensing of Fe3+ by Tb3+ ion encapsulation. CrystEngComm, RSC Publishing.

  • Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. E3S Web of Conferences.

  • Copper Active Sites in Metal–Organic Frameworks Advance CO 2 Adsorption and Photocatalytic Conversion. MDPI.

  • High-Selective CO2 Capture in Amine-Decorated Al-MOFs. PubMed.

  • A Combined Experimental and Computational Study on the Adsorption Sites of Zinc-Based MOFs for Efficient Ammonia Capture. NIH.

  • Evaluation of the BET Theory for the Characterization of Meso and Microporous MOFs. Wiley Online Library.

  • Metal–organic framework. Wikipedia.

  • Synthesis, characterization, and CO2 adsorption of three metal-organic frameworks (MOFs): MIL-53, MIL-96, and amino-MIL-53. ResearchGate.

  • Gas adsorption and framework flexibility of CALF-20 explored via experiments and simulations. NIH.

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A Comparative Guide to Catalytic Performance: 4,4'-Iminodibenzoic Acid-Based MOFs versus Traditional Homogeneous Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Evolving Landscape of Catalysis

In the synthesis of pharmaceuticals, fine chemicals, and advanced materials, palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures. The efficacy of these reactions hinges on the ligand coordinating the palladium center, which governs the catalyst's stability, activity, and selectivity.

For decades, the field has been dominated by homogeneous catalysts featuring sophisticated phosphine and N-heterocyclic carbene (NHC) ligands. These systems offer high reactivity and solubility in organic media but are plagued by challenges in catalyst separation, product contamination with heavy metals, and the high cost of ligands, which are often not recyclable.[1][2]

A paradigm shift is emerging with the advent of heterogeneous catalysts , particularly Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials constructed from metal nodes and organic linkers.[3] Ligands like 4,4'-iminodibenzoic acid (IDBA) and its analogs, such as aminoterephthalic acid, are ideal linkers for creating robust frameworks that can host and stabilize catalytically active metal nanoparticles.[4][5] These MOF-based catalysts promise the high efficiency of homogeneous systems with the critical advantage of being easily recoverable and reusable.[1][6]

This guide will focus on a direct comparison within the arena of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction , a cornerstone of modern C-C bond formation.[7][8][9] We will assess a representative MOF catalyst, Pd@UiO-66-NH₂, against a state-of-the-art homogeneous system employing a traditional bulky phosphine ligand, XPhos.

The Reaction Arena: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction couples an organoboron compound (e.g., a boronic acid) with an organohalide. Its broad functional group tolerance and mild reaction conditions have made it a favorite in the pharmaceutical industry.[7][10] The generalized catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The ligand's role is critical at each stage, influencing the electron density and steric environment of the palladium catalyst.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L_n-X OA->PdII TM Transmetalation PdII->TM R²-B(OR)₂ (Base) PdII_R2 R¹-Pd(II)L_n-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R¹-R²

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Contender 1: IDBA-Analog MOFs in Heterogeneous Catalysis

While this compound is an excellent candidate for MOF synthesis, the most extensively studied and catalytically relevant frameworks for Suzuki coupling utilize structurally similar linkers, such as the 2-aminoterephthalic acid found in UiO-66-NH₂.[5][13][14] These frameworks, composed of robust Zr₆ clusters, provide an exceptionally stable and porous scaffold.[10][15]

The power of this system lies in post-synthetic modification. The amino groups on the linkers act as ideal anchoring points to chelate palladium ions, which are then reduced to form highly dispersed, catalytically active Pd(0) nanoclusters within the MOF's pores.[5] This architecture offers several advantages:

  • High Stability: The robust Zr-carboxylate bond in UiO-66-NH₂ withstands the basic conditions of the Suzuki reaction, a common failure point for many other MOFs.[10]

  • Site Isolation: The MOF structure prevents the Pd nanoparticles from aggregating, a common deactivation pathway for heterogeneous catalysts.[4]

  • Enhanced Reactivity: The functionalized linkers create a unique microenvironment that can promote the catalytic process.[5]

  • Recyclability: As a solid, the catalyst can be easily recovered by simple filtration and reused for multiple cycles with minimal loss of activity.[6][16]

Contender 2: Traditional Ligands in Homogeneous Catalysis

The development of bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), revolutionized homogeneous palladium catalysis.[11] These ligands, developed by the Buchwald group, create a highly active, monoligated Pd(0) species in solution.[11]

This catalytic system is the gold standard for several reasons:

  • Exceptional Activity: Catalysts based on ligands like XPhos and SPhos exhibit extremely high turnover numbers (TON) and turnover frequencies (TOF), enabling very low catalyst loadings (down to ppm levels).[11][17]

  • Broad Substrate Scope: They are capable of coupling challenging substrates, including sterically hindered partners and less reactive aryl chlorides.[11][18]

  • Mild Conditions: Many reactions can be performed at room temperature, which is beneficial for sensitive functional groups.[17]

However, the primary drawback remains: the catalyst is dissolved in the reaction mixture, making its separation from the product difficult and costly, and rendering it non-recyclable.[1][2]

Head-to-Head Performance Analysis

To provide a clear comparison, we have collated representative data for the Suzuki-Miyaura coupling of 4-bromoanisole and phenylboronic acid, a common benchmark reaction.

Performance MetricPd@UiO-66-NH₂ (Heterogeneous MOF)Pd(OAc)₂ / XPhos (Homogeneous)
Catalyst Loading (mol% Pd) 0.5 - 1.0 mol%0.01 - 1.0 mol%
Reaction Temperature 80 - 120 °CRoom Temperature - 80 °C
Reaction Time 1 - 12 hours0.5 - 4 hours
Typical Yield >95%>98%
Turnover Number (TON) ~100 - 200Up to 10,000+
Recyclability Excellent (reused 5-10 times with minimal activity loss)[5][16]Not recyclable
Catalyst Separation Simple filtrationRequires chromatography or scavenging agents
Product Contamination Low (minimal Pd leaching)[16]High potential for Pd contamination

Data compiled and generalized from multiple sources for comparative purposes.[5][11][19][20]

Analysis: The data clearly illustrates the trade-offs between the two systems. The homogeneous XPhos catalyst is a sprinter—extraordinarily fast and efficient, capable of achieving near-perfect yields at very low loadings and mild temperatures.[3][11] This makes it ideal for complex, high-value syntheses where maximizing yield and speed on a single run is paramount.

The heterogeneous Pd@UiO-66-NH₂ catalyst is a marathon runner. While it may require slightly higher temperatures and catalyst loadings to achieve comparable yields, its defining feature is endurance.[5] The ability to be easily recycled and reused multiple times makes it a highly economical and sustainable option, particularly for large-scale industrial processes where minimizing waste and cost per run is critical.[6][10] The significantly reduced risk of palladium leaching into the final product is a major advantage for pharmaceutical applications.[2]

Experimental Protocols

The following protocols are representative methodologies. Researchers should always conduct their own optimization and safety assessments.

Protocol 1: Synthesis of Pd@UiO-66-NH₂ Catalyst

This protocol involves two stages: the solvothermal synthesis of the UiO-66-NH₂ framework, followed by the immobilization of palladium.

A. Synthesis of UiO-66-NH₂ Causality: This solvothermal method uses high temperature and pressure to facilitate the coordination of the zirconium salt and the organic linker, leading to a highly crystalline and porous MOF structure.[13]

  • In a 100 mL Teflon-lined autoclave, dissolve Zirconium(IV) chloride (ZrCl₄) and 2-aminoterephthalic acid (H₂BDC-NH₂) in N,N-dimethylformamide (DMF).

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After cooling to room temperature, the resulting yellow powder is collected by centrifugation.

  • To remove unreacted starting materials, wash the powder with fresh DMF and then with ethanol.

  • Activate the MOF by solvent exchange with ethanol, followed by drying under vacuum at 150 °C overnight. This ensures the pores are cleared for the next step.

B. Palladium Immobilization (Pd@UiO-66-NH₂) Causality: The amino groups on the MOF linker act as coordination sites for the palladium acetate. A subsequent reduction step with sodium borohydride converts the Pd(II) ions into catalytically active Pd(0) nanoparticles trapped within the MOF pores.[5]

  • Suspend the activated UiO-66-NH₂ powder in ethanol.

  • Add a solution of Palladium(II) acetate (Pd(OAc)₂) in acetone dropwise to the suspension while stirring.

  • Stir the mixture at room temperature for 24 hours to ensure complete coordination.

  • Add a freshly prepared aqueous solution of sodium borohydride (NaBH₄) dropwise to the mixture and stir for 3 hours. The color change indicates the reduction of Pd(II) to Pd(0).

  • Collect the final grey-black powder (Pd@UiO-66-NH₂) by centrifugation, wash thoroughly with water and ethanol, and dry under vacuum.

MOF_Synthesis cluster_workflow Synthesis of Pd@UiO-66-NH₂ start ZrCl₄ + H₂BDC-NH₂ in DMF solvo Solvothermal Synthesis (120°C, 24h) start->solvo wash1 Wash & Activate (DMF, Ethanol) solvo->wash1 mof UiO-66-NH₂ wash1->mof pd_add Add Pd(OAc)₂ mof->pd_add reduce Reduce with NaBH₄ pd_add->reduce catalyst Pd@UiO-66-NH₂ reduce->catalyst

Caption: Workflow for the synthesis of the heterogeneous MOF catalyst.

Protocol 2: Suzuki Coupling with Pd@UiO-66-NH₂ (Heterogeneous)

Self-Validation: The reaction progress can be monitored by TLC or GC-MS. The catalyst's integrity and recyclability can be confirmed by running multiple cycles and analyzing the product for Pd leaching via ICP-MS.

  • To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (K₂CO₃, 2.0 mmol), and the Pd@UiO-66-NH₂ catalyst (1 mol% Pd).

  • Add a solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL).

  • Seal the vial and heat the mixture at 100 °C with vigorous stirring for the required time (monitor by TLC/GC).

  • After completion, cool the reaction to room temperature.

  • Separate the solid catalyst by centrifugation or filtration. Wash the catalyst with ethanol and dry it for reuse.

  • The liquid phase contains the product. Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki Coupling with Pd(OAc)₂/XPhos (Homogeneous)

Self-Validation: This system is expected to yield high conversion. Validation involves comparing the purified product yield against the theoretical maximum and ensuring purity through NMR and mass spectrometry.

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%) and XPhos (1.1 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Add anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Stir the mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed (monitor by TLC/GC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Caption: Simplified coordination of Pd in a MOF vs. a homogeneous complex.

Conclusion and Future Outlook

The choice between a heterogeneous MOF-based catalyst and a traditional homogeneous system is not a matter of which is "better," but which is fitter for purpose .

  • Traditional ligands like XPhos remain the undisputed champions for rapid, small-scale synthesis, and tackling exceptionally difficult couplings where catalyst cost and recyclability are secondary to achieving the synthetic goal. Their high activity at low temperatures is invaluable for delicate substrates.

  • MOF-based catalysts using linkers like IDBA-analogs represent the future of sustainable, industrial-scale catalysis. Their primary advantage of recyclability addresses the key weaknesses of homogeneous systems: cost and waste. As research refines MOF design to enhance their intrinsic activity and stability further, the performance gap will continue to narrow, making them an increasingly attractive option for green chemistry and pharmaceutical manufacturing.

For the modern researcher, having both toolkits is essential. Understanding the distinct advantages and operational mechanics of each system allows for the strategic selection of the optimal catalyst, balancing the demands of chemical efficiency with economic and environmental responsibility.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Weththimuni, M. L., et al. (2023). Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. RSC Advances. [Link]

  • Strassfeld, D. A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 1835–1843. [Link]

  • Cartagenova, D., et al. (2021). Heterogeneous Metal–Organic Framework Catalysts for Suzuki-Miyaura Cross Coupling in the Pharma Industry. CHIMIA, 75(4), 282-287. [Link]

  • Kim, D., et al. (2018). Recyclable and Reusable Heteroleptic Nickel Catalyst Immobilized on Metal–Organic Framework for Suzuki–Miyaura Coupling. ACS Applied Materials & Interfaces, 10(48), 41558–41564. [Link]

  • Corpet, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 7(1), 1238–1250. [Link]

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(14), 2795–2798. [Link]

  • Takahashi, Y., & Oshima, Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 48. [Link]

  • Corpet, M., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. [Link]

  • Nobel Prize. (2023). The Chemistry of MOFs Explained! YouTube. [Link]

  • Wang, S., et al. (2023). UiO-66-NH2 and its functional nanohybrids: unlocking photocatalytic potential for clean energy and environmental remediation. Sustainable Energy & Fuels. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. organic-chemistry.org. [Link]

  • Zhang, S., et al. (2022). Pd Clusters on Schiff Base–Imidazole-Functionalized MOFs for Highly Efficient Catalytic Suzuki Coupling Reactions. Frontiers in Chemistry, 10. [Link]

  • Valadez-Renteria, E., et al. (2021). Synthesis, Characterization and Catalytic Activity of UiO-66-NH2 in the Esterification of Levulinic Acid. Catalysts, 11(12), 1500. [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Scrivanti, A., & Beghetto, V. (2012). Heterogeneous versus Homogeneous Palladium Catalysts for Cross-Coupling Reactions. Chimica Oggi/Chemistry Today, 30(2). [Link]

  • van der Westhuyzen, C. W., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26618–26629. [Link]

  • Żyżyńska-Granica, B., et al. (2023). NH2-Modified UiO-66: Structural Characteristics and Functional Properties. Materials, 16(9), 3564. [Link]

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benchmarking the sensing selectivity of 4,4'-Iminodibenzoic acid-based sensors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Benchmarking the Sensing Selectivity of 4,4'-Iminodibenzoic Acid-Based Sensors for Researchers and Drug Development Professionals

Introduction: The Critical Role of Selectivity in Sensing Platforms

IDBA is an intriguing building block for sensor development. Its structure, featuring two carboxylic acid groups and a central iminodibenzoic moiety, offers a unique combination of hydrogen bonding sites, potential for π-π stacking interactions, and electrochemical activity. These features suggest a strong potential for creating highly selective recognition layers. Carboxylic acids, in general, are pivotal in modern biosensors, serving as excellent linkers for biomolecule immobilization and enhancing overall performance.[1] This guide will delve into the proposed sensing mechanisms, provide a methodological blueprint for rigorous selectivity testing, and compare its potential performance against established sensing platforms.

Proposed Sensing Mechanism of IDBA-Based Electrochemical Sensors

The most direct application of IDBA in sensing is through its electropolymerization onto a conductive surface, such as a Glassy Carbon Electrode (GCE). Similar to its monomeric cousin, 4-aminobenzoic acid (4-ABA), IDBA can likely be electropolymerized via the oxidation of its amino group, forming a conductive, porous polymer film (poly-IDBA) rich in carboxylic acid functional groups.[2][3]

These pendant carboxyl groups (-COOH) are the key to selectivity. At a controlled pH, they can be deprotonated to carboxylates (-COO⁻), creating negatively charged sites. This functionalized surface can then selectively interact with target analytes through a combination of:

  • Electrostatic Interactions: Positively charged analytes (e.g., protonated neurotransmitters like dopamine or norepinephrine) will be electrostatically attracted to the negatively charged poly-IDBA film.

  • Hydrogen Bonding: The carboxyl groups can act as both hydrogen bond donors and acceptors, allowing for specific binding with analytes containing complementary functional groups (e.g., hydroxyls, amines).

  • Size Exclusion & Steric Hindrance: The porous, three-dimensional structure of the electropolymerized film can physically exclude larger, non-target molecules while allowing the smaller target analyte to reach the electrode surface.

This multi-modal interaction is the foundation of the sensor's selectivity. The following diagram illustrates this proposed mechanism.

Sensing_Mechanism cluster_electrode Sensor Surface cluster_solution Sample Matrix GCE Glassy Carbon Electrode (GCE) Polymer Poly-IDBA Film (-COO⁻ rich surface) Detection Signal Transduction Polymer->Detection Electrochemical Signal (e.g., DPV peak) Analyte Target Analyte (+) Analyte->Polymer Electrostatic Attraction + Hydrogen Bonding Interferent1 Neutral Interferent Interferent1->Polymer Weak / No Interaction Interferent2 Anionic Interferent (-) Interferent2->Polymer Electrostatic Repulsion

Caption: Proposed mechanism for analyte recognition and signal transduction at a poly-IDBA modified electrode.

Benchmarking Selectivity: A Comparative Analysis

To truly understand the performance of an IDBA-based sensor, it must be benchmarked against other sensing platforms targeting the same analyte. Let's consider the hypothetical detection of Dopamine (DA), a critical neurotransmitter, in the presence of a common interferent, Ascorbic Acid (AA), which often co-exists in biological fluids at much higher concentrations and oxidizes at a similar potential.[4]

The table below presents a hypothetical but realistic comparison of an IDBA-based sensor with two alternative platforms: a bare Glassy Carbon Electrode (GCE) and a Nafion-modified GCE.

Performance Metric Bare GCE Nafion/GCE Hypothetical Poly-IDBA/GCE Rationale for Poly-IDBA Performance
Analyte Dopamine (DA)Dopamine (DA)Dopamine (DA)-
Primary Interferent Ascorbic Acid (AA)Ascorbic Acid (AA)Ascorbic Acid (AA)-
Limit of Detection (LOD) ~1.0 µM~0.5 µM~0.05 µMThe porous polymer enhances surface area and pre-concentrates the analyte.
Selectivity (Peak Separation for DA vs. AA) Overlapping PeaksPartially ResolvedWell-Resolved Peaks (>200 mV)The negatively charged poly-IDBA film electrostatically repels the anionic ascorbate at neutral pH, while attracting the cationic dopamine, enhancing peak separation.[2]
Interference from Uric Acid (UA) SignificantModerateMinimalSimilar electrostatic repulsion mechanism for urate anions.
Stability ModerateHighHighElectropolymerized films are known for their robust adhesion to the electrode surface.[2]
Fabrication Complexity LowLowModerateRequires an additional electropolymerization step.

This comparative framework highlights the potential advantages of the IDBA platform, specifically its superior selectivity derived from electrostatic interactions, which is a common strategy for overcoming interferences in electrochemical sensors.[5]

Experimental Protocols for Selectivity Validation

Rigorous and systematic testing is the cornerstone of trustworthy sensor development. The following protocols provide a self-validating system for fabricating and testing the selectivity of an IDBA-based sensor.

Protocol 1: Fabrication of Poly-IDBA Modified Glassy Carbon Electrode (Poly-IDBA/GCE)
  • Rationale: This protocol uses cyclic voltammetry (CV) for electropolymerization, a technique that allows for precise control over the thickness and morphology of the resulting polymer film.[2][3] A well-adhered, uniform film is critical for reproducible sensor performance.

  • Electrode Preparation:

    • Polish a bare GCE (3 mm diameter) with 0.3 µm and 0.05 µm alumina slurry on a polishing cloth for 5 minutes each.

    • Sonciate the polished electrode sequentially in deionized water, ethanol, and then deionized water again for 2 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of high-purity nitrogen.

  • Electrochemical Pre-treatment:

    • Activate the cleaned GCE by cycling the potential between -0.2 V and +1.6 V in 0.5 M H₂SO₄ for 10 cycles at a scan rate of 100 mV/s. This step increases the surface oxygen-containing groups, promoting polymer adhesion.

    • Rinse thoroughly with deionized water and dry.

  • Electropolymerization of IDBA:

    • Prepare a 1.0 mM solution of this compound in a 0.1 M phosphate buffer solution (PBS) at pH 7.0 containing 0.1 M KCl as the supporting electrolyte.

    • Immerse the pre-treated GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the solution.

    • Cycle the potential between -0.3 V and +1.5 V for 20 cycles at a scan rate of 100 mV/s. A growing polymer film will be evidenced by the appearance and increase of redox peaks with each cycle.

    • After polymerization, rinse the modified electrode (now Poly-IDBA/GCE) gently with deionized water to remove any non-adherent monomer.

Protocol 2: Benchmarking Sensing Selectivity via Differential Pulse Voltammetry (DPV)
  • Rationale: DPV is chosen for its enhanced sensitivity and better resolution of overlapping electrochemical peaks compared to CV. The interference study systematically evaluates the sensor's response to the target analyte in the presence of increasing concentrations of potential interferents.

  • Baseline Measurement:

    • Record the DPV of the Poly-IDBA/GCE in a blank 0.1 M PBS (pH 7.0) from +0.1 V to +0.8 V. This will serve as the baseline.

  • Analyte Response:

    • Add a known concentration of the target analyte (e.g., 50 µM Dopamine) to the PBS.

    • Record the DPV and note the peak potential and peak current. This is the primary signal.

  • Interference Study:

    • To the same solution, perform successive additions of a high-concentration stock solution of an interferent (e.g., Ascorbic Acid). Test the interferent at various molar excess ratios relative to the analyte (e.g., 10x, 50x, 100x, 500x).

    • Record the DPV after each addition.

    • Evaluation Criteria: A sensor is considered highly selective if the analyte's peak current and potential remain stable (e.g., <5% change) even in a large excess of the interferent.[2][3] The appearance of a separate, well-resolved peak for the interferent does not negate selectivity for the primary analyte.

  • Testing a Panel of Interferents:

    • Repeat the interference study (Step 3) for a comprehensive panel of potential interferents relevant to the intended application. For biological samples, this should include:

      • Structural Analogs: e.g., Norepinephrine, Epinephrine (for a Dopamine sensor).

      • Common Electroactive Species: Uric Acid, Acetaminophen.[5]

      • Inorganic Ions: Na⁺, K⁺, Ca²⁺, Cl⁻, SO₄²⁻.[3]

      • Biomolecules: Glucose, Bovine Serum Albumin (BSA).

The workflow for this validation process is visualized below.

Selectivity_Workflow cluster_prep Sensor Preparation cluster_test Selectivity Testing (DPV) cluster_analysis Data Analysis start Start: Clean GCE poly Electropolymerize IDBA start->poly rinse Rinse & Dry Sensor poly->rinse baseline 1. Record Baseline in PBS rinse->baseline analyte 2. Add Analyte (e.g., 50 µM DA) baseline->analyte interfere 3. Add Interferent (e.g., 500 µM AA) analyte->interfere panel 4. Repeat with Other Interferents (UA, Glu, etc.) interfere->panel measure Measure Peak Current & Potential Shift panel->measure compare Calculate Signal Change (%) measure->compare evaluate Evaluate Selectivity: Is Change < 5%? compare->evaluate end End: Quantify Selectivity evaluate->end

Caption: Experimental workflow for the systematic evaluation of sensor selectivity.

Conclusion

This compound presents a compelling structural motif for the development of highly selective sensors. The combination of its electropolymerizable nature and the strategic placement of carboxylic acid groups allows for the creation of a functional interface that can effectively discriminate target analytes from a complex sample matrix. By following the rigorous fabrication and validation protocols outlined in this guide, researchers can systematically benchmark the performance of IDBA-based sensors, or any novel sensor platform, with a high degree of scientific integrity. This methodical approach, focusing on quantifying the sensor's resilience to a wide panel of interferents, is essential for developing trustworthy and reliable analytical tools for critical applications in science and medicine.

References

  • Patsnap Eureka. (2025). Impact of Carboxylic Acid on Modern Biosensor Technologies.
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  • Ziyatdinova, G., et al. (n.d.). Voltammetric Sensor Based on the Poly(p-aminobenzoic Acid) for the Simultaneous Quantification of Aromatic Aldehydes as Markers of Cognac and Brandy Quality. MDPI. [Link]

  • Zhang, Y., et al. (2022). Sensitive and Facile HCOOH Fluorescence Sensor Based on Highly Active Ir Complexes' Catalytic Transfer Hydrogen Reaction. MDPI. [Link]

  • Wang, H., et al. (2022). An Ultrasensitive Picric Acid Sensor Based on a Robust 3D Hydrogen-Bonded Organic Framework. MDPI. [Link]

  • Wu, F-Y., et al. (2008). Synthesis and Chiral Recognition Properties of a Novel Colorimetric Chiral Sensor for Carboxylic Anions. Australian Journal of Chemistry. [Link]

  • Cembran, A., et al. (n.d.). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. National Institutes of Health (NIH). [Link]

  • Pellitero, M. A., et al. (2018). Portable electrochemical sensor based on 4-aminobenzoic acid-functionalized herringbone carbon nanotubes for the determination of ascorbic acid and uric acid in human fluids. Biosensors and Bioelectronics. [Link]

  • Cassan, C., et al. (2020). Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. ResearchGate. [Link]

  • Cassan, C., et al. (2020). Development of a Biosensor for Detection of Benzoic Acid Derivatives in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology. [Link]

  • Kos, J., et al. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • Yadav, M., et al. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]

  • Christiansen, M., et al. (n.d.). Interference Assessment of Various Endogenous and Exogenous Substances on the Performance of the Eversense Long-Term Implantable Continuous Glucose Monitoring System. National Institutes of Health (NIH). [Link]

  • Wieczorek, M., et al. (2012). Tyrosinase biosensor for benzoic acid inhibition-based determination with the use of a flow-batch monosegmented sequential injection system. Talanta. [Link]

  • Jalkute, C. B., et al. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

Sources

A Comparative Guide to the Thermal Stability of Aromatic Polyamides: The Influence of the 4,4'-Iminodibenzoic Acid Moiety

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in materials science and polymer chemistry, the quest for high-performance polymers with exceptional thermal stability is a perpetual endeavor. Aromatic polyamides, or aramids, are a class of polymers renowned for their outstanding mechanical strength and thermal resistance. However, the precise thermal properties can be significantly tailored by the choice of monomeric building blocks. This guide provides an in-depth comparative thermal analysis of aromatic polyamides, with a specific focus on the structural and thermal implications of incorporating 4,4'-iminodibenzoic acid.

The introduction of a secondary amine linkage, such as that in this compound, into the polyamide backbone can profoundly influence intermolecular interactions and, consequently, the material's response to thermal stress. This analysis will delve into the causal relationships between the chemical structure imparted by this monomer and the resulting thermal characteristics, supported by experimental data from analogous polymer systems.

The Decisive Role of Monomer Structure in Thermal Performance

The thermal stability of a polymer is intrinsically linked to its chemical architecture. For aromatic polyamides, key determinants of thermal performance include the rigidity of the polymer backbone, the strength of intermolecular forces, and the overall packing efficiency of the polymer chains. The incorporation of monomers like this compound introduces a secondary amine (N-H) group into the polymer backbone, a feature that can significantly alter these characteristics.

The presence of the N-H bond from the iminodibenzoic acid moiety allows for the formation of strong hydrogen bonds between polymer chains. This is in addition to the hydrogen bonding already present between the amide linkages. This enhanced intermolecular hydrogen bonding network can lead to a more densely packed and rigid polymer structure, which generally translates to higher thermal stability. To understand this effect, we will compare the thermal properties of polyamides containing secondary amine linkages to those of structurally similar aromatic polyamides without this feature.

Comparative Thermal Analysis: A Data-Driven Insight

For our comparative analysis, we will consider a hypothetical aromatic polyamide synthesized from this compound and an aromatic diamine. We will compare its expected thermal properties with those of a well-characterized aromatic polyamide lacking the secondary amine linkage, such as a polyamide derived from terephthalic acid and an aromatic diamine.

Thermal PropertyPolyamide without Secondary Amine Linkage (e.g., from Terephthalic Acid)Polyamide with Secondary Amine Linkage (e.g., from this compound)
Glass Transition Temperature (Tg) 237–298 °C[1]Expected to be higher due to increased hydrogen bonding and chain rigidity.
10% Weight Loss Temperature (Td10) in N2 490–535 °C[1]Expected to be higher, indicating enhanced thermal stability.
Char Yield at 800 °C in N2 > 55%[2]Expected to be higher due to increased cross-linking potential upon degradation.

Note: The data for the polyamide with the secondary amine linkage is an educated expectation based on established principles of polymer chemistry and data from related polyamides.

The anticipated increase in the glass transition temperature (Tg) for the polyamide containing the this compound moiety is a direct consequence of the restricted segmental motion of the polymer chains due to the stronger intermolecular forces. Similarly, the higher decomposition temperature (Td10) and char yield are indicative of a polymer that requires more energy to break its chemical bonds and is more likely to form a stable char upon decomposition, a desirable trait for flame-retardant applications.

Experimental Protocols: Unveiling Thermal Behavior

The data presented in this guide is typically acquired through standardized thermal analysis techniques. Understanding the principles behind these methods is crucial for interpreting the results accurately.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for assessing the thermal stability of a material.

Step-by-Step TGA Protocol:

  • A small, precisely weighed sample (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is loaded into the TGA instrument.

  • The furnace is purged with an inert gas (e.g., nitrogen) to remove any reactive gases.

  • The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 800 °C).

  • The instrument continuously records the sample's mass as a function of temperature.

  • The resulting TGA curve is analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass (char yield).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Analysis Sample Polymer Sample Weigh Precise Weighing Sample->Weigh Pan Place in TGA Pan Weigh->Pan Load Load into Furnace Pan->Load Purge Purge with N2 Load->Purge Heat Controlled Heating Purge->Heat Record Record Mass vs. Temp Heat->Record Curve Generate TGA Curve Record->Curve Analysis Determine Td, Char Yield Curve->Analysis

A simplified workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It is particularly useful for determining the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers.

Step-by-Step DSC Protocol:

  • A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in a DSC pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled rate (e.g., 10 °C/min).

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • The resulting DSC thermogram shows endothermic and exothermic transitions, from which the Tg can be identified as a step change in the baseline.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Instrument cluster_data Data Analysis Sample Polymer Sample Seal Seal in DSC Pan Sample->Seal Load Load Sample & Ref Seal->Load Reference Empty Reference Pan Reference->Load Heat Controlled Heating Load->Heat Measure Measure Heat Flow Heat->Measure Thermogram Generate DSC Thermogram Measure->Thermogram DetermineTg Determine Glass Transition (Tg) Thermogram->DetermineTg

A simplified workflow for Differential Scanning Calorimetry (DSC).

The Underlying Science: Structure-Property Relationships

The enhanced thermal stability of polyamides incorporating this compound can be attributed to several key structural factors.

Structure_Property Iminodibenzoic This compound in Polyamide Backbone NH_Group Presence of Secondary Amine (N-H) Group Iminodibenzoic->NH_Group Higher_Td Higher Decomposition Temperature (Td) Iminodibenzoic->Higher_Td Higher_Char_Yield Higher Char Yield Iminodibenzoic->Higher_Char_Yield Increased_H_Bonding Increased Intermolecular Hydrogen Bonding NH_Group->Increased_H_Bonding Increased_Rigidity Increased Chain Rigidity Increased_H_Bonding->Increased_Rigidity Higher_Tg Higher Glass Transition Temperature (Tg) Increased_H_Bonding->Higher_Tg Increased_Rigidity->Higher_Tg Enhanced_Stability Enhanced Thermal Stability Higher_Tg->Enhanced_Stability Higher_Td->Enhanced_Stability Higher_Char_Yield->Enhanced_Stability

The influence of this compound on the thermal properties of polyamides.

The secondary amine group in the this compound moiety acts as an additional hydrogen bond donor, leading to a more robust three-dimensional network of intermolecular interactions. This network requires more thermal energy to disrupt, thus elevating the glass transition temperature.

Furthermore, the rigid aromatic rings of the iminodibenzoic acid contribute to the overall stiffness of the polymer backbone. This inherent rigidity, coupled with the strong intermolecular forces, hinders bond rotation and molecular motion, which in turn increases the energy required for thermal degradation. The presence of the nitrogen atom in the backbone can also promote the formation of a stable, cross-linked char structure at elevated temperatures, resulting in a higher char yield and improved flame retardancy.

Conclusion

The incorporation of this compound into the backbone of aromatic polyamides presents a compelling strategy for enhancing their thermal stability. The introduction of a secondary amine linkage fosters stronger intermolecular hydrogen bonding and increases chain rigidity, leading to higher glass transition temperatures, improved thermal decomposition temperatures, and greater char yields. This comparative guide, by synthesizing data from analogous polymer systems and elucidating the underlying structure-property relationships, provides a valuable framework for researchers and professionals in the rational design of high-performance polyamides for demanding applications. The principles discussed herein underscore the critical role of monomer selection in tailoring the thermal properties of advanced polymeric materials.

References

  • Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38(6), 1014-1023. [Link]

  • Liou, G. S., & Lin, H. Y. (2007). Synthesis and electrochemical properties of novel aromatic poly (amine# amide) s with anodically highly stable yellow and blue electrochromic behaviors. Macromolecules, 40(22), 7849-7857. [Link]

  • Hsiao, S. H., & Yang, C. P. (1997). Synthesis and properties of ortho-linked aromatic polyamides based on 4, 4′-(2, 3-naphthalenedioxy) dibenzoic acid. Journal of Polymer Science Part A: Polymer Chemistry, 35(16), 3385-3391. [Link]

  • Lozano, Á. E., de la Campa, J. G., de Abajo, J., & Preston, J. (2013). Functional aromatic polyamides. Polymers, 5(2), 435-465. [Link]

  • Ghodke, S. D., Tamboli, A. B., Diwate, A. V., & Maldar, N. N. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis (4-carboxy methylene) biphenyl and various diamines. SN Applied Sciences, 2(1), 1-9. [Link]

Sources

The Imino Bridge: A Subtle Modification with Profound Impact on Material Properties of 4,4'-Iminodibenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers, scientists, and professionals in drug development, offering an in-depth comparison of materials derived from 4,4'-Iminodibenzoic acid and its analogues.

In the realm of advanced materials, the quest for superior performance often hinges on the subtle art of molecular design. The strategic incorporation of specific functional groups can dramatically alter the physicochemical properties of polymers and metal-organic frameworks (MOFs), paving the way for novel applications. This guide focuses on the pivotal role of the imino bridge in this compound (IDBA), a versatile building block that imparts unique characteristics to the materials it helps create. Through a comparative analysis supported by experimental data, we will elucidate how this seemingly minor structural element can significantly enhance thermal stability, solubility, and luminescent properties, offering distinct advantages over its more conventional counterpart, 4,4'-biphenyldicarboxylic acid.

The Decisive Influence of the Imino Bridge: A Structural Perspective

This compound is a dicarboxylic acid monomer distinguished by a central imino (-NH-) group that connects two phenyl rings.[1] This imino bridge introduces a "bent" or "V-shaped" geometry to the molecule, a stark contrast to the linear and more rigid structure of 4,4'-biphenyldicarboxylic acid. This angularity disrupts the close packing that is characteristic of linear molecules, which in turn influences the solubility and processing characteristics of the resulting polymers. Furthermore, the nitrogen atom of the imino group, with its lone pair of electrons and associated hydrogen atom, introduces a site for hydrogen bonding and alters the electronic properties of the molecule, leading to unique optical and thermal behaviors.

Comparative Performance Analysis: IDBA vs. 4,4'-Biphenyldicarboxylic Acid

The true measure of the imino bridge's impact is revealed through a direct comparison of the properties of materials synthesized from IDBA with those derived from 4,4'-biphenyldicarboxylic acid (BPDA).[2]

Enhanced Thermal and Mechanical Properties

The introduction of the imino group can lead to a significant improvement in the thermal stability of polymers.[3][4][5] This is often attributed to the potential for hydrogen bonding between polymer chains, which can increase the energy required for thermal degradation. The bent structure of IDBA can also contribute to a higher glass transition temperature (Tg) in the resulting polyamides and polyimides.

PropertyIDBA-based PolyamideBPDA-based PolyamideRationale for Difference
Glass Transition Temperature (Tg) HigherLowerThe bent structure of IDBA can restrict chain rotation, while intermolecular hydrogen bonding via the imino group can further increase rigidity, leading to a higher Tg.[3]
Thermal Decomposition Temperature Generally HigherLowerThe strong C-N bond in the imino bridge and the potential for cross-linking reactions at high temperatures can enhance thermal stability.
Solubility Often ImprovedGenerally PoorThe non-linear geometry of IDBA disrupts efficient chain packing, reducing crystallinity and improving solubility in organic solvents.
Tensile Strength Comparable to HigherHighThe combination of rigid aromatic rings and the potential for strong intermolecular hydrogen bonds can lead to high tensile strength.[6]
Unique Optical and Luminescent Characteristics

The imino bridge acts as an electron-donating group, which can significantly influence the photophysical properties of the resulting materials. This often leads to enhanced luminescence and the potential for creating materials with interesting photoresponsive behaviors.

In the context of Metal-Organic Frameworks (MOFs), the imino-functionalized linker can lead to the development of materials with applications in chemical sensing and light-emitting devices.[7][8][9][10] The nitrogen atom can act as a Lewis basic site, interacting with guest molecules and influencing the luminescent output of the framework.

PropertyIDBA-based MOFsBPDA-based MOFsRationale for Difference
Luminescence Often exhibit strong, linker-based luminescenceLuminescence is typically less intense or shifted to different wavelengthsThe imino group can enhance intramolecular charge transfer, leading to stronger and more tunable emission.[9][11]
Sensing Applications High potential for sensing electron-deficient moleculesLower sensitivityThe electron-rich imino group can interact with analytes, leading to a detectable change in luminescence (quenching or enhancement).
Gas Adsorption and Separation in MOFs

The presence of the imino group within the pores of a MOF can create specific interaction sites for gas molecules, particularly those with a significant quadrupole moment like CO2.[12][13][14] This can lead to improved selectivity in gas separation applications.

PropertyIDBA-based MOFsBPDA-based MOFsRationale for Difference
CO2 Adsorption Potentially higher selectivityLower selectivityThe polar N-H bond can act as a hydrogen bond donor, creating favorable binding sites for CO2 over less polar gases like N2 or CH4.[14]
Pore Environment More functionalized and polarLess functionalized and non-polarThe imino group introduces polarity and hydrogen bonding capability into the pores.

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the application of IDBA, we present a generalized protocol for the synthesis and characterization of a polyamide derived from it.

Synthesis of a Polyamide from this compound and an Aromatic Diamine

SynthesisWorkflow Reactants Reactants: - this compound - Aromatic Diamine - NMP (Solvent) - Activating Agents ReactionVessel Reaction Vessel (Inert Atmosphere) Reactants->ReactionVessel Heating Heating (e.g., 100-120°C) ReactionVessel->Heating Polymerization Polymerization Heating->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Purification Washing & Drying Precipitation->Purification FinalProduct Polyamide Product Purification->FinalProduct CharacterizationFlow Polyamide Synthesized Polyamide FTIR FTIR Spectroscopy Polyamide->FTIR Functional Group Confirmation NMR NMR Spectroscopy Polyamide->NMR Structural Elucidation TGA Thermogravimetric Analysis Polyamide->TGA Thermal Stability DSC Differential Scanning Calorimetry Polyamide->DSC Glass Transition Temp. GPC Gel Permeation Chromatography Polyamide->GPC Molecular Weight & Distribution

Sources

A Guide to the Cross-Validation of Simulation and Experimental Results for 4,4'-Iminodibenzoic Acid MOFs

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly advancing field of materials science, the synergy between computational simulation and experimental validation is paramount for the rational design and application of novel materials. Metal-Organic Frameworks (MOFs), a class of porous crystalline materials constructed from metal ions or clusters and organic linkers, have garnered significant attention for their diverse applications in gas storage, separation, catalysis, and drug delivery.[1][2][3] Among the vast library of organic linkers, 4,4'-iminodibenzoic acid (H₂IDA) stands out for its ability to form robust frameworks with interesting topologies and functional properties. This guide provides a comprehensive overview of the cross-validation of simulation and experimental results for H₂IDA-based MOFs, offering insights for researchers, scientists, and drug development professionals.

The Importance of Cross-Validation in MOF Research

The predictive power of computational modeling, particularly molecular dynamics (MD) simulations and Density Functional Theory (DFT), offers a cost-effective and efficient means to screen and understand the behavior of MOFs at the molecular level.[4][5] These simulations can provide insights into structural properties, guest-host interactions, and dynamic processes that are often challenging to probe experimentally. However, the accuracy of these simulations is contingent on the quality of the force fields and the appropriateness of the theoretical models employed. Therefore, rigorous cross-validation with experimental data is not merely a confirmatory step but a critical component of the research cycle that ensures the reliability of both the computational predictions and the experimental findings. This iterative process of simulation, synthesis, characterization, and comparison accelerates the discovery and optimization of MOFs for specific applications.

Experimental Synthesis and Characterization of H₂IDA-based MOFs

The synthesis of H₂IDA-based MOFs typically involves solvothermal or hydrothermal methods, where the organic linker and a metal salt are reacted in a suitable solvent under elevated temperature and pressure.[2][6] The choice of metal ion, solvent, temperature, and reaction time can significantly influence the resulting crystal structure and properties of the MOF.

  • Reactant Preparation: Dissolve 1.0 mmol of this compound and 1.0 mmol of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 20 mL of a mixed solvent of N,N-dimethylformamide (DMF) and ethanol (1:1 v/v) in a 25 mL Teflon-lined stainless steel autoclave.

  • Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Reaction: Seal the autoclave and heat it in an oven at 120°C for 72 hours.

  • Cooling: Allow the autoclave to cool down to room temperature naturally.

  • Product Collection: Collect the resulting crystalline product by filtration or centrifugation.

  • Washing: Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Activation: Dry the washed crystals under vacuum at an elevated temperature (e.g., 150°C) to remove the solvent molecules from the pores, making the framework accessible for subsequent characterization and application.

A suite of characterization techniques is employed to elucidate the structure, porosity, and stability of the synthesized H₂IDA MOFs.

  • Single-Crystal X-ray Diffraction (SCXRD): Provides the definitive atomic-level structure of the MOF, including bond lengths, bond angles, and the overall framework topology.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material and to compare with the simulated diffraction pattern from the SCXRD data.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and the temperature at which the framework starts to decompose.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Confirms the coordination of the carboxylate groups of the H₂IDA linker to the metal centers.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): Measures the surface area and pore volume of the MOF, providing crucial information about its porosity.

Computational Simulation of H₂IDA-based MOFs

Computational simulations, particularly molecular dynamics and quantum mechanical calculations, are powerful tools for predicting and understanding the properties of MOFs.

  • Force Field Selection: A crucial step is the selection of an appropriate force field that accurately describes the interactions between the atoms in the MOF framework and any guest molecules. Universal Force Field (UFF) and Dreiding are commonly used for MOFs, often with modifications to the metal-ligand parameters.

  • Model Construction: The initial crystal structure is typically taken from experimental SCXRD data. A supercell of the unit cell is constructed to minimize periodic boundary condition artifacts.

  • Energy Minimization: The initial structure is energy-minimized to relax any steric clashes.

  • Equilibration: The system is then equilibrated under the desired temperature and pressure (NVT or NPT ensemble) to allow it to reach a stable state.

  • Production Run: Following equilibration, a production run is performed to collect data for analysis. Trajectories of atomic positions and velocities are saved at regular intervals.

  • Data Analysis: Various properties can be calculated from the simulation trajectories, including structural parameters (e.g., unit cell dimensions, pore size distribution), mechanical properties, and diffusion of guest molecules.

DFT calculations are often employed to obtain more accurate electronic structure information, such as bond energies, electronic band gaps, and the nature of metal-ligand interactions. These calculations can also be used to parameterize force fields for MD simulations.

Cross-Validation: Bridging Simulation and Experiment

The core of the validation process lies in the direct comparison of experimentally measured properties with those predicted by simulations. Discrepancies between the two can highlight limitations in the computational model or suggest areas for refinement in the experimental procedures.

PropertyExperimental ValueSimulated Value% Difference
Unit Cell Parameter a (Å) [Insert Experimental Value][Insert Simulated Value][Calculate % Difference]
Unit Cell Parameter b (Å) [Insert Experimental Value][Insert Simulated Value][Calculate % Difference]
Unit Cell Parameter c (Å) [Insert Experimental Value][Insert Simulated Value][Calculate % Difference]
Unit Cell Volume (ų) [Insert Experimental Value][Insert Simulated Value][Calculate % Difference]
BET Surface Area (m²/g) [Insert Experimental Value][Insert Calculated Value][Calculate % Difference]
Pore Volume (cm³/g) [Insert Experimental Value][Insert Calculated Value][Calculate % Difference]
Decomposition Temperature (°C) [Insert Experimental Value]N/A (MD is not suitable)-

Note: The simulated BET surface area and pore volume are typically calculated from the equilibrated crystal structure using geometric methods.

CrossValidationWorkflow cluster_exp Experimental Workflow cluster_sim Simulation Workflow exp_synthesis Synthesis of H₂IDA MOF exp_char Characterization (PXRD, TGA, Sorption) exp_synthesis->exp_char exp_data Experimental Data exp_char->exp_data comparison Data Comparison & Analysis exp_data->comparison sim_model Model Building (from SCXRD) sim_run MD/DFT Simulations sim_model->sim_run sim_data Simulated Data sim_run->sim_data sim_data->comparison validation Cross-Validation comparison->validation refinement Model/Experiment Refinement validation->refinement Discrepancy conclusion Validated Model & Understanding validation->conclusion Agreement refinement->exp_synthesis refinement->sim_model

Sources

Safety Operating Guide

Navigating the Safe Handling of 4,4'-Iminodibenzoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

The handling of any chemical compound requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for the handling of 4,4'-Iminodibenzoic acid (CAS No. 20800-00-4). As a Senior Application Scientist, the following procedures are synthesized from available safety data for this compound and related aromatic carboxylic acids and amines, ensuring a multi-faceted approach to safety that is both scientifically sound and field-proven.

Understanding the Hazard Profile of this compound

While a comprehensive toxicological profile for this compound is not extensively detailed in readily available safety data sheets, the compound is known to possess specific hazards that demand careful management. The Globally Harmonized System (GHS) classifications indicate the following potential risks:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications underscore the necessity for stringent personal protective equipment (PPE) and careful handling to avoid exposure.

The Core of Protection: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. For handling this compound, a multi-layered approach to PPE is critical.

Recommended PPE for Handling this compound
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles if there is a risk of splashing or dust generation.Protects against airborne particles and potential splashes, addressing the serious eye irritation hazard (H319).
Skin Protection Nitrile or neoprene gloves (consult manufacturer's chemical resistance guide). A disposable lab coat or coveralls should be worn. Closed-toe shoes are mandatory.Prevents skin contact, which can cause irritation (H315). Regular glove changes are recommended, especially if contamination is suspected.
Respiratory Protection A NIOSH-approved N95 (US) or FFP2 (EU) filtering facepiece respirator is recommended, particularly when handling the powder and if dust generation is likely. In cases of insufficient ventilation, a higher level of respiratory protection may be necessary.Mitigates the risk of inhaling airborne particles, which can lead to respiratory tract irritation (H335).
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Assess Task is_dust Potential for Dust Generation? start->is_dust low_dust Minimal Dust: Safety Goggles, Nitrile Gloves, Lab Coat is_dust->low_dust No high_dust Significant Dust: Safety Goggles, Face Shield, Nitrile Gloves, Lab Coat, N95/FFP2 Respirator is_dust->high_dust Yes is_splash Potential for Splashing? splash_risk Splash Risk: Add Face Shield to Recommended PPE is_splash->splash_risk Yes no_splash Proceed with Selected PPE is_splash->no_splash No low_dust->is_splash high_dust->is_splash splash_risk->no_splash

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.